GSK-J5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGVGSKBNXQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GSK-J4/J5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of GSK-J4, a potent and cell-permeable small molecule inhibitor, and its stereoisomer, GSK-J5. GSK-J4 is a widely utilized chemical probe for studying the biological roles of Jumonji C (JmjC) domain-containing histone demethylases. Its inactive epimer, this compound, serves as a crucial negative control in experimental settings. This document outlines the core mechanism of GSK-J4 as a competitive inhibitor of KDM6 subfamily members, JMJD3 (KDM6B) and UTX (KDM6A), leading to the modulation of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) levels and subsequent alterations in gene expression. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of its signaling pathway and experimental workflows.
Introduction
Epigenetic modifications are critical regulators of gene expression and cellular phenotype. Among these, histone methylation is a dynamic process, balanced by the opposing activities of histone methyltransferases and demethylases. The discovery of small molecule inhibitors targeting these enzymes has been instrumental in advancing our understanding of their physiological and pathological roles.
GSK-J4 is the ethyl ester prodrug of GSK-J1, a potent inhibitor of the H3K27me3/me2-demethylases JMJD3 and UTX.[1] GSK-J4 is cell-permeable and is hydrolyzed intracellularly to the active inhibitor, GSK-J1. In contrast, this compound is a stereoisomer and serves as an inactive control compound in research, helping to ensure that observed effects are due to the specific inhibition of the target enzymes.[2] This guide focuses on the molecular mechanism through which GSK-J4 exerts its effects, with this compound as a comparative negative control.
Core Mechanism of Action
The primary mechanism of action of GSK-J4 is the competitive inhibition of the JmjC domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1] These enzymes are responsible for the demethylation of di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3), a mark classically associated with transcriptional repression.[3][4]
By inhibiting JMJD3 and UTX, GSK-J4 prevents the removal of the methyl groups from H3K27, leading to an increase in the global levels of the repressive H3K27me3 mark.[4][5] This elevation in H3K27me3 at gene promoters results in a more condensed chromatin structure, which in turn suppresses the transcription of target genes.[3] This mechanism has been implicated in various biological processes, including inflammation, cancer, and development.[2][4][6] For instance, GSK-J4 has been shown to modulate the pro-inflammatory response in macrophages by inhibiting the expression of cytokines like TNF-α.[2]
While highly selective for the KDM6 subfamily, some studies suggest that at higher concentrations, GSK-J4 may also exhibit inhibitory activity against other histone demethylase subfamilies, such as the KDM5 family of H3K4me3 demethylases.[5] Therefore, careful dose-response studies and the use of the inactive control this compound are essential for interpreting experimental results.
Quantitative Data: Inhibitory Activity
The inhibitory potency of GSK-J4 and its active form, GSK-J1, has been quantified against various histone demethylases. The following table summarizes key IC50 values reported in the literature. This compound is consistently shown to be inactive.
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| GSK-J4 | JMJD3/KDM6B | AlphaLISA | 8.6 µM | [1] |
| UTX/KDM6A | AlphaLISA | 6.6 µM | [1] | |
| TNF-α production (in human primary macrophages) | Cellular Assay | 9 µM | [1][2][7] | |
| GSK-J1 | JMJD3/KDM6B | Cell-free Assay | 60 nM | [8] |
| JARID1B/KDM5B | Cell-free Assay | 0.95 µM | [8] | |
| JARID1C/KDM5C | Cell-free Assay | 1.76 µM | [8] |
Experimental Protocols
This protocol outlines a method to measure the enzymatic activity of JMJD3/UTX and the inhibitory effect of GSK-J4 in a cell-free system.
Principle: A trimethylated H3K27 substrate is coated on a microplate. The histone demethylase (e.g., recombinant JMJD3) is added, and in the presence of its co-factors, it demethylates the substrate. The demethylated product is detected using a specific antibody, and the signal is quantified colorimetrically. The inhibitory potential of GSK-J4 is determined by its ability to reduce the generation of the demethylated product.
Materials:
-
Recombinant human JMJD3 or UTX enzyme
-
H3K27me3 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)
-
GSK-J4 and this compound (dissolved in DMSO)
-
Primary antibody specific for demethylated H3K27
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Coating: Coat a 96-well plate with the H3K27me3 peptide substrate according to the manufacturer's instructions or established protocols. Wash and block the wells.
-
Compound Preparation: Prepare serial dilutions of GSK-J4 and this compound in assay buffer. Include a "no inhibitor" control and a "no enzyme" blank.
-
Enzyme Reaction:
-
Add the diluted compounds to the respective wells.
-
Add the recombinant JMJD3/UTX enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction.
-
-
Detection:
-
Wash the wells to remove the enzyme and reaction components.
-
Add the primary antibody and incubate at room temperature for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate. Allow the color to develop.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of GSK-J4 and this compound and determine the IC50 value for GSK-J4.
This protocol describes how to assess the effect of GSK-J4 on the levels of H3K27me3 at specific gene promoters in cultured cells.
Principle: Cells are treated with GSK-J4 or this compound. Proteins are then cross-linked to DNA, and the chromatin is sheared. An antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this histone mark. The associated DNA is then purified and quantified by qPCR to determine the enrichment of H3K27me3 at specific genomic loci.
Materials:
-
Cultured cells (e.g., HeLa, macrophages)
-
GSK-J4 and this compound (dissolved in DMSO)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with GSK-J4, this compound, or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with the anti-H3K27me3 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes. Analyze the data using the percent input method or fold enrichment over IgG.
Mandatory Visualizations
Caption: Mechanism of GSK-J4 action on H3K27me3-mediated gene repression.
Caption: A typical experimental workflow to assess the cellular effects of GSK-J4.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. epigentek.com [epigentek.com]
- 3. epigenome-noe.net [epigenome-noe.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Epigentek Inc Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay | Fisher Scientific [fishersci.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
what is GSK-J5 used for in research
An In-Depth Technical Guide to the Research Use of GSK-J4 and its Inactive Control, GSK-J5
Introduction
In the field of epigenetics, small molecule inhibitors are indispensable tools for dissecting the function of specific enzymes that regulate chromatin structure and gene expression. GSK-J4 is a widely used research compound that has significantly advanced our understanding of the roles of the KDM6 family of histone demethylases. It is a cell-permeable ethyl ester prodrug that is hydrolyzed intracellularly to its active form, GSK-J1. Critically, any experiment utilizing GSK-J4 relies on a proper negative control to ensure that the observed effects are due to the specific inhibition of the target enzymes and not off-target or compound-related artifacts. For this purpose, this compound, a structurally similar regio-isomer of GSK-J4, is employed.[1] this compound is also cell-permeable but its hydrolyzed form is a very weak inhibitor of the target enzymes, making it the ideal inactive control.[2][3] This guide provides a comprehensive overview of the mechanism of action, research applications, and experimental protocols for the GSK-J4/J5 tool compound system.
Core Mechanism of Action
GSK-J4's primary targets are two related histone demethylases: KDM6B (JMJD3) and KDM6A (UTX) .[4][5] These enzymes are part of the JmjC domain-containing family and function to remove methyl groups from histone H3 at lysine (B10760008) 27 (H3K27), specifically converting the di- and tri-methylated forms (H3K27me2/me3) to a less methylated state.[6][7][8]
The H3K27me3 mark is a canonical repressive epigenetic modification associated with gene silencing.[9] It is deposited by the Polycomb Repressive Complex 2 (PRC2). By removing this repressive mark, KDM6A and KDM6B play a crucial role in activating the transcription of their target genes, which are involved in numerous biological processes, including development, inflammation, and cellular differentiation.[10][11][12]
GSK-J4 (as its active form, GSK-J1) acts as a competitive inhibitor by binding to the active site of KDM6A/B.[13] This inhibition prevents the demethylation of H3K27me3, leading to an accumulation of this repressive mark at target gene promoters and a subsequent reduction in their expression.[9][14][15] this compound, being largely inactive, does not cause this effect and is used to control for the specificity of GSK-J4's action.[1]
Data Presentation: Inhibitor Potency and Usage
Quantitative data from various studies are crucial for designing experiments. The following tables summarize key parameters for the GSK-J4/J5 system.
Table 1: Inhibitory Potency (IC₅₀ Values)
| Compound | Target Enzyme/Process | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | [5][16] |
| KDM6A (UTX) | 6.6 µM | [5][16] | |
| LPS-induced TNF-α production | 9.0 µM | [4][5] | |
| Colorectal Cancer Cell Proliferation | 0.75 - 21.41 µM | [17] |
| This compound | KDM6B (JMJD3) | > 100 µM |[2] |
Table 2: Common In Vitro Experimental Parameters
| Cell Type | Concentration Range | Treatment Duration | Research Area | Reference(s) |
|---|---|---|---|---|
| Human Primary Macrophages | 1 - 30 µM | 6 - 24 hours | Inflammation | [1] |
| Cardiomyocytes (NRCM, AC16) | 2.5 - 10 µM | 2 - 24 hours | Lipotoxicity | [18] |
| Cancer Cell Lines (HeLa, HCT116) | 5 - 10 µM | 6 days | Cancer (Anoikis) | [19] |
| Breast Cancer Stem Cells | 1 - 5 µM | 48 - 72 hours | Cancer | [20] |
| Glioma Cells (U87, U251) | 8 µM | 24 hours | Cancer | [15] |
| Zebrafish Larvae | 7 - 10 µM | 24 - 48 hours | Regeneration |[21] |
Table 3: Common In Vivo Experimental Parameters
| Animal Model | Dosage | Administration Route | Research Area | Reference(s) |
|---|---|---|---|---|
| Diabetic Mice (db/db) | 10 mg/kg | Intraperitoneal (i.p.) | Diabetic Complications | [5][18] |
| EAE Mice (Autoimmunity) | Not specified | Not specified | Inflammation | [22][23] |
| AML Xenograft Mice | Not specified | Injection | Cancer |[24] |
Research Applications and Signaling Pathways
The ability of GSK-J4 to modulate the epigenetic landscape has made it a valuable tool in several areas of research.
Immunology and Inflammation
A primary application of GSK-J4 is in studying inflammatory processes. KDM6B (JMJD3) is rapidly induced in macrophages upon stimulation with lipopolysaccharide (LPS) and is required for the expression of a subset of inflammatory genes.[25]
-
Anti-Inflammatory Effects: GSK-J4 treatment significantly reduces the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and GM-CSF, in various immune cells, including macrophages and Natural Killer (NK) cells.[4][14][26]
-
Autoimmune Models: In preclinical models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, GSK-J4 administration ameliorates disease severity.[22][23] This is partly achieved by promoting a tolerogenic phenotype in dendritic cells (DCs), which are critical for initiating immune responses.[22]
-
Signaling Pathway: GSK-J4 prevents the KDM6B-mediated removal of H3K27me3 at the promoters of inflammatory genes (e.g., TNFA), thereby blocking the recruitment of RNA polymerase II and suppressing transcription.[27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysine Demethylase KDM6A in Differentiation, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UTX (gene) - Wikipedia [en.wikipedia.org]
- 12. KDM6B (JMJD3) and its dual role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 14. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes [frontiersin.org]
- 20. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]
- 22. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of the JMJD3 (KDM6B) histone demethylase in glioblastoma stem cells by STAT3 | PLOS One [journals.plos.org]
- 26. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
GSK-J5: A Technical Guide to its Use as a Negative Control for the KDM6B/A Inhibitor GSK-J4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of epigenetics, the selective inhibition of histone demethylases offers a promising avenue for therapeutic intervention in various diseases, including cancer and inflammatory disorders. GSK-J4 is a potent, cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] To rigorously validate the on-target effects of GSK-J4 in cellular and in vivo models, a proper negative control is indispensable. GSK-J5, a regioisomer of GSK-J4, serves as this critical negative control. While structurally similar to GSK-J4, this compound is catalytically inactive against KDM6 enzymes, allowing researchers to distinguish the specific effects of KDM6 inhibition from off-target or compound-related effects.[3][4] This technical guide provides an in-depth overview of this compound, its comparative pharmacology with GSK-J4, and detailed protocols for its use in key experimental assays.
Core Concepts: The Role of GSK-J4 and the Necessity of a Negative Control
GSK-J4 is a pro-drug that is rapidly hydrolyzed intracellularly to its active form, GSK-J1. GSK-J1 inhibits KDM6A and KDM6B, leading to an increase in the global levels of H3K27me3, a histone mark associated with transcriptional repression.[1][5] This modulation of the epigenetic landscape by GSK-J4 affects the expression of genes involved in various cellular processes, including inflammation, cell cycle, and apoptosis.[1][6]
To ensure that the observed biological effects of GSK-J4 are indeed due to the inhibition of KDM6 enzymes and not some other unforeseen interaction of the chemical scaffold with cellular machinery, a negative control is essential. This compound is designed for this purpose. It is a cell-permeable ester derivative of GSK-J2, the inactive form of GSK-J1. Due to a change in the position of a nitrogen atom in the pyridine (B92270) ring, this compound is unable to effectively chelate the iron in the active site of KDM6 enzymes, rendering it a weak inhibitor.[4]
Comparative Data: GSK-J4 vs. This compound
The following tables summarize the key quantitative differences between GSK-J4 and its inactive control, this compound.
| Compound | Target(s) | IC50 (KDM6B/JMJD3) | IC50 (KDM6A/UTX) | IC50 (TNF-α release in primary human macrophages) |
| GSK-J4 | KDM6B, KDM6A | 8.6 µM | 6.6 µM | 9 µM[7] |
| This compound | None (Negative Control) | > 100 µM | Not Reported | No effect[3] |
| Parameter | GSK-J4 Effect | This compound Effect | Cell Type/System |
| Global H3K27me3 Levels | Increase[5][8] | No significant change[3] | Various cell lines |
| TNF-α Production (LPS-stimulated) | Significant reduction[3] | No effect[3] | Primary human macrophages |
| Inflammatory Cytokine Expression (LPS-stimulated) | Reduction of 16 out of 34 cytokines[3] | No effect[3] | Primary human macrophages |
| Colorectal Cancer Cell Proliferation | Suppression[6] | Not reported | HCT116, HT29 cells |
| Mantle Cell Lymphoma Cell Adhesion | Reduction[9] | Not reported | JeKo-1, REC-1 cells |
Signaling Pathways and Experimental Workflows
KDM6 Inhibition and Downstream Effects
The following diagram illustrates the mechanism of action of GSK-J4 and the role of this compound as a negative control. GSK-J4, after conversion to GSK-J1, inhibits the demethylase activity of KDM6B/A, leading to the maintenance of the repressive H3K27me3 mark on target gene promoters. This results in the transcriptional repression of genes, for example, those involved in pro-inflammatory responses. This compound, being inactive, does not inhibit KDM6B/A, and therefore does not lead to these downstream effects.
Caption: Mechanism of GSK-J4 and the inert nature of this compound.
General Experimental Workflow for Comparing GSK-J4 and this compound
This workflow outlines a typical experiment to assess the specific effects of GSK-J4.
Caption: Workflow for comparing GSK-J4 and this compound effects.
Experimental Protocols
KDM6 Inhibition Assay (Western Blot for Global H3K27me3)
Objective: To determine the effect of GSK-J4 and this compound on the global levels of H3K27me3 in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, macrophages)
-
Complete cell culture medium
-
GSK-J4 (e.g., 10 µM final concentration)
-
This compound (e.g., 10 µM final concentration)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat cells with vehicle (DMSO), GSK-J4, or this compound at the desired final concentration.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct target engagement of GSK-J4 with KDM6B/A in intact cells, using this compound as a negative control.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GSK-J4
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Ultracentrifuge
Procedure:
-
Culture cells to ~80-90% confluency. Harvest and resuspend cells in culture medium at a concentration of 2x10^6 cells/mL.
-
Prepare aliquots of the cell suspension. Treat with GSK-J4, this compound, or DMSO at the desired concentration. Incubate for 1-2 hours at 37°C.
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.[10]
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[10]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[10]
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KDM6B/A in the supernatant by Western blot or other protein detection methods.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for GSK-J4-treated cells compared to DMSO and this compound indicates target engagement.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To assess the enrichment of the H3K27me3 mark at specific gene promoters following treatment with GSK-J4 or this compound.
Materials:
-
Cells treated with DMSO, GSK-J4, or this compound
-
Formaldehyde (B43269) (1% final concentration for crosslinking)
-
Glycine (B1666218) (125 mM final concentration for quenching)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Treat cells with DMSO, GSK-J4, or this compound as described previously.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Clear the lysate by centrifugation and save a small aliquot as the "input" control.
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating with Proteinase K at 65°C for several hours to overnight.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Perform qPCR using primers specific to the promoter regions of target genes and a negative control genomic region.
-
Analyze the data by calculating the percent input for each sample and normalizing to the IgG control. An increase in H3K27me3 enrichment should be observed at target promoters in GSK-J4 treated cells but not in this compound or DMSO treated cells.
Conclusion
This compound is an essential tool for researchers working with the KDM6 inhibitor GSK-J4. Its structural similarity and lack of inhibitory activity make it the ideal negative control to ensure that the observed cellular and molecular effects are a direct consequence of KDM6A/B inhibition. By incorporating this compound into experimental designs, scientists can confidently attribute their findings to the specific epigenetic modulation by GSK-J4, thereby strengthening the validity and impact of their research. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research endeavors.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Chemical Structure: A Tale of Two Isomers
An In-depth Technical Guide to the Chemical Structures and Functions of GSK-J4 and GSK-J5
Introduction
In the field of epigenetics, the targeted inhibition of histone-modifying enzymes offers a promising avenue for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[1] The Jumonji C (JmjC) domain-containing histone demethylases, particularly JMJD3 (KDM6B) and UTX (KDM6A), which specifically remove methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me3/me2), have emerged as critical targets.[2][3] GSK-J4 is a widely used small molecule inhibitor for studying the roles of these enzymes. Crucially, its biological activity is contrasted with its regio-isomer, this compound, which serves as an essential negative control. This guide provides a detailed comparison of the chemical structures, mechanisms of action, and experimental applications of GSK-J4 and this compound for researchers, scientists, and drug development professionals.
GSK-J4 and this compound are ethyl ester prodrugs that are structurally very similar, differing only in the position of a nitrogen atom within a pyridine (B92270) ring. This subtle change has a profound impact on their biological activity. GSK-J4 is the cell-permeable prodrug of the active inhibitor GSK-J1, while this compound is the cell-permeable prodrug for the inactive control compound, GSK-J2.[4]
Once inside the cell, esterases hydrolyze the ethyl ester group of both GSK-J4 and this compound to their respective active/inactive carboxylic acid forms, GSK-J1 and GSK-J2.[4][5] The critical structural difference lies in the pyridine ring: GSK-J4 possesses a 2-pyridinyl moiety, whereas this compound has a 3-pyridinyl moiety.[6] This alteration in the position of the nitrogen atom is responsible for the dramatic difference in their ability to inhibit the target demethylases.
Caption: Chemical structures of GSK-J4 and its inactive isomer, this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for GSK-J4 involves the competitive inhibition of the JmjC domain-containing histone demethylases JMJD3 and UTX. These enzymes are responsible for removing the repressive trimethylation and dimethylation marks (H3K27me3/me2) from histone H3.[3]
The active form, GSK-J1, binds to the catalytic pocket of JMJD3/UTX, chelating the essential iron (II) cofactor and competing with the co-substrate α-ketoglutarate.[4] This inhibition prevents the demethylation of H3K27. Consequently, the repressive H3K27me3 mark is maintained or accumulates at the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.[3][4] This pathway is crucial in regulating inflammatory responses and cell differentiation.[1][4]
In contrast, this compound, and its active form GSK-J2, are weak inhibitors of JMJD3, making this compound an ideal negative control to demonstrate that the observed cellular effects are due to the specific inhibition of JMJD3/UTX and not off-target effects.[5]
Caption: Signaling pathway of GSK-J4 inhibition of JMJD3/UTX.
Quantitative Data: Inhibitory Potency
The differential activity of GSK-J4 and this compound is quantified by their half-maximal inhibitory concentrations (IC₅₀). GSK-J4's active form, GSK-J1, is a potent inhibitor of KDM6A (UTX) and KDM6B (JMJD3), while also showing inhibitory activity against other KDM subfamilies, such as KDM5. In contrast, GSK-J2, the active form of this compound, is significantly less potent.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of GSK Compounds
| Target Demethylase | GSK-J1 (Active) | GSK-J4 (Prodrug) | GSK-J2 (Inactive Control) | This compound (Prodrug Control) |
|---|---|---|---|---|
| KDM6B (JMJD3) | 0.06 µM | 8.6 µM | >100 µM | >100 µM |
| KDM6A (UTX) | 0.06 µM | 6.6 µM | >100 µM | >100 µM |
| KDM5B | 0.4 µM | 11.2 µM | 10.9 µM | 30.5 µM |
| KDM5C | 0.1 µM | 10.5 µM | 1.8 µM | 28.5 µM |
| KDM4C | 2.1 µM | 15.5 µM | >100 µM | >100 µM |
Data sourced from an AlphaLISA-based assay.[7]
Table 2: Cellular Activity of GSK-J4 vs. This compound
| Cellular Process | Compound | IC₅₀ | Cell Type |
|---|---|---|---|
| TNF-α Production | GSK-J4 | 9 µM | Human Primary Macrophages |
| TNF-α Production | This compound | No effect | Human Primary Macrophages |
Data sourced from LPS-stimulated macrophage assays.[4]
Experimental Protocols
To validate the specific effects of JMJD3/UTX inhibition, experiments should include GSK-J4 as the inhibitor and this compound as the negative control.
A. In Vitro Histone Demethylase Inhibition Assay (AlphaScreen)
This protocol outlines a method to measure the direct inhibitory effect of compounds on recombinant histone demethylase enzymes.[8]
1. Reagents and Materials:
-
Recombinant demethylase enzymes (e.g., JMJD3, UTX).
-
Cofactors: Ferrous Ammonium Sulfate (FAS), α-ketoglutarate (α-KG), L-Ascorbic Acid.
-
Biotinylated histone peptide substrate (e.g., H3K27me3).
-
Detection reagents: Specific antibody for the demethylated product (e.g., anti-H3K27me2), Protein A-conjugated Acceptor beads, Streptavidin-conjugated Donor beads.
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20.
-
GSK-J4 and this compound compounds dissolved in DMSO.
-
384-well proxiplates.
2. Procedure:
-
Prepare a stock solution of the demethylase enzyme in assay buffer.
-
Add 5 µL of the enzyme solution to the wells of a 384-well plate.
-
Perform serial dilutions of GSK-J4 and this compound in DMSO and add 0.1 µL to the respective wells. Incubate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the inhibitor.
-
Prepare a substrate mix containing the biotinylated peptide, α-KG, and ascorbic acid in assay buffer.
-
Initiate the reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection antibody, followed by the AlphaScreen Acceptor and Donor beads under subdued light.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.
-
Calculate IC₅₀ values by plotting the signal against the log of the inhibitor concentration.
B. Cell-Based Assay: Inhibition of H3K27 Demethylation
This protocol assesses the ability of GSK-J4 to penetrate cells and inhibit JMJD3/UTX, leading to changes in H3K27 methylation status.[4]
1. Reagents and Materials:
-
Cell line of interest (e.g., human primary macrophages, HeLa cells, or a cancer cell line).
-
Appropriate cell culture medium and supplements.
-
GSK-J4 and this compound dissolved in DMSO.
-
Stimulant (if required, e.g., Lipopolysaccharide (LPS) for macrophages).
-
Reagents for cell lysis and protein extraction (for Western Blot) or cell fixation and permeabilization (for Immunofluorescence).
-
Primary antibodies: anti-H3K27me3, anti-H3K27me2, and a loading control (e.g., anti-Total Histone H3).
-
Appropriate secondary antibodies.
-
Western Blot or Immunofluorescence imaging system.
2. Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of GSK-J4 or this compound for a specified time (e.g., 6-48 hours). Include a vehicle control (DMSO) and an untreated control.
-
If studying a stimulated pathway, add the stimulant (e.g., LPS) for the final hours of the incubation period.[4]
-
For Western Blot Analysis:
-
Harvest cells and prepare whole-cell lysates or nuclear extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% BSA or milk.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and imaging system. Quantify band intensity relative to the loading control.
-
-
For Immunofluorescence Analysis:
-
Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with serum.
-
Incubate with primary antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image using a fluorescence or confocal microscope.
-
Caption: Experimental workflow for comparing GSK-J4 and this compound.
Conclusion
GSK-J4 is a potent and cell-permeable tool for investigating the biological functions of the H3K27 demethylases JMJD3 and UTX. Its utility is significantly enhanced by the availability of this compound, a structurally similar but biologically inactive regio-isomer. The use of this compound as a negative control is critical for attributing observed cellular and physiological effects specifically to the inhibition of the target demethylases. This technical guide provides the foundational knowledge on their chemical differences, mechanisms, and application in robust experimental design for professionals in epigenetic research and drug discovery.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the GSK-J Family of Histone Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical probes GSK-J1, GSK-J2, GSK-J4, and GSK-J5, a family of compounds instrumental in the study of histone lysine (B10760008) demethylases (KDMs). This document details their relationships, mechanisms of action, and provides key experimental protocols for their use in research settings.
Core Relationships and Chemical Logic
The GSK-J family of compounds is designed around a central active molecule, GSK-J1 , a potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] Due to its polar carboxylate group, GSK-J1 has limited cell permeability. To overcome this, a cell-permeable prodrug, GSK-J4 , was developed. GSK-J4 is the ethyl ester of GSK-J1 and is readily hydrolyzed by intracellular esterases to release the active GSK-J1 compound.[1]
To ensure rigorous experimental design, corresponding inactive controls were developed. GSK-J2 is a regio-isomer of GSK-J1 that exhibits significantly weaker activity against JMJD3 and UTX, serving as a crucial negative control for in vitro experiments.[3][4] Following the same prodrug strategy, This compound , the ethyl ester of GSK-J2, was created as the cell-permeable inactive control for cellular assays involving GSK-J4.[5][6][7]
Quantitative Data: Inhibitory Activity
The inhibitory potency of the GSK-J family of compounds has been characterized against a panel of histone demethylases using various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound against key targets.
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1 and GSK-J2
| Target Demethylase | GSK-J1 IC50 | GSK-J2 IC50 | Assay Method |
| JMJD3 (KDM6B) | 60 nM[1][2] | > 100 µM[1][3] | AlphaScreen |
| UTX (KDM6A) | 53 nM[8] | > 100 µM[3] | AlphaScreen |
| KDM5B (JARID1B) | 950 nM[1] | Not Reported | AlphaScreen |
| KDM5C (JARID1C) | 1.76 µM[1] | Not Reported | AlphaScreen |
Table 2: Cellular Inhibitory Activity (IC50) of GSK-J4 and this compound
| Cellular Process/Target | GSK-J4 IC50 | This compound IC50 | Cell Type |
| LPS-induced TNF-α production | ~9 µM[9][10][11] | No effect[1] | Human Primary Macrophages |
Signaling Pathways Modulated by GSK-J4
The inhibition of JMJD3 and UTX by GSK-J4 (via conversion to GSK-J1) leads to an increase in the repressive H3K27me3 mark on target gene promoters, thereby altering gene expression and affecting downstream signaling pathways.
NF-κB Signaling Pathway
GSK-J4 has been shown to modulate the NF-κB signaling pathway. In mantle cell lymphoma, for instance, GSK-J4 reduces the protein levels of the RELA (p65) subunit of NF-κB and impairs its nuclear localization.[12][13] This leads to a decrease in the expression of NF-κB target genes, such as the pro-inflammatory cytokine IL-10.[12]
References
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 4. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 8. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GSK-J5: A Technical Guide to its Role as a Negative Control for KDM6 Histone Demethylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J5 is a crucial chemical tool for researchers investigating the biological roles of the Jumonji C (JmjC) domain-containing histone demethylases, specifically the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). However, its significance lies not in its activity, but in its designed inactivity. This compound serves as a vital negative control for its potent and widely used isomer, GSK-J4. Understanding the relationship between this compound and GSK-J4 is fundamental to accurately interpreting experimental results and attributing biological effects to the specific inhibition of JMJD3 and UTX. This technical guide provides an in-depth overview of this compound, its relationship to the active inhibitor GSK-J1/J4, and its proper application in research.
The GSK-J1, GSK-J2, GSK-J4, and this compound Family
To comprehend the function of this compound, it is essential to understand the nomenclature and properties of the related compounds:
-
GSK-J1: The active inhibitor of JMJD3 and UTX. It is a potent, selective, cell-permeable small molecule.[1][2][3]
-
GSK-J4: A cell-permeable ethyl ester prodrug of GSK-J1. Once inside the cell, it is hydrolyzed by intracellular esterases to release the active GSK-J1.[4][5] This prodrug strategy enhances cellular uptake.
-
GSK-J2: The corresponding carboxylic acid to GSK-J1 that is a regio-isomer of GSK-J1 and serves as a much weaker inhibitor of JMJD3.[5][6][7]
-
This compound: A cell-permeable ethyl ester derivative of GSK-J2.[6][7][8] Similar to GSK-J4, it is hydrolyzed intracellularly to GSK-J2. As GSK-J2 is largely inactive, this compound functions as the appropriate negative control for cellular experiments involving GSK-J4.[6][7][8][9]
Core Target and Mechanism of Action (of the Active Isomer)
The primary targets of the active compound GSK-J1 are the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][4] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a mark generally associated with transcriptional repression.[10] By inhibiting these demethylases, GSK-J1 leads to an increase in the levels of H3K27me2/3, thereby influencing gene expression.[11]
The mechanism of inhibition by GSK-J1 involves the chelation of the catalytic Fe(II) ion within the active site of the JmjC domain, which is essential for the demethylation reaction.[5] GSK-J2, the active form of this compound, is a pyridine (B92270) regio-isomer that is unable to effectively form this interaction, resulting in significantly weaker inhibition.[5]
Specificity and Quantitative Data
The specificity of these compounds is a key aspect of their utility. While GSK-J1 is a potent inhibitor of JMJD3 and UTX, GSK-J2 (and by extension, this compound) is designed to be a weak inhibitor. The following table summarizes the available quantitative data for the active inhibitor GSK-J1 and the inactive control GSK-J2.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [1] |
| UTX (KDM6A) | Cell-free | 6.6 µM | [4] | |
| JARID1B | Cell-free | 0.95 µM | [1] | |
| JARID1C | Cell-free | 1.76 µM | [1] | |
| GSK-J2 | JMJD3 (KDM6B) | Cell-free | > 100 µM | [5][9] |
Note: Data for GSK-J4 and this compound are generally not reported in terms of IC50 values as they are prodrugs. Their cellular activity is dependent on intracellular conversion to GSK-J1 and GSK-J2, respectively.
Experimental Protocols
The primary use of this compound is as a negative control alongside GSK-J4 in cellular assays to ensure that the observed biological effects are due to the inhibition of JMJD3/UTX and not due to off-target effects of the chemical scaffold.
General Cell-Based Assay Protocol
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of GSK-J4 and this compound in a suitable solvent, such as DMSO.[6] Make fresh serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with GSK-J4 and an equivalent concentration of this compound. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for cellular uptake, prodrug conversion, and biological response.
-
Endpoint Analysis: Harvest cells and perform downstream analysis. This could include:
-
Western Blotting: To assess the levels of H3K27me3 and other relevant proteins. A successful experiment would show an increase in H3K27me3 levels in GSK-J4 treated cells but not in this compound or vehicle-treated cells.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.
-
Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo): To determine the effect on cell growth.
-
Flow Cytometry: To analyze cell cycle distribution or apoptosis.
-
Chromatin Immunoprecipitation (ChIP): To examine the enrichment of H3K27me3 at specific gene promoters.
-
Visualizations
Signaling Pathway of JMJD3/UTX Action
Caption: The role of JMJD3/UTX in histone demethylation and gene activation.
Experimental Workflow for Assessing GSK-J4 Efficacy Using this compound Control
References
- 1. selleckchem.com [selleckchem.com]
- 2. KDM6B - Wikipedia [en.wikipedia.org]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. rndsystems.com [rndsystems.com]
- 7. tocris.com [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. oncotarget.com [oncotarget.com]
GSK-J5: A Technical Guide to its Cell Permeability and Use as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J5 is a widely utilized chemical probe that serves as an essential negative control for its structural isomer, GSK-J4, a potent inhibitor of the Jumonji domain-containing (JMJ) histone demethylases, specifically the KDM6 subfamily (JMJD3 and UTX). Understanding the cell permeability of this compound is paramount for its proper application in cellular assays. This technical guide provides an in-depth analysis of the cell permeability of this compound, details experimental protocols for its use, and illustrates relevant signaling pathways and experimental workflows.
Core Concept: Prodrug Strategy for Cellular Entry
This compound, and its active counterpart GSK-J4, are ethyl ester prodrugs. This chemical modification is crucial for their biological activity in cellular systems. The esterification of the carboxyl group masks its polarity, rendering the molecule more lipophilic and thus able to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, releasing the active, but now cell-impermeable, carboxylate form, GSK-J2 (in the case of this compound). This strategy ensures that the compound can reach its intracellular target. In contrast, GSK-J2 itself, due to its charged carboxylate group, has poor cell permeability.
Quantitative Data Summary
While direct quantitative measurements of this compound's cell permeability (e.g., apparent permeability coefficient, Papp) are not extensively reported in the literature, its efficacy as a negative control in a multitude of cellular assays at various concentrations implicitly confirms its ability to penetrate cells. The biologically active form of this compound, GSK-J2, is a very weak inhibitor of the target enzyme JMJD3.
| Compound | Target | IC50 (in vitro) | Cellular Assay Concentration (as control) | Reference |
| GSK-J4 | KDM6B (JMJD3) / KDM6A (UTX) | ~60 nM | 1-30 µM | [1][2] |
| This compound | KDM6B (JMJD3) | > 100 µM | 1-30 µM | [2] |
| GSK-J2 (active form of this compound) | KDM6B (JMJD3) | > 100 µM | N/A (formed intracellularly) | [2] |
Signaling Pathways
GSK-J4, for which this compound serves as a control, impacts several critical signaling pathways primarily through its inhibition of KDM6 demethylases. This inhibition leads to an increase in the repressive histone mark H3K27me3 at the promoter regions of target genes, thereby altering their transcription.
KDM6 Inhibition and NF-κB Signaling
In mantle cell lymphoma, GSK-J4 has been shown to modulate the NF-κB signaling pathway. By inhibiting KDM6B, GSK-J4 prevents the removal of H3K27me3 at the promoters of NF-κB pathway genes, leading to their repression. This, in turn, affects downstream processes such as cell adhesion, survival, and cytokine production.[3][4][5]
Experimental Protocols
The cell permeability of this compound is a prerequisite for its use in the following cellular assays, where it consistently demonstrates a lack of effect compared to its active isomer, GSK-J4.
Macrophage Pro-inflammatory Response Assay
This protocol is adapted from studies investigating the effect of KDM6 inhibition on the inflammatory response in macrophages.[2]
Objective: To assess the effect of GSK-J4, with this compound as a negative control, on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated primary human macrophages.
Methodology:
-
Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF.
-
Treatment: Pre-incubate the macrophages with GSK-J4 or this compound (e.g., 30 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (10 ng/mL) for 2-6 hours.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and other cytokines using ELISA or a multiplex cytokine array.
-
Gene Expression: Isolate total RNA from the cells and perform qRT-PCR to analyze the expression of pro-inflammatory genes (e.g., TNF, IL6).
-
Histone Methylation: Perform Western blotting or immunofluorescence to assess global or gene-specific H3K27me3 levels.
-
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol is based on studies evaluating the impact of KDM6 inhibition on NK cell function.[6]
Objective: To determine the effect of GSK-J4 and this compound on the cytotoxic activity of primary human NK cells against a target cancer cell line.
Methodology:
-
Cell Isolation: Isolate primary NK cells from healthy donor PBMCs using negative selection.
-
Target Cell Labeling: Label the target cancer cell line (e.g., K562) with a fluorescent dye such as Calcein-AM or CFSE.
-
Co-culture: Co-culture the isolated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Treatment: Add GSK-J4 or this compound (e.g., 10 µM) to the co-culture.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Endpoint Analysis (Flow Cytometry):
-
Add a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish live from dead target cells.
-
Acquire the samples on a flow cytometer.
-
Calculate the percentage of specific lysis based on the proportion of dead target cells in the treated versus control wells.
-
Colorectal Cancer (CRC) Cell Proliferation and Migration Assays
This protocol is derived from research on the anti-cancer effects of KDM6 inhibition in colorectal cancer cell lines.
Objective: To evaluate the impact of GSK-J4 and this compound on the proliferation and migratory capacity of CRC cells.
Methodology:
-
Cell Proliferation (CCK-8/MTT Assay):
-
Seed CRC cells (e.g., HCT116, SW480) in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of GSK-J4 or this compound.
-
Incubate for 48-72 hours.
-
Add CCK-8 or MTT reagent and measure the absorbance to determine cell viability.
-
-
Colony Formation Assay:
-
Seed a low density of CRC cells in a 6-well plate.
-
Treat with GSK-J4 or this compound.
-
Allow the cells to grow for 10-14 days, replacing the medium with fresh compound every 3-4 days.
-
Fix and stain the colonies with crystal violet and count the number of colonies.
-
-
Transwell Migration Assay:
-
Seed CRC cells in the upper chamber of a Transwell insert (with a serum-free medium).
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add GSK-J4 or this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the top of the insert.
-
Fix, stain, and count the migrated cells on the bottom of the insert.
-
Experimental Workflows
Macrophage Assay Workflow
NK Cell Cytotoxicity Workflow
Conclusion
This compound's utility as a negative control is critically dependent on its ability to enter cells and be converted to its active form, GSK-J2, which lacks significant inhibitory activity against KDM6 demethylases. The prodrug design of this compound ensures its cell permeability, a feature that has been validated through its widespread and effective use in a variety of cellular assays. Researchers and drug development professionals can confidently employ this compound as a rigorous negative control to ensure that the observed cellular effects of GSK-J4 are specifically due to the inhibition of KDM6 enzymes and not off-target or compound-specific artifacts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling | Semantic Scholar [semanticscholar.org]
- 5. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Transformation of GSK-J5 to GSK-J2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the intracellular conversion of GSK-J5, a cell-permeable prodrug, into its corresponding carboxylic acid, GSK-J2. This compound serves as a critical negative control in epigenetic research, specifically in studies involving its active counterpart, GSK-J4, a potent inhibitor of the H3K27 demethylases KDM6A (UTX) and KDM6B (JMJD3). The intracellular hydrolysis of the ethyl ester moiety of this compound by cellular esterases is a fundamental process for its utility as a control compound. This document outlines the mechanism of this conversion, presents comparative inhibitory data, details experimental protocols for monitoring the transformation and assessing its biological inertness, and provides visual representations of the relevant cellular pathways and experimental workflows.
Introduction: The Role of Prodrugs in Epigenetic Research
The use of prodrugs, which are inactive compounds that are metabolized into active drugs within the body, is a well-established strategy in pharmacology to enhance the bioavailability and cellular uptake of therapeutic agents. In the context of epigenetic research, cell-permeable ester prodrugs are frequently employed to deliver charged molecules, such as carboxylic acids, across the cell membrane.
GSK-J4 is a cell-permeable ethyl ester of GSK-J1, a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes play a crucial role in removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a key epigenetic mark associated with transcriptional repression. To ascertain that the observed cellular effects of GSK-J4 are due to the inhibition of KDM6 enzymes by its active form, GSK-J1, and not due to off-target effects of the prodrug molecule itself, a proper negative control is essential.
This compound, the ethyl ester of GSK-J2, serves this purpose. GSK-J2 is a regio-isomer of GSK-J1 and is biologically inactive as a KDM6 inhibitor. The intracellular conversion of this compound to GSK-J2 is therefore a critical step in ensuring that the control compound is structurally analogous to the active compound's metabolite but lacks its specific biological activity.
The Conversion Mechanism: From Ester to Carboxylic Acid
The intracellular conversion of this compound to GSK-J2 is a hydrolysis reaction catalyzed by a broad range of ubiquitously expressed cellular enzymes known as esterases. These enzymes cleave the ester bond of this compound, releasing the inactive carboxylic acid GSK-J2 and ethanol.
This rapid conversion is crucial for the experimental design, as it ensures that the intracellular concentration of the inactive control, GSK-J2, can be reasonably matched to the expected intracellular concentration of the active inhibitor, GSK-J1, derived from GSK-J4.
Quantitative Data: Comparative Inhibitory Activity
The efficacy of GSK-J1 and the inertness of GSK-J2 are demonstrated by their half-maximal inhibitory concentrations (IC50) against various histone demethylases. The prodrugs, GSK-J4 and this compound, are significantly less potent in in vitro enzymatic assays due to the presence of the ethyl ester group, which hinders their ability to bind to the active site of the enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| GSK-J1 | KDM6B (JMJD3) | 0.06 | [1] |
| KDM6A (UTX) | 0.06 | [1] | |
| GSK-J2 | KDM6B (JMJD3) | >100 | [2] |
| KDM6A (UTX) | 49 | [1] | |
| GSK-J4 | KDM6B (JMJD3) | 8.6 | |
| KDM6A (UTX) | 6.6 | ||
| This compound | KDM6B (JMJD3) | >50 | |
| KDM6A (UTX) | >50 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol for Quantifying Intracellular this compound and GSK-J2 using LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound and its metabolite GSK-J2 in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the intracellular concentrations of this compound and GSK-J2 over time.
Materials:
-
Cell culture reagents (media, serum, etc.)
-
This compound and GSK-J2 analytical standards
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)
-
Analytical column (e.g., C18 reverse-phase column)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with a known concentration of this compound for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include vehicle-treated cells as a control.
-
-
Sample Collection and Cell Lysis:
-
At each time point, remove the culture medium and wash the cells twice with ice-cold PBS to remove extracellular compounds.
-
Aspirate the final PBS wash completely.
-
Add a defined volume of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of a small aliquot of the lysate for normalization.
-
-
Protein Precipitation and Sample Preparation:
-
To a known volume of cell lysate, add three volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound, GSK-J2, and the internal standard.
-
Optimize the mass spectrometer settings for the detection of each compound using Multiple Reaction Monitoring (MRM).
-
Create a standard curve using known concentrations of this compound and GSK-J2 spiked into a blank matrix (lysate from untreated cells).
-
-
Data Analysis:
-
Quantify the peak areas of this compound and GSK-J2 in the samples.
-
Calculate the concentrations of this compound and GSK-J2 in the cell lysates using the standard curve.
-
Normalize the concentrations to the protein content of each sample.
-
Plot the intracellular concentrations of this compound and GSK-J2 as a function of time.
-
Protocol for Assessing Intracellular Esterase Activity
This colorimetric assay provides a general method to assess the activity of intracellular esterases responsible for the conversion of this compound.
Objective: To measure the rate of ester hydrolysis in cell lysates.
Materials:
-
Cell culture reagents
-
p-Nitrophenyl acetate (B1210297) (pNPA) as a model substrate
-
Cell lysis buffer without strong detergents (e.g., hypotonic buffer)
-
Bradford reagent for protein quantification
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash them with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells (e.g., using a Dounce homogenizer or sonication).
-
Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the lysate.
-
-
Esterase Activity Assay:
-
Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and the cell lysate (containing a known amount of protein).
-
Initiate the reaction by adding a stock solution of pNPA.
-
Immediately measure the absorbance at 405 nm (for the p-nitrophenolate product) at regular intervals (e.g., every 30 seconds) for a set period.
-
Include a blank control without cell lysate.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitrophenolate to convert the rate of absorbance change to the rate of product formation (µmol/min).
-
Normalize the esterase activity to the amount of protein in the lysate (µmol/min/mg protein).
-
Signaling Pathways and Biological Inertness of GSK-J2
The primary signaling pathway of interest for the active compound, GSK-J1, is the regulation of H3K27 methylation. By inhibiting KDM6A and KDM6B, GSK-J1 leads to an accumulation of the repressive H3K27me3 mark at specific gene promoters, resulting in the silencing of target gene expression. This has downstream consequences on various cellular processes, including inflammation, cell differentiation, and cancer progression.
GSK-J2, being the inactive isomer, is designed to not interact with the active site of KDM6 enzymes. Therefore, it is not expected to modulate H3K27me3 levels or affect the downstream signaling pathways that are regulated by this epigenetic mark. This biological inertness is fundamental to its role as a negative control.
Conclusion
References
An In-depth Technical Guide on the Biological Activity of GSK-J5
For Researchers, Scientists, and Drug Development Professionals
Core Summary
GSK-J5, a cell-permeable ethyl ester, is widely recognized in epigenetic research as the inactive control for its potent isomer, GSK-J4, an inhibitor of the H3K27 demethylases JMJD3 and UTX. Upon cellular entry, this compound is hydrolyzed to GSK-J2, a compound with negligible inhibitory activity against its intended mammalian epigenetic targets. However, emerging research has unveiled a significant and distinct biological activity for this compound, particularly its potent anti-parasitic properties against Schistosoma mansoni, the parasite responsible for schistosomiasis. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-parasitic effects, detailing quantitative data, experimental methodologies, and the current understanding of its mechanism of action.
Quantitative Data on Biological Activity
While primarily characterized by its lack of activity on mammalian histone demethylases, this compound exhibits measurable effects on parasitic organisms. The following tables summarize the available quantitative data for this compound's biological activities.
Table 1: Inhibitory Activity against Mammalian Histone Demethylase
| Target | Species | Assay | IC50 (µM) | Reference |
| JMJD3 | Human | In vitro biochemical assay | > 100 | [1] |
Table 2: Anti-parasitic Activity against Schistosoma mansoni
| Activity | Parasite Stage | Concentration (µM) | Effect | Incubation Time | Reference |
| Motility | Adult Worms | 30 | Minor alterations in motility | 24 - 96 hours | [2] |
| Oviposition | Adult Worms | 30 | ~99% inhibition of egg laying | 72 hours | [2] |
| Viability | Schistosomula | Not explicitly determined | Increased mortality | 24 - 120 hours | [3] |
| Egg Size | Eggs | 20 | ~20% reduction | 72 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide synopses of the key experimental protocols used to assess the biological activity of this compound.
Schistosomula Viability Assay
This assay determines the effect of this compound on the viability of the larval stage of S. mansoni.
Protocol Summary:
-
Parasite Preparation: Mechanically transform S. mansoni cercariae to obtain schistosomula.
-
Compound Treatment: Add this compound at various concentrations to in vitro cultures of schistosomula (e.g., 100 schistosomula/well).
-
Incubation: Incubate the cultures at 37°C in a 5% CO2 environment for specified time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Viability Assessment: Measure the viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[3]
-
Data Analysis: Express the viability as a percentage of the luminescence values relative to a vehicle control (e.g., DMSO).
Adult Worm Motility Assay
This assay assesses the impact of this compound on the motor function of adult S. mansoni.
Protocol Summary:
-
Parasite Preparation: Collect adult worm pairs from infected hosts.
-
Compound Treatment: Incubate individual worm pairs in culture medium containing this compound at the desired concentration (e.g., 30 µM).[2]
-
Incubation: Maintain the cultures at 37°C in a 5% CO2 environment.
-
Motility Scoring: At various time points (e.g., 24, 48, 72, and 96 hours), visually assess and score the motility of the worms. Scoring can be based on a predefined scale (e.g., from normal movement to no movement).[4]
-
Data Analysis: Record and compare the motility scores of the treated worms to the control group.
Egg Oviposition Assay
This assay quantifies the effect of this compound on the egg-laying capacity of adult female S. mansoni.
Protocol Summary:
-
Parasite Preparation: Culture adult worm pairs in vitro.
-
Compound Treatment: Expose the worm pairs to this compound at a specific concentration (e.g., 30 µM) in the culture medium.[2]
-
Incubation: Incubate for a defined period (e.g., 72 hours) under standard culture conditions.
-
Egg Counting: After the incubation period, count the number of eggs laid by the female worms in each well.
-
Data Analysis: Calculate the percentage of inhibition of oviposition by comparing the number of eggs in the treated group to the control group.[2]
Signaling Pathways and Mechanism of Action
Role as an Inactive Control in Epigenetics
This compound's primary use in research is to serve as a negative control for studies involving GSK-J4. GSK-J4 is a pro-drug that is intracellularly converted to GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3 and UTX. These enzymes play a crucial role in removing the repressive H3K27me3 mark, thereby activating gene expression. By using this compound, which is structurally similar to GSK-J4 but whose active form (GSK-J2) does not significantly inhibit JMJD3/UTX, researchers can confirm that the observed effects of GSK-J4 are indeed due to the inhibition of these specific demethylases.
Anti-parasitic Mechanism of Action (Hypothetical)
The precise molecular target and signaling pathway for this compound's anti-parasitic activity in S. mansoni have not yet been elucidated. It is evident that this activity is independent of histone H3K27 demethylase inhibition. Given that this compound contains a pyridine (B92270) ring, a common scaffold in many biologically active compounds, its effects may be due to off-target interactions with proteins essential for parasite survival. Potential mechanisms could involve the disruption of metabolic pathways, neuromuscular function, or reproductive processes. The observed effects on motility and oviposition suggest a potential interference with neurotransmission or muscle function.
Conclusion
This compound serves as an indispensable tool in epigenetic research as a negative control for the specific H3K27 demethylase inhibitor, GSK-J4. However, the characterization of its potent anti-parasitic activity against Schistosoma mansoni highlights the importance of investigating the off-target effects of chemical probes. While the precise mechanism of its schistosomicidal action remains to be discovered, the existing data provides a solid foundation for further investigation into novel anti-parasitic drug development. This guide consolidates the current knowledge on this compound, offering a valuable resource for researchers in both epigenetics and parasitology. Further studies are warranted to identify the specific molecular targets of this compound in parasites, which could unveil new avenues for the treatment of schistosomiasis.
References
- 1. Selecting targets from eukaryotic parasites for structural genomics and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment | PLOS Neglected Tropical Diseases [journals.plos.org]
The Impact of GSK-J4/J5 on Histone Demethylases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of GSK-J4 and its inactive isomer, GSK-J5, on histone demethylases. It covers the core mechanism of action, target specificity, and the downstream cellular consequences of inhibiting these key epigenetic modifiers. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved.
Core Concepts: GSK-J4 and Histone Demethylation
GSK-J4 is a cell-permeable small molecule that serves as a prodrug for GSK-J1.[1][2] Intracellular esterases hydrolyze the ethyl ester group of GSK-J4, converting it into the active inhibitor, GSK-J1.[2] GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (also known as UTX) and KDM6B (also known as JMJD3).[1][3][4] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), specifically targeting the di- and tri-methylated states (H3K27me2/3).[4] The removal of this repressive mark is associated with the activation of gene expression.
By inhibiting KDM6A and KDM6B, GSK-J4 treatment leads to an increase in the global levels of H3K27me3, a histone modification associated with gene silencing.[3][5][6] This alteration in the epigenetic landscape forms the basis of GSK-J4's biological activity. This compound, a regio-isomer of GSK-J4, is often used as a negative control in experiments as it is also cell-permeable but its hydrolyzed form, GSK-J2, is a much weaker inhibitor of KDM6A/B.[7][8]
Quantitative Data Summary
The following tables summarize the inhibitory activity of GSK-J1 and GSK-J4 against various histone demethylases.
Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-J4
| Compound | Target Demethylase | Assay Type | IC50 (µM) | Reference |
| GSK-J1 | KDM6B (JMJD3) | Cell-free | 0.06 | [1] |
| GSK-J1 | KDM6A (UTX) | Cell-free | Not explicitly stated, but potent | [1] |
| GSK-J1 | KDM5B | AlphaLISA | ~0.3 - 0.5 | [2][9] |
| GSK-J1 | KDM5C | AlphaLISA | ~0.3 - 0.5 | [2][9] |
| GSK-J4 | KDM6B (JMJD3) | AlphaLISA | 8.6 | [2][9] |
| GSK-J4 | KDM6A (UTX) | AlphaLISA | 6.6 | [2][9] |
| GSK-J4 | KDM5B | AlphaLISA | ~9 | [2][9] |
| GSK-J4 | KDM4C | Cell-based | ~9 | [2] |
| GSK-J4 | TNF-α production (downstream cellular effect) | Primary human macrophages | 9 | [10] |
Table 2: Cellular Activity of GSK-J4
| Cell Line | Effect | Concentration | Reference |
| HeLa (JMJD3-transfected) | Prevention of H3K27me3 loss | 25 µM | |
| Primary human macrophages | Inhibition of LPS-induced TNF-α release | IC50 ~9 µM | |
| T-ALL cells | Abrogation of NOTCH1 and NOTCH3 expression | 2 µM | [5] |
| Prostate Cancer Cells (PC-3) | Dose-dependent decrease in cell proliferation | IC50 ~20 µM (48h) | [11] |
| Prostate Cancer Cells (LNCaP) | Dose-dependent decrease in cell proliferation | IC50 ~20 µM (48h) | [11] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of GSK-J4/J5.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay used to measure the activity of histone demethylases.
Principle: This assay quantifies the demethylation of a biotinylated histone peptide substrate. An antibody specific to the demethylated product is conjugated to an AlphaLISA acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. When the demethylase is active, it removes the methyl group from the substrate, allowing the antibody-acceptor bead to bind. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is proportional to the demethylase activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Dilute the recombinant histone demethylase (e.g., KDM6B), co-factors (Fe(II) and α-ketoglutarate), and the biotinylated histone H3K27me3 peptide substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor (GSK-J4) or control (this compound/DMSO).
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the inhibitor/control.
-
Add the diluted enzyme.
-
Initiate the reaction by adding the substrate/co-factor mix.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing AlphaLISA acceptor beads conjugated with an antibody that recognizes the demethylated H3K27 product.
-
Incubate for 60 minutes at room temperature.
-
Add streptavidin-coated donor beads under subdued light.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate using an Alpha-enabled plate reader.
-
Workflow Diagram:
In Vitro Demethylase Assay Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the engagement of a drug with its target protein in a cellular environment.[4][12][13]
Principle: The binding of a ligand (e.g., GSK-J1) to its target protein (e.g., KDM6B) often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated. The stabilized protein will remain in the soluble fraction at higher temperatures compared to the unbound protein, which will denature and aggregate. The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting.
Protocol Outline:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with GSK-J4 (or this compound/DMSO as controls) for a sufficient time to allow for cellular uptake and conversion to GSK-J1 (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein (e.g., KDM6B) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of GSK-J4 indicates target engagement.
-
Workflow Diagram:
Cellular Thermal Shift Assay (CETSA) Workflow
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications.[7][14]
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments. An antibody specific to the histone modification of interest (e.g., H3K27me3) is used to immunoprecipitate the corresponding chromatin fragments. The cross-links are then reversed, and the associated DNA is purified and sequenced. The resulting sequence reads are mapped to the genome to identify regions enriched for the histone modification.
Protocol Outline:
-
Cell Treatment and Cross-linking:
-
Treat cells with GSK-J4 or a control.
-
Cross-link proteins to DNA using formaldehyde (B43269).
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 100-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequence reads to a reference genome and perform peak calling to identify regions of H3K27me3 enrichment.
-
Workflow Diagram:
ChIP-seq Workflow for Histone Modifications
Signaling Pathways Modulated by GSK-J4
By increasing H3K27me3 levels, GSK-J4 can repress the expression of key genes involved in various signaling pathways.
NF-κB Signaling Pathway
GSK-J4 has been shown to modulate the NF-κB signaling pathway.[15][16][17] KDM6B can remove the repressive H3K27me3 mark from the promoters of NF-κB-related genes, leading to their expression.[16] By inhibiting KDM6B, GSK-J4 maintains the H3K27me3 mark on these promoters, which in turn reduces the expression and nuclear localization of NF-κB subunits like RELA.[15][16] This leads to a downstream dampening of NF-κB-mediated gene transcription, which can affect processes like inflammation and cell adhesion.[15][17][18]
Signaling Pathway Diagram:
GSK-J4 Modulation of NF-κB Signaling
TGF-β Signaling Pathway
The interplay between GSK-J4 and the TGF-β signaling pathway is complex and can be context-dependent. In some cancers, GSK-J4 has been shown to inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), migration, and invasion.[11] The mechanism can involve both canonical (Smad-dependent) and non-canonical (e.g., p-c-Jun) pathways.[11] In other contexts, suppression of canonical TGF-β signaling can enable the interaction of transcription factors like GATA4 with JMJD3, promoting specific cellular differentiation programs.[19] GSK-J4, by inhibiting JMJD3, could interfere with such interactions.
Signaling Pathway Diagram:
GSK-J4 Interaction with TGF-β Signaling
Notch Signaling Pathway
GSK-J4 treatment can lead to the downregulation of Notch receptors, such as NOTCH1 and NOTCH3, and their downstream target genes.[5] This effect is associated with an increase in the repressive H3K27me3 mark on the promoters of these genes. The Notch signaling pathway is crucial for cell fate decisions, and its inhibition by GSK-J4 can have significant effects on cell proliferation and differentiation.
Signaling Pathway Diagram:
GSK-J4 Modulation of Notch Signaling
Conclusion
GSK-J4 is a valuable chemical probe for studying the biological roles of the KDM6 family of histone demethylases. Its ability to increase H3K27me3 levels and subsequently modulate gene expression has profound effects on various cellular processes and signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret experiments using GSK-J4 and to further explore the therapeutic potential of targeting histone demethylation. It is important to consider the potential for off-target effects, particularly at higher concentrations, and to use the inactive control, this compound, to ensure the observed effects are specific to the inhibition of the target demethylases.
References
- 1. KDM6A/ KDM6B Activity Quantification Assay Kit (Colorimetric) (ab156910) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. KDM6A/KDM6B Activity Quantification Assay Kit (Fluorometric) (ab156911) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeting the Notch Signaling Pathway in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling | MDPI [mdpi.com]
- 19. Suppression of canonical TGF-β signaling enables GATA4 to interact with H3K27me3 demethylase JMJD3 to promote cardiomyogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK-J5 in Epigenetics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of GSK-J5 in the field of epigenetics, primarily as an indispensable negative control for its active counterpart, GSK-J4. Understanding the distinct functions and appropriate applications of both molecules is paramount for the accurate interpretation of experimental results in studies targeting histone demethylases. This whitepaper provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in research and drug development.
Core Concepts: Understanding GSK-J4 and this compound
GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A).[1][2] These enzymes are responsible for removing the di- and tri-methylation marks (me2/me3) from lysine (B10760008) 27 on histone H3 (H3K27). This demethylation process is a crucial epigenetic modification that leads to the transcriptional activation of target genes.
In stark contrast, This compound is a regioisomer of GSK-J4 and serves as its inactive control.[3] While structurally similar, this compound is a very weak inhibitor of JMJD3, with a half-maximal inhibitory concentration (IC50) significantly greater than 100 µM.[4] This pharmacological inactivity makes this compound an essential tool for researchers to differentiate the specific effects of JMJD3/UTX inhibition by GSK-J4 from any off-target or non-specific cellular responses. The use of this compound alongside GSK-J4 is a critical component of rigorous experimental design, ensuring that observed biological outcomes can be confidently attributed to the inhibition of H3K27 demethylation.
Mechanism of Action: The Regulation of H3K27me3
The primary mechanism of action of GSK-J4 revolves around its ability to prevent the demethylation of H3K27me3. This repressive histone mark is "written" by the Polycomb Repressive Complex 2 (PRC2), leading to gene silencing. The "erasers" of this mark are the histone demethylases JMJD3 and UTX. By inhibiting these enzymes, GSK-J4 effectively leads to an accumulation of H3K27me3 at the promoter regions of target genes, thereby maintaining a repressive chromatin state and preventing gene transcription.[2]
This compound, being inactive, does not significantly inhibit JMJD3 or UTX and therefore does not lead to an increase in global or gene-specific H3K27me3 levels. This differential effect is the cornerstone of its use as a negative control.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data for GSK-J4 and this compound, providing a reference for experimental design.
| Compound | Target | In Vitro IC50 | Cellular IC50 (TNF-α production) | Reference |
| GSK-J4 | JMJD3/KDM6B | 8.6 µM | 9 µM | [5][6] |
| GSK-J4 | UTX/KDM6A | 6.6 µM | - | [5][6] |
| This compound | JMJD3/KDM6B | > 100 µM | No significant effect | [4] |
| Application | Typical In Vitro Concentration (GSK-J4 / this compound) | Cell Type | Reference |
| Inhibition of cytokine production | 1 - 30 µM | Human primary macrophages | [7] |
| Cell viability/proliferation assays | 1 - 20 µM | Various cancer cell lines | [8] |
| Western Blot for H3K27me3 | 5 - 10 µM | Zebrafish larvae, Prostate cancer cells | [9][10] |
| Chromatin Immunoprecipitation (ChIP) | 10 - 30 µM | Prostate cancer cells | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include this compound as a negative control in parallel with GSK-J4 and a vehicle control (e.g., DMSO) in all experiments.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach a logarithmic growth phase.
-
Compound Preparation: Prepare stock solutions of GSK-J4 and this compound in DMSO (e.g., 10 mM). Further dilute the stock solutions in cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the vehicle control, GSK-J4, or this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Western Blot for H3K27me3 Analysis
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Histone Extraction: For histone analysis, an acid extraction protocol is recommended. Briefly, after cell lysis, pellet the nuclei and resuspend in a hypotonic lysis buffer. Isolate the nuclei by centrifugation and resuspend in 0.2 N HCl. Incubate on a rotator at 4°C overnight.
-
Protein Quantification: Centrifuge the acid-extracted samples and neutralize the supernatant with 1M NaOH. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. Use an antibody for total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometric analysis of the bands can be performed using software like ImageJ. Normalize the H3K27me3 signal to the total H3 signal. A significant increase in the H3K27me3/Total H3 ratio is expected in GSK-J4 treated cells compared to vehicle and this compound treated cells.[12]
Chromatin Immunoprecipitation (ChIP) followed by qPCR
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of known JMJD3/UTX target genes. Analyze the data using the percent input method or fold enrichment over IgG. A significant enrichment of H3K27me3 at target gene promoters is expected in GSK-J4 treated cells compared to vehicle and this compound treated cells.[11]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment with GSK-J4 or this compound, harvest the cells and extract total RNA using a suitable kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the target genes of interest. Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. A significant downregulation of JMJD3/UTX target genes is expected in GSK-J4 treated cells compared to vehicle and this compound treated cells.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GSK-J5: A Technical Guide to the Inactive Isomer of the KDM6 Inhibitor GSK-J4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of epigenetics, the study of histone lysine (B10760008) demethylases (KDMs) has become a critical area of research for understanding gene regulation in both normal physiological processes and disease states. GSK-J4 is a widely utilized small molecule inhibitor of the KDM6 family of H3K27 demethylases, which includes JMJD3 (KDM6B) and UTX (KDM6A).[1][2] To rigorously validate the on-target effects of GSK-J4 in experimental systems, a proper negative control is essential. This technical guide focuses on GSK-J5, the inactive constitutional isomer of GSK-J4, and its role as a negative control.[3] This document provides a comprehensive overview of the chemical properties, biological inactivity, and experimental applications of this compound, supported by quantitative data, detailed experimental protocols, and pathway diagrams.
Chemical and Structural Properties
GSK-J4 and this compound are cell-permeable ethyl ester prodrugs of GSK-J1 and GSK-J2, respectively.[4] Intracellular esterases hydrolyze these compounds to their active (or inactive) forms. The critical difference between GSK-J1 and its inactive isomer GSK-J2 lies in the position of the nitrogen atom in the pyridine (B92270) ring. This subtle structural change in GSK-J2, and consequently in this compound, prevents the bidentate interaction with the catalytic metal ion (Fe2+) in the active site of KDM6 enzymes, rendering it incapable of inhibiting their demethylase activity.[4]
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| GSK-J4 | N-[2-(4-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester | C24H27N5O2 | 417.51 g/mol |
| This compound | N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride | C24H27N5O2 • HCl | 453.97 g/mol |
Comparative Inhibitory Activity
The defining characteristic of this compound is its lack of significant inhibitory activity against histone demethylases, in stark contrast to GSK-J4. This makes this compound an ideal negative control for experiments investigating the effects of KDM6 inhibition by GSK-J4.
In Vitro Demethylase Inhibition
An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common method to assess the in vitro inhibitory potential of compounds against histone demethylases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J4 and this compound against a panel of Jumonji domain-containing histone demethylases.
| Target Demethylase | GSK-J4 IC50 (µM) | This compound IC50 (µM) |
| KDM6B (JMJD3) | 8.6 | > 100 |
| KDM6A (UTX) | 6.6 | > 100 |
| KDM5B | 13 | > 100 |
| KDM5C | 11 | > 100 |
| KDM4C | 13 | > 100 |
| KDM4A | 15 | > 100 |
| KDM4B | 18 | > 100 |
| KDM2B | 16 | > 100 |
| JARID1A | 22 | > 100 |
| JARID1D | 25 | > 100 |
Data compiled from Heinemann et al., 2014.[3][5]
As the data clearly indicates, GSK-J4 demonstrates potent inhibition of the KDM6 subfamily and also inhibits other KDM subfamilies at similar concentrations. Conversely, this compound shows no significant inhibitory activity against any of the tested demethylases.
Cellular Activity
In cellular assays, GSK-J4 effectively increases the levels of the repressive H3K27me3 mark by inhibiting its demethylation. In contrast, this compound does not alter H3K27me3 levels, confirming its inactivity in a cellular context. For example, in lipopolysaccharide (LPS)-stimulated primary human macrophages, GSK-J4 inhibits the production of TNF-α with an IC50 of approximately 9 µM, while this compound has no effect at concentrations up to 30 µM.[6]
Signaling Pathways
GSK-J4, through its inhibition of KDM6A/B, modulates key signaling pathways involved in inflammation and cancer. A primary example is the NF-κB signaling pathway. KDM6B (JMJD3) is known to be required for the removal of the repressive H3K27me3 mark at the promoter regions of NF-κB target genes, leading to their transcriptional activation.[7][8] By inhibiting KDM6B, GSK-J4 prevents this demethylation, thereby suppressing the expression of pro-inflammatory genes.
Caption: GSK-J4 inhibits KDM6B, maintaining H3K27me3-mediated repression of NF-κB target genes.
Experimental Protocols
The following are generalized protocols for key experiments used to differentiate the activity of GSK-J4 and this compound. Specific details may need to be optimized for different cell types and experimental conditions.
In Vitro Histone Demethylase Assay (AlphaLISA)
This protocol outlines a method to measure the inhibitory activity of compounds on KDM6B.
Workflow Diagram:
References
- 1. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Epigenetic Research: A Technical Guide to the Use of GSK-J5 as a Negative Control
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Preliminary Studies Involving the Histone Demethylase Inhibitor Negative Control, GSK-J5.
This whitepaper provides a comprehensive technical overview of the use of this compound in preliminary research studies. As the inactive isomer of the potent KDM6 histone demethylase inhibitor GSK-J4, this compound serves as an essential negative control for elucidating the specific effects of H3K27 demethylase inhibition. This guide details its mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.
Core Concepts: Understanding this compound's Role
This compound is a cell-permeable ethyl ester that, upon entering the cell, is hydrolyzed to its active form, GSK-J2.[1][2] However, GSK-J2 is a weak inhibitor of the H3K27 demethylase JMJD3 (KDM6B), with an IC50 value greater than 100 μM.[2][3] In stark contrast, the active form of its isomer, GSK-J1 (from the prodrug GSK-J4), is a potent inhibitor of JMJD3 with an IC50 of 60 nM.[3] This significant difference in activity makes this compound an ideal negative control to differentiate the specific effects of JMJD3/UTX inhibition by GSK-J4 from off-target or non-specific cellular responses.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies, highlighting the differential effects of GSK-J4 and this compound.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 | Assay Type | Reference |
| GSK-J1 | KDM6B (JMJD3) | 8.6 µM | AlphaLISA | [4][5] |
| GSK-J1 | KDM6A (UTX) | 6.6 µM | AlphaLISA | [4][5] |
| GSK-J2 | KDM6B (JMJD3) | >100 µM | In vitro assay | [3] |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | AlphaLISA | [4][5] |
| GSK-J4 | KDM6A (UTX) | 6.6 µM | AlphaLISA | [4][5] |
| GSK-J4 | KDM5B | Similar potency to KDM6B/A | AlphaLISA | [4][5] |
| GSK-J4 | KDM4C | Similar potency to KDM6B/A | AlphaLISA | [4][5] |
| This compound | KDM6B (JMJD3) | >100 µM (as GSK-J2) | In vitro assay | [2][3] |
Table 2: Cellular Effects of GSK-J4 vs. This compound
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human Primary Macrophages | LPS + GSK-J4 | 30 µM | Inhibition of TNF-α production | [6][7] |
| Human Primary Macrophages | LPS + this compound | 30 µM | No effect on TNF-α production | [1][6][7] |
| Human Primary Macrophages | LPS + GSK-J4 | 30 µM | Prevention of LPS-induced loss of H3K27me3 at the TNFA TSS | [6][7] |
| Human Primary Macrophages | LPS + this compound | 30 µM | No effect on H3K27me3 at the TNFA TSS | [6][7] |
| IL-15 Stimulated NK Cells | GSK-J4 | IC50 determined | Reduction of IFN-γ release | [8] |
| IL-15 Stimulated NK Cells | This compound | Not determined | No effect on IFN-γ release | [8] |
| Schistosomes | This compound | 30 µM | Increased mortality | [9] |
| Worms | This compound | 5 µM and 20 µM | Inhibition of motility | [9] |
| Neuroblastoma Cell Lines | GSK-J4 | Not specified | Potent anti-tumor activity | [10] |
| Lung Adenocarcinoma (KRAS mutant) | GSK-J4 | Not specified | Hypersensitivity, reduced cell viability | [11] |
Key Experimental Protocols
Below are detailed methodologies for key experiments where this compound was used as a negative control.
Macrophage Pro-inflammatory Response Assay
-
Objective: To assess the effect of KDM6 inhibition on the lipopolysaccharide (LPS)-induced pro-inflammatory response in human primary macrophages.
-
Cell Culture: Human primary macrophages are derived from healthy volunteers.
-
Treatment: Cells are pre-treated with either GSK-J4 or this compound (typically at 30 µM) for 1 hour before stimulation with LPS.[6]
-
Analysis of Cytokine Production:
-
PCR Array: To assess the expression of a panel of LPS-driven cytokines. GSK-J4 was found to significantly reduce the expression of 16 out of 34 cytokines, including TNF-α, while this compound had no effect.[1]
-
ELISA: To quantify the protein levels of specific cytokines, such as TNF-α, in the culture supernatant.
-
-
Chromatin Immunoprecipitation (ChIP) Assay:
-
Objective: To analyze the histone methylation status at the promoter of target genes, such as TNFA.
-
Protocol:
-
Macrophages are treated as described above.
-
Chromatin is cross-linked with formaldehyde, sonicated to shear DNA, and immunoprecipitated with antibodies against H3K27me3 or RNA polymerase II.
-
The immunoprecipitated DNA is then purified and analyzed by qPCR using primers specific for the TNFA transcription start site (TSS).
-
-
Expected Outcome: GSK-J4 treatment prevents the LPS-induced decrease in H3K27me3 at the TNFA TSS and blocks the recruitment of RNA polymerase II, whereas this compound has no effect.[6][7]
-
Natural Killer (NK) Cell Function Assay
-
Objective: To evaluate the role of H3K27 demethylases in regulating the inflammatory functions of NK cells.
-
Cell Isolation and Culture: NK cells are isolated from peripheral blood and stimulated with IL-15.
-
Inhibitor Treatment: Stimulated NK cells are cultured in the presence of DMSO (vehicle), GSK-J4, or this compound for 48 hours.[8]
-
Analysis of Cytokine Secretion: The concentration of cytokines such as IFN-γ in the culture supernatant is measured by ELISA to determine the IC50 of the inhibitors.[8]
-
Flow Cytometry:
-
Apoptosis Assay: Cells are stained with Annexin V-FITC and 7-AAD to assess apoptosis and necrosis.
-
Proliferation and Activation Markers: Cells are stained for markers such as CD57 and Ki-67 to evaluate their activation and proliferation status.[8]
-
-
Expected Outcome: GSK-J4, but not this compound, reduces the secretion of inflammatory cytokines like IFN-γ without inducing significant apoptosis or affecting proliferation.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows where this compound is used as a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncogenic KRAS Sensitizes Lung Adenocarcinoma to GSK-J4-Induced Metabolic and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Probe: A Technical Guide to the Discovery and Application of GSK-J5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J5 has been established as a critical tool in epigenetic research, serving as the inactive control for the potent KDM6 histone demethylase inhibitor, GSK-J4. This document provides a comprehensive technical overview of the discovery, development, and characterization of this compound. It details its relationship to the active probe GSK-J4 and its corresponding carboxylic acid, GSK-J1, as well as its inactive precursor, GSK-J2. This guide includes a summary of key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the signaling pathways modulated by its active counterpart, GSK-J4. The provision of a well-characterized inactive control is paramount for rigorously validating the on-target effects of chemical probes, and this compound fulfills this essential role in the study of KDM6 biology.
Discovery and Development
The discovery of this compound is intrinsically linked to the development of GSK-J1 and its cell-permeable prodrug, GSK-J4, which were identified as potent inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing the di- and tri-methylation marks from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a key epigenetic modification associated with transcriptional repression.
The development process began with a high-throughput screen of GlaxoSmithKline's compound collection to identify inhibitors of JMJD3. This led to the discovery of a lead compound that was subsequently optimized for potency and selectivity, resulting in GSK-J1. GSK-J1 is a potent inhibitor of KDM6B with an IC50 of 60 nM.[1]
Recognizing the need for a tool to probe KDM6 function in cellular contexts, the cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 readily crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.
Crucially, for the validation of any chemical probe, a structurally similar but biologically inactive control molecule is required. This control helps to distinguish on-target effects from off-target or compound-specific effects. To this end, GSK-J2 was synthesized as a regioisomer of GSK-J1. The critical difference lies in the position of the nitrogen atom in the pyridine (B92270) ring, which prevents the bidentate chelation of the active site iron necessary for inhibitory activity.[2][3] Consequently, GSK-J2 is significantly less active, with an IC50 for KDM6B of >100 µM.[2][4]
Following the same prodrug strategy, this compound was created as the cell-permeable ethyl ester of GSK-J2. Like GSK-J4, this compound can enter cells and is converted to its carboxylic acid form, GSK-J2. However, due to the inherent inactivity of GSK-J2, this compound does not inhibit KDM6 enzymes and therefore serves as an ideal negative control for cellular experiments involving GSK-J4.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its related compounds, highlighting the selectivity and potency of the active probe and the inactivity of the control.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J1 | KDM6B (JMJD3) | AlphaScreen | 60 nM | [1] |
| GSK-J1 | KDM6A (UTX) | Mass Spectrometry | Potent Inhibition | [2] |
| GSK-J2 | KDM6B (JMJD3) | AlphaScreen | >100 µM | [2][4] |
| GSK-J2 | KDM6A (UTX) | Mass Spectrometry | >100 µM | [4] |
| GSK-J4 | KDM6B (JMJD3) | AlphaLISA | 8.6 µM | [5] |
| GSK-J4 | KDM6A (UTX) | AlphaLISA | 6.6 µM | [5] |
| This compound | KDM6B (JMJD3) | AlphaLISA | Inactive | [5] |
| This compound | KDM6A (UTX) | AlphaLISA | Inactive | [5] |
Table 2: Cellular Activity
| Compound | Cellular Effect | Cell Type | Concentration | Reference |
| GSK-J4 | Inhibition of LPS-induced TNF-α production | Human Primary Macrophages | IC50 of 9 µM | |
| This compound | No effect on LPS-induced TNF-α production | Human Primary Macrophages | Up to 30 µM | |
| GSK-J4 | Increased global H3K27me3 levels | HeLa cells | 1-10 µM | [3] |
| This compound | No change in global H3K27me3 levels | HeLa cells | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound and its counterparts.
Synthesis of GSK-J2 (Inactive Isomer)
The synthesis of GSK-J2, the inactive carboxylic acid form of this compound, involves the creation of a 3-pyridyl pyrimidine (B1678525) derivative, in contrast to the 2-pyridyl pyrimidine of the active GSK-J1. While a specific step-by-step protocol for GSK-J2 is not publicly detailed, the general synthesis of such pyridopyrimidine derivatives can be inferred from the literature.[6][7][8][9] The key distinction in the synthesis of GSK-J2 versus GSK-J1 lies in the starting materials, specifically the use of a nicotinic acid derivative (for the 3-pyridyl group) instead of a picolinic acid derivative (for the 2-pyridyl group).
General Synthetic Scheme Outline:
-
Formation of the Pyrimidine Core: Condensation of a guanidine (B92328) derivative with a β-ketoester to form the central pyrimidine ring.
-
Introduction of the Pyridyl Group: A Suzuki or Stille coupling reaction to attach the 3-pyridyl group to the pyrimidine core.
-
Functionalization of the Pyrimidine Ring: Introduction of the tetrahydrobenzazepine moiety and the propanoic acid side chain through a series of nucleophilic substitution and hydrolysis reactions.
The final product, GSK-J2, is a stable solid that can be characterized by standard analytical techniques such as NMR and mass spectrometry. This compound is then synthesized by esterification of the carboxylic acid group of GSK-J2 with ethanol.
KDM6B (JMJD3) Inhibition Assay (AlphaLISA)
This protocol describes a homogenous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of KDM6B and the inhibitory potential of compounds like GSK-J1, J2, J4, and J5.[2][4][10][11][12]
Materials:
-
Recombinant human KDM6B (JMJD3) enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K27me3)
-
AlphaLISA anti-H3K27me2/1 antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, L-ascorbic acid, (NH4)2Fe(SO4)2·6H2O
-
Test compounds (GSK-J1, J2, J4, J5) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a master mix of KDM6B enzyme and cofactors in assay buffer.
-
Add the enzyme master mix to the wells of a 384-well plate.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.
-
Initiate the demethylation reaction by adding the biotinylated H3K27me3 peptide substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-peptide complex formation.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the enzyme activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the target engagement of a compound in a cellular environment.[13][14][15][16] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cells of interest (e.g., HEK293T, K562)
-
GSK-J4 and this compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against KDM6B
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with either GSK-J4, this compound, or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble KDM6B in each sample by SDS-PAGE and Western blotting using a specific KDM6B antibody.
-
Quantify the band intensities and plot the percentage of soluble KDM6B against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of GSK-J4 compared to the vehicle and this compound indicates target engagement.
In Vivo Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of GSK-J4 in a mouse xenograft model, using this compound as a negative control.[17]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., prostate cancer cells)
-
Matrigel
-
GSK-J4 and this compound formulated for in vivo administration (e.g., in DMSO and corn oil)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, GSK-J4, this compound).
-
Administer the compounds or vehicle to the mice via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg daily for 10 days).
-
Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3 levels).
Signaling Pathways Modulated by GSK-J4
The following diagrams illustrate the key signaling pathways that are modulated by the active probe GSK-J4. This compound, being inactive, would not be expected to produce these effects and can be used to confirm that the observed pathway modulation is a direct result of KDM6 inhibition.
KDM6B-NF-κB Signaling Pathway
GSK-J4 has been shown to inhibit the NF-κB signaling pathway. KDM6B is recruited to the promoters of NF-κB target genes, where it removes the repressive H3K27me3 mark, thereby facilitating their transcription. By inhibiting KDM6B, GSK-J4 maintains the repressive H3K27me3 mark, leading to reduced expression of NF-κB target genes and impaired nuclear localization of the RELA subunit.[5][11][18][19][20][21]
Caption: GSK-J4 inhibits KDM6B, preventing the removal of repressive H3K27me3 at NF-κB target gene promoters.
ER Stress and the HRI-eIF2α-ATF4 Pathway
GSK-J4 can induce endoplasmic reticulum (ER) stress, leading to the activation of the integrated stress response (ISR). This occurs through the activation of the heme-regulated eIF2α kinase (HRI), which then phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). Phosphorylated eIF2α promotes the translation of activating transcription factor 4 (ATF4), a key regulator of stress response genes.[1][3][10][21][22][23][24][25][26]
Caption: GSK-J4 induces ER stress through the HRI-eIF2α-ATF4 signaling cascade.
Wnt/β-catenin Signaling Pathway via DKK1 Modulation
GSK-J4 has been shown to modulate the Wnt/β-catenin signaling pathway by affecting the expression of Dickkopf-1 (DKK1), a Wnt antagonist. In some contexts, GSK-J4 can reduce the expression of DKK1. DKK1 normally inhibits Wnt signaling by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Frizzled-LRP5/6 complex and leading to the degradation of β-catenin. By reducing DKK1, GSK-J4 can indirectly influence the activity of the Wnt/β-catenin pathway.[6][20][22][23][26][27][28]
Caption: GSK-J4 can modulate Wnt/β-catenin signaling by downregulating the inhibitor DKK1.
Conclusion
This compound, as the cell-permeable prodrug of the inactive KDM6 inhibitor GSK-J2, represents an indispensable tool for rigorous epigenetic research. Its structural similarity to the active probe GSK-J4, combined with its lack of biological activity against KDM6 demethylases, allows for the confident attribution of experimental observations to the specific inhibition of this enzyme class. The data and protocols presented in this guide underscore the thorough characterization of this compound and its related compounds, providing a valuable resource for researchers investigating the multifaceted roles of H3K27 methylation in health and disease. The principled use of such well-defined chemical probe and control pairs is essential for the continued advancement of our understanding of epigenetic regulation.
References
- 1. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling | Semantic Scholar [semanticscholar.org]
- 20. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Mitochondrial stress induces an HRI-eIF2α pathway protective for cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dkk1 Controls Cell-Cell Interaction through Regulation of Non-nuclear β-Catenin Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dkk1 inhibits malignant transformation induced by Bmi1 via the β-catenin signaling axis in WB-F344 oval cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK-J5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J5 is a cell-permeable small molecule that serves as the biologically inactive regioisomer of GSK-J4. GSK-J4 is a potent inhibitor of the H3K27 histone demethylases, specifically targeting Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratratricopeptide repeat on chromosome X (UTX/KDM6A).[1][2] Due to its structural similarity but lack of inhibitory activity against these demethylases, this compound is an essential negative control for in vitro and in-cell experiments. Its use allows researchers to confirm that the observed biological effects of GSK-J4 are a direct result of the inhibition of JMJD3 and UTX, rather than off-target or non-specific chemical effects.
These application notes provide detailed protocols for utilizing this compound as a negative control in common cell culture-based assays, including the assessment of cell viability and the analysis of cytokine production.
Mechanism of Action of the Active Isomer, GSK-J4
GSK-J4, the active counterpart to this compound, functions by inhibiting the catalytic activity of JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a key epigenetic mark associated with gene silencing.[3][4] By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, which in turn represses the transcription of target genes.[1][5][6] This mechanism is crucial in various biological processes, including inflammation, cellular differentiation, and cancer progression.[1][3][4] this compound, lacking this inhibitory activity, should not elicit these downstream effects.
Quantitative Data Summary
The following tables summarize the comparative effects of GSK-J4 and this compound from various in vitro studies.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 (µM) | Cell Type/Assay Condition | Reference |
| GSK-J4 | JMJD3/KDM6B | 8.6 | Cell-free AlphaLISA assay | [7][8] |
| GSK-J4 | UTX/KDM6A | 6.6 | Cell-free AlphaLISA assay | [7][8] |
| This compound | JMJD3/KDM6B | > 50 | Cell-free AlphaLISA assay | [8] |
| This compound | UTX/KDM6A | > 50 | Cell-free AlphaLISA assay | [8] |
| GSK-J4 | TNF-α production | 9 | LPS-stimulated human primary macrophages | [9][10] |
| This compound | TNF-α production | No effect | LPS-stimulated human primary macrophages | [9] |
| GSK-J4 | PC3 cell viability | 1.213 | Prostate Cancer Cells | [11] |
| GSK-J4 | C42B cell viability | 0.7166 | Prostate Cancer Cells | [11] |
Table 2: Effects on Cellular Endpoints
| Compound | Concentration | Cell Type | Assay | Observed Effect | Reference |
| GSK-J4 | 10 µM | Differentiating Embryoid Bodies | WST-1 Assay | Significant inhibition of proliferation | |
| GSK-J4 | 10 µM | Zebrafish Neuromasts | Immunofluorescence | Significant increase in H3K27me3 levels | [6] |
| This compound | 30 µM | LPS-stimulated human primary macrophages | ChIP assay | No prevention of LPS-induced loss of H3K27me3 at the TNFA TSS | [9] |
| GSK-J4 | 7.5 µM | S. mansoni schistosomula | Viability Assay | ~54% decrease in viability after 24h | [12] |
| This compound | 30 µM | S. mansoni adult worms | Motility/Mortality | No major effect | [12] |
| GSK-J4 | 10 µM | Cardiomyocytes | Western Blot | Reversal of PA-induced H3K27 demethylation | [13] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol details the use of this compound as a negative control when assessing the cytotoxic or anti-proliferative effects of GSK-J4.
Materials:
-
GSK-J4 and this compound (stock solutions prepared in DMSO)
-
Mammalian cells of interest (e.g., adherent cancer cell line)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][15]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK-J4 and this compound in complete medium. A typical concentration range to test for GSK-J4 is 0.1 to 20 µM. Use the same concentration range for this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4, this compound, or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium from each well.[14][15]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15][16]
-
Incubate the plate at 37°C for 3-4 hours, protected from light.[15][16]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[15][16]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[14][15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[14][15]
-
Subtract the absorbance of a blank well (medium, MTT, and solvent only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 for GSK-J4. This compound is expected to show no significant effect on cell viability at the tested concentrations.
-
Protocol 2: Analysis of TNF-α Production by Intracellular Cytokine Staining
This protocol describes how to use this compound as a negative control to study the effect of GSK-J4 on the production of the pro-inflammatory cytokine TNF-α in macrophages.
Materials:
-
GSK-J4 and this compound (stock solutions prepared in DMSO)
-
Human primary macrophages or a macrophage-like cell line (e.g., THP-1 differentiated with PMA)
-
Lipopolysaccharide (LPS)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated anti-human TNF-α antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Plate macrophages in a 24-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of GSK-J4, this compound, or vehicle control for 1-2 hours. A typical concentration for GSK-J4 is 1-10 µM.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to trap cytokines intracellularly.
-
-
Cell Surface Staining (Optional):
-
Harvest the cells and wash with cell staining buffer.
-
If desired, stain for cell surface markers (e.g., CD14) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the macrophage population and quantify the percentage of TNF-α positive cells and the mean fluorescence intensity.
-
Compare the results from GSK-J4 treated cells to the vehicle control and this compound treated cells. GSK-J4 is expected to reduce TNF-α production, while this compound should have no significant effect.
-
Visualizations
Signaling Pathway of GSK-J4 Action
Caption: Signaling pathway of GSK-J4 and the role of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT-based cell viability assay.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 4. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. broadpharm.com [broadpharm.com]
- 17. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. anilocus.com [anilocus.com]
Application Notes and Protocols for GSK-J5 and its Active Analogue GSK-J4 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the histone demethylase inhibitor GSK-J4 and its corresponding inactive control, GSK-J5, in a variety of in vitro assays. GSK-J4 is a cell-permeable prodrug that is hydrolyzed to the active inhibitor GSK-J1, a potent and selective inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). This compound serves as an essential negative control in experiments, as it is a regio-isomer of GSK-J4 that is also cell-permeable but its hydrolyzed form, GSK-J2, is a weak inhibitor of JMJD3. Proper use of both compounds is critical for attributing observed biological effects specifically to the inhibition of KDM6A/B.
Data Presentation: Recommended Concentrations
The effective concentration of GSK-J4 can vary significantly depending on the cell type, assay duration, and the specific biological question being addressed. This compound should be used at the same concentration as GSK-J4 to serve as a proper negative control.
| Assay Type | Cell Line/System | GSK-J4 Concentration | Incubation Time | Observed Effect | Citation |
| Histone Demethylase Inhibition | In vitro enzymatic assay | IC50: 6.6 µM (KDM6A), 8.6 µM (KDM6B) | N/A | Inhibition of demethylase activity | [1] |
| Cytokine Production Inhibition | Human primary macrophages (LPS-stimulated) | IC50: 9 µM | 6 hours | Inhibition of TNF-α production | [2] |
| RAW 264.7 macrophages (LPS-stimulated) | 4 µM | 1 hour pre-treatment | Suppression of pro-inflammatory cytokine expression | ||
| Cell Viability / Proliferation | Retinoblastoma (Y79 cells) | IC50: 0.68 µM | 48 hours | Reduced cell viability | |
| Retinoblastoma (WERI-Rb1 cells) | IC50: 2.15 µM | 48 hours | Reduced cell viability | ||
| Acute Myeloid Leukemia (KG-1a cells) | 2-10 µM | 24-96 hours | Dose-dependent decrease in cell viability | ||
| Ovarian cancer stem cells | 1 µM | 3 days | Inhibition of viability and self-renewal | [3] | |
| Prostate cancer (PC-3 cells) | 20 µM | 24-48 hours | ~50% decrease in cell viability | ||
| Apoptosis Induction | Acute Myeloid Leukemia (KG-1a cells) | 4 µM | 48 hours | Induction of apoptosis | |
| Histone Methylation Modulation | Mouse podocytes | 5 µM | 48 hours | >3-fold increase in global H3K27me3 levels | [4] |
| Mouse bone marrow monocytes | 5 µM | 24 hours | Increased H3K27me3 expression | [3] |
| Compound | Target(s) | Typical In Vitro Concentration Range | Key Application |
| GSK-J4 | KDM6A (UTX), KDM6B (JMJD3) | 1 - 25 µM | Inhibition of H3K27 demethylation, anti-inflammatory and anti-cancer studies. |
| This compound | None (inactive control) | 1 - 25 µM | Negative control for GSK-J4 experiments.[5][6][7] |
Signaling Pathways and Experimental Workflows
GSK-J4 exerts its effects primarily through the inhibition of KDM6A/B, leading to an increase in the repressive histone mark H3K27me3. This epigenetic modification results in the silencing of target gene expression, impacting various signaling pathways.
Caption: Mechanism of action of the prodrug GSK-J4.
Caption: General workflow for in vitro experiments with GSK-J4/J5.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of GSK-J4 on cell viability and proliferation using a 96-well plate format.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
GSK-J4 and this compound stock solutions (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000 cells/well).
-
Include wells for blank controls (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2][8]
-
-
Treatment:
-
Prepare serial dilutions of GSK-J4 and this compound in complete culture medium from the stock solutions. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compounds.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4, this compound, or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Western Blot for Histone H3K27me3
This protocol describes the detection of changes in global H3K27 trimethylation levels following treatment with GSK-J4.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
LDS sample buffer with a reducing agent (e.g., DTT)
-
Bis-Tris gels (a higher percentage, e.g., 15%, is recommended for better resolution of histones)[10][11]
-
PVDF or nitrocellulose (0.2 µm pore size is recommended for histones) membrane[10][12]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with GSK-J4, this compound, and vehicle as described in the previous protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by diluting them in LDS sample buffer with a reducing agent. For histone analysis, loading 10-25 µg of total protein per lane is a good starting point.[13]
-
Load the samples onto a high-percentage Bis-Tris gel and run the electrophoresis until adequate separation is achieved.[10][11]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-Total Histone H3 antibody to serve as a loading control.
-
Cytokine Expression Analysis
This section provides protocols for measuring both secreted and intracellular cytokines.
Materials:
-
Human TNF-α ELISA kit
-
Cell culture supernatant from treated cells
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture and treat cells (e.g., macrophages) with GSK-J4, this compound, and vehicle, along with a stimulant like LPS.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind to the immobilized antibody.
-
Washing the plate.
-
Adding a detection antibody (often biotinylated).
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a TMB substrate, which will develop a colored product.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Use the standard curve to calculate the concentration of TNF-α in each sample.
-
Materials:
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., TNF-α, IL-6) and cell surface markers
-
Flow cytometer
Procedure:
-
Cell Stimulation and Staining:
-
Culture and treat cells as required. In the final hours of culture (typically 4-6 hours), add a protein transport inhibitor to allow cytokines to accumulate within the cells.
-
Harvest the cells and perform cell surface staining with antibodies against surface markers if desired. This is typically done prior to fixation.[17]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.
-
Incubate for at least 30 minutes at room temperature in the dark.[6]
-
-
Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer.[18]
-
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This is a high-throughput method to directly measure the enzymatic activity of KDM6A/B and its inhibition by GSK-J4.
Materials:
-
AlphaLISA Epigenetics Buffer
-
Recombinant KDM6A or KDM6B enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K27me3)
-
AlphaLISA Acceptor beads conjugated to an anti-H3K27me2 antibody (or the product of the demethylation reaction)
-
Streptavidin-coated Donor beads
-
GSK-J4, this compound, and vehicle
-
384-well ProxiPlate
-
Alpha-enabled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of GSK-J4 and this compound.
-
Dilute the enzyme, peptide substrate, and co-factors (if required, such as α-ketoglutarate, Fe(II), and ascorbate (B8700270) for JmjC domain-containing demethylases) in the assay buffer.[19]
-
-
Enzymatic Reaction:
-
Add the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add the enzyme to the wells and pre-incubate briefly with the inhibitor.
-
Initiate the reaction by adding the substrate mix.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes). This should be determined through enzyme titration and time-course experiments.[20]
-
-
Detection:
-
Stop the reaction by adding the AlphaLISA Acceptor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark for 30 minutes at room temperature.[19]
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled microplate reader. The signal generated is proportional to the amount of demethylated product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GSK-J4 and this compound and determine the IC50 value for GSK-J4.
-
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. novamedline.com [novamedline.com]
- 4. biosensis.com [biosensis.com]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. toolsbiotech.com [toolsbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. news-medical.net [news-medical.net]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. m.youtube.com [m.youtube.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
GSK-J5 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J5 is a cell-permeable small molecule that serves as an essential negative control for its active regioisomer, GSK-J4. GSK-J4 is a potent and selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX), which are histone H3 lysine (B10760008) 27 (H3K27) demethylases.[1][2][3] Understanding the solubility and proper handling of this compound is critical for its effective use in validating the on-target effects of GSK-J4 in cellular and biochemical assays. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its preparation and use, and an overview of the signaling pathway it helps to investigate.
Chemical Properties
| Property | Value |
| Chemical Name | N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride |
| Molecular Formula | C₂₄H₂₇N₅O₂・HCl |
| Molecular Weight | 453.97 g/mol |
| CAS Number | 1797983-32-4 |
Solubility Data
The solubility of this compound can vary between batches and is influenced by factors such as the purity of the compound and the nature of the solvent. The data below is a summary of reported solubility values from various suppliers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Reported Solubility (Concentration) | Reported Solubility (mg/mL) |
| DMSO | 50 mM, 100 mM, ~276 mM | 22.7 mg/mL, ~45.4 mg/mL, 125 mg/mL |
| Ethanol | Not specified | 20 mg/mL |
| DMF | Not specified | 30 mg/mL |
| PBS (pH 7.2) | Not specified | 0.1 mg/mL (in 1:7 DMF:PBS) |
Note: The significant variation in reported DMSO solubility highlights the importance of empirical determination for your specific batch. The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 453.97 g/mol * 1000 mg/g = 4.54 mg
-
-
Weighing: Carefully weigh out 4.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]
Protocol 2: General Protocol for Determining Kinetic Solubility
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer, which is relevant for cell-based assays.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution into the aqueous buffer. For example, start with a 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of buffer to get a 100 µM solution) and perform 2-fold serial dilutions across the plate. Include a buffer-only control.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the absorbance or turbidity (nephelometry) of each well using a plate reader. An increase in absorbance or light scattering indicates the formation of a precipitate.
-
Data Analysis: The highest concentration that does not show a significant increase in signal compared to the buffer control is considered the kinetic solubility under those conditions.
Signaling Pathway and Mechanism of Action
This compound is the inactive control for GSK-J4, an inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes remove the methyl groups from tri-methylated H3K27 (H3K27me3), a histone mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global H3K27me3 levels, thereby altering gene expression.[1] this compound, being inactive, should not produce these effects, making it an ideal tool to confirm that the observed cellular phenotype is a direct result of JMJD3/UTX inhibition by GSK-J4.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK-J5: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for GSK-J5, an inactive isomer of the histone demethylase inhibitor GSK-J4. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Summary of this compound Stability and Storage Conditions
This compound is a cell-permeable ester derivative used as a negative control in studies involving its active counterpart, GSK-J4.[1][2] The stability of this compound is dependent on whether it is in solid form or in solution, with specific conditions recommended for short-term and long-term storage to prevent degradation.
Quantitative Data on Storage and Stability
The following table summarizes the recommended storage conditions and stability data for this compound compiled from various suppliers. It is important to note that for batch-specific information, referring to the Certificate of Analysis is recommended.
| Form | Solvent | Storage Temperature | Duration | Supplier Recommendations & Notes |
| Solid (Powder) | N/A | Room Temperature | Not specified | Recommended by some suppliers for shipping and short-term storage.[1] |
| +4°C | Up to 12 months | Store under desiccating conditions. | ||
| -20°C | Up to 3 years | A common recommendation for long-term stability of solid compounds.[3] | ||
| -20°C | ≥ 4 years | Stated by at least one supplier for long-term storage.[1] | ||
| Solution | DMSO | -20°C | 1 month | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3][4] |
| -80°C | 6 months | Preferred for longer-term storage of stock solutions.[3][4] | ||
| DMF | -20°C / -80°C | Not specified | Soluble to 30 mg/mL.[1] | |
| Ethanol | -20°C / -80°C | Not specified | Soluble to 20 mg/mL.[1] | |
| DMF:PBS (pH 7.2) (1:7) | Not specified | Not specified | Sparingly soluble at 0.1 mg/mL.[1] |
Note: this compound is soluble in DMSO up to 50 mM or 100 mM. For in vivo applications, formulations may involve solvents such as PEG400 or suspension in Carboxymethyl cellulose.[3]
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a given solvent at different storage temperatures over a defined period.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other solvent of interest)
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Storage units set to desired temperatures (e.g., +4°C, -20°C, -80°C)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of a single stock.
-
Designate sets of aliquots for each storage condition to be tested (e.g., room temperature, +4°C, -20°C, and -80°C).
-
Prepare a "time zero" (T=0) sample for immediate analysis.
-
-
Stability Study Timepoints:
-
Analyze the T=0 sample to establish the initial purity and concentration of this compound.
-
Store the remaining aliquots at their designated temperatures.
-
At specified time points (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition for analysis.
-
-
Sample Analysis:
-
For each time point, analyze the sample by HPLC or LC-MS.
-
The analytical method should be capable of separating this compound from potential degradants.
-
Monitor the peak area of this compound and the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
A common threshold for stability is the retention of at least 90% of the initial compound concentration.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway Context for this compound
This compound is the inactive control for GSK-J4, an inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes remove methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting these enzymes, GSK-J4 leads to an increase in H3K27me3 levels, which in turn represses the expression of target genes, such as pro-inflammatory cytokines. This compound, being inactive, should not elicit these effects and is used to control for off-target or non-specific effects of the chemical scaffold.[2][5][6]
Caption: Role of this compound as an inactive control in the JMJD3/UTX signaling pathway.
References
Application Notes and Protocols for Utilizing GSK-J5 in Macrophage Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK-J5, the inactive epimer of the selective KDM6 (JMJD3/UTX) histone demethylase inhibitor GSK-J4, in macrophage differentiation and polarization assays. This compound serves as an essential negative control to ensure that the observed effects of GSK-J4 are due to the specific inhibition of H3K27 demethylase activity.
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, differentiating from monocytes and polarizing into various functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages.[1][2] This process is tightly regulated by epigenetic mechanisms, including histone methylation. The Jumonji C (JmjC) domain-containing histone demethylases, particularly JMJD3 (KDM6B) and UTX (KDM6A), remove the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4][5] Inhibition of these demethylases can modulate macrophage function and inflammatory responses.
GSK-J4 is a cell-permeable prodrug that is converted intracellularly to the active inhibitor GSK-J1.[3][6] GSK-J1 selectively inhibits JMJD3 and UTX, leading to an increase in H3K27me3 levels and the suppression of pro-inflammatory gene expression in macrophages.[3][6][7] this compound is the corresponding inactive epimer of GSK-J4 and is used as a negative control to demonstrate the specificity of GSK-J4's effects.[3][6][8]
Mechanism of Action
GSK-J4, upon entering the cell, is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1. GSK-J1 is a competitive inhibitor of the JmjC domain of JMJD3 and UTX, chelating the active site Fe(II) and preventing the demethylation of H3K27me3. This leads to the maintenance of the repressive H3K27me3 mark at the promoters of target genes, thereby inhibiting their transcription. In the context of lipopolysaccharide (LPS)-stimulated macrophages, GSK-J4 has been shown to suppress the expression of pro-inflammatory cytokines, such as TNF-α, by preventing the removal of H3K27me3 at the TNFA promoter.[3][6] this compound, being the inactive epimer, does not inhibit JMJD3/UTX and therefore should not elicit these effects.[3][6]
Data Presentation
Table 1: In Vitro Potency of GSK-J4 and this compound
| Compound | Target | Assay | IC50 | Reference |
| GSK-J4 | JMJD3/UTX | Mass Spectrometry | > 50 µM (as prodrug) | [3] |
| GSK-J4 | TNF-α blockade | ELISA (LPS-stimulated human primary macrophages) | 9 µM | [6] |
| This compound | TNF-α blockade | ELISA (LPS-stimulated human primary macrophages) | No effect | [6] |
Table 2: Effect of GSK-J4 and this compound on Cytokine Expression in LPS-Stimulated Human Primary Macrophages
| Cytokine | Treatment (30 µM) | Effect | Reference |
| TNF-α | GSK-J4 | Significantly Reduced | [3][6] |
| TNF-α | This compound | No significant effect | [3][6] |
| Multiple Pro-inflammatory Cytokines | GSK-J4 | Significant reduction in 16 of 34 LPS-driven cytokines | [3] |
| Multiple Pro-inflammatory Cytokines | This compound | No significant effect | [3] |
Experimental Protocols
Protocol 1: Differentiation of Human Monocytes to Macrophages and Treatment with GSK-J4/J5
This protocol describes the differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages and subsequent treatment with GSK-J4 and this compound.
Materials:
-
Human PBMCs
-
RosetteSep™ Human Monocyte Enrichment Cocktail or other monocyte isolation kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
GSK-J4 (active compound)
-
This compound (negative control)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate monocytes from human PBMCs according to the manufacturer's protocol.
-
Cell Seeding: Resuspend isolated monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Differentiation: Add 50 ng/mL of recombinant human M-CSF to each well to induce differentiation into M0 macrophages.
-
Incubation: Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator. Replace the medium with fresh medium containing M-CSF every 2-3 days.
-
Compound Preparation: Prepare stock solutions of GSK-J4 and this compound in DMSO. Dilute the compounds to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: On day 7, replace the medium with fresh medium containing the desired concentrations of GSK-J4, this compound, or vehicle (DMSO). A typical concentration range for GSK-J4 is 1-30 µM.[3][6]
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to assess the effect on macrophage phenotype or gene expression.
-
Analysis: Harvest the cells for downstream analysis, such as flow cytometry for surface marker expression (e.g., CD80, CD86 for M1; CD163, CD206 for M2), qRT-PCR for gene expression analysis, or ELISA/CBA for cytokine secretion from the supernatant.
Protocol 2: M1/M2 Polarization of Differentiated Macrophages and Treatment with GSK-J4/J5
This protocol details the polarization of differentiated macrophages into M1 or M2 phenotypes and the assessment of the effects of GSK-J4 and this compound.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
GSK-J4
-
This compound
-
DMSO
Procedure:
-
Prepare Differentiated Macrophages: Follow steps 1-4 of Protocol 1 to generate M0 macrophages.
-
Compound Pre-treatment: On day 7, pre-treat the M0 macrophages with GSK-J4, this compound, or vehicle (DMSO) for 1-2 hours before adding polarizing stimuli.
-
M1 Polarization: To induce M1 polarization, add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the designated wells.
-
M2 Polarization: To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the designated wells.
-
Control: Maintain a set of wells with M0 macrophages without polarizing stimuli.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Supernatant: Collect the cell culture supernatant to measure cytokine production (e.g., TNF-α, IL-6, IL-12 for M1; IL-10 for M2) by ELISA or Cytometric Bead Array (CBA).
-
Cells for RNA analysis: Lyse the cells and extract RNA for qRT-PCR analysis of M1 markers (e.g., TNF, IL6, IL1B, NOS2) and M2 markers (e.g., ARG1, MRC1, CCL18).
-
Cells for Flow Cytometry: Harvest the cells and stain for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).
-
Visualizations
Caption: Experimental workflow for macrophage differentiation and polarization assays using GSK-J4 and this compound.
References
- 1. Macrophage Function and the Role of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: GSK-J5 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-J5 and its active counterpart, GSK-J4, in studying the epigenetic regulation of gene expression. GSK-J4 is a potent and selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-Linked (UTX), which are histone demethylases specific for di- and tri-methylated lysine (B10760008) 27 on histone H3 (H3K27me2/3).[1][2] this compound serves as a crucial negative control in these studies as it is the inactive constitutional isomer of GSK-J4.[3][4]
Mechanism of Action
GSK-J4 exerts its effects by inhibiting the catalytic activity of JMJD3 and UTX, leading to an increase in the repressive H3K27me3 epigenetic mark on histone tails.[5] This modification is associated with gene silencing.[6] Consequently, the expression of genes targeted by JMJD3/UTX is downregulated.[1] this compound, lacking this inhibitory activity, should not produce the same effects, making it an ideal control to ensure that the observed changes in gene expression are specifically due to the inhibition of H3K27 demethylases.[3][7]
Applications in Gene Expression Studies
The primary application of the GSK-J4/J5 pair is in elucidating the role of H3K27 demethylation in regulating gene expression, particularly in the context of inflammation and cancer.
-
Inflammatory Response: GSK-J4 has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell types, including macrophages and dendritic cells.[3][8][9][10] This makes it a valuable tool for studying the epigenetic control of inflammatory pathways.
-
Cancer Biology: The dysregulation of histone methylation is a hallmark of many cancers. GSK-J4 has been used to investigate the role of JMJD3 in cancer cell proliferation, differentiation, and survival.[11][12]
-
Developmental Biology: JMJD3 plays a critical role in cellular differentiation and development.[13] The use of GSK-J4 allows for the investigation of the specific genes and pathways regulated by H3K27 demethylation during these processes.
Key Findings from Preclinical Studies
The following tables summarize quantitative data from various studies on the effects of GSK-J4 and this compound.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 | Assay Type |
| GSK-J1 (active form of GSK-J4) | JMJD3 | 60 nM | Mass Spectrometry |
| GSK-J2 (inactive form of this compound) | JMJD3 | >100 µM | Mass Spectrometry |
| GSK-J4 | KDM6A (UTX) | 6.6 µM | AlphaLISA |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | AlphaLISA |
| This compound | KDM6A/B | >50 µM | Mass Spectrometry |
Table 2: Effective Concentrations in Cellular Assays
| Cell Type | Treatment | Concentration | Effect on Gene Expression |
| Human Primary Macrophages | GSK-J4 | 9 µM (IC50) | Inhibition of TNF-α production.[3] |
| Human Primary Macrophages | This compound | Up to 30 µM | No effect on TNF-α production.[3][4] |
| Raw264.7 Macrophages | GSK-J4 | 4 µmol/L | Decreased IL-1β, MCP-1, CCL5, IFN-β, IL-6, TNF-α, and IL-23a mRNA expression.[9] |
| Dendritic Cells | GSK-J4 | Not specified | Reduced secretion of IL-6, IFN-γ, and TNF.[10] |
| Prostate Cancer Cells (CWR22Rv-1) | GSK-J4 | 4µM (ED50) | Reduced cell proliferation.[12] |
| Prostate Cancer Cells (R1-D567) | GSK-J4 | 6µM (ED50) | Reduced cell proliferation.[12] |
| Prostate Cancer Cells (R1-AD1) | GSK-J4 | 20µM (ED50) | Reduced cell proliferation.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include this compound as a negative control in all experiments to validate the specificity of the observed effects.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare stock solutions of GSK-J4 and this compound in DMSO. Further dilute the compounds to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Replace the existing medium with the medium containing GSK-J4, this compound, or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.[12]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction, or chromatin immunoprecipitation).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in GSK-J4-treated cells to those in this compound-treated and vehicle-treated cells.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3. Use a non-specific IgG as a negative control.
-
Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the antibody.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the promoter regions of target genes of interest.
-
Data Analysis: Analyze the enrichment of H3K27me3 at specific gene promoters in GSK-J4-treated cells compared to this compound- and vehicle-treated cells. An increase in the H3K27me3 signal at a promoter in GSK-J4 treated cells would indicate that the gene is a target of JMJD3/UTX.[7]
Visualizations
The following diagrams illustrate the signaling pathway affected by GSK-J4 and a typical experimental workflow.
Caption: Mechanism of GSK-J4 action on gene expression.
Caption: Workflow for studying gene expression with GSK-J4/J5.
References
- 1. Emerging role of Jumonji domain-containing protein D3 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 9. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Jumonji domain-containing protein 3 (JMJD3) a Histone H3K27 Demethylase | Antibody News: Novus Biologicals [novusbio.com]
Application Notes and Protocols for GSK-J5 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GSK-J5 and its active counterpart, GSK-J4, in Western blotting applications. GSK-J4 is a potent and specific inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), while this compound serves as its inactive control isomer, making it an essential negative control for rigorous experimental design. The inhibition of JMJD3 and UTX by GSK-J4 leads to an increase in the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression.[1][2][3][4]
Western blotting is a crucial technique to assess the efficacy of GSK-J4 treatment by monitoring changes in H3K27me3 levels and the expression of downstream target proteins. These notes offer a detailed guide for researchers utilizing these compounds to investigate various cellular processes, including inflammation, cancer progression, and fibrosis.[5][6][7]
Quantitative Data Summary
The following table summarizes quantitative data from representative studies that have employed GSK-J4 in Western blotting experiments. This data illustrates the typical experimental conditions and observed effects on protein expression.
| Cell Line/Model | Treatment | Target Protein | Observed Effect | Reference |
| Mantle Cell Lymphoma (JeKo-1, REC-1) | 1-10 µM GSK-J4 | H3K27me3 | Dose-dependent global increase | [1] |
| Mantle Cell Lymphoma (JeKo-1, REC-1) | 1-10 µM GSK-J4 | Nuclear RELA (p65) | Dose-dependent decrease | [1] |
| Prostate Cancer (PC-3, LNCaP) | 20 µM GSK-J4 (48h) | N-cadherin | Decrease | [6] |
| Prostate Cancer (PC-3, LNCaP) | 20 µM GSK-J4 (48h) | Vimentin | Decrease | [6] |
| Castration-Resistant Prostate Cancer | 6 µM, 16 µM GSK-J4 (24h, 72h) | H3K27me1 | Drastic decrease | [3][4] |
| Castration-Resistant Prostate Cancer | 6 µM, 16 µM GSK-J4 (24h, 72h) | H3K27me3 | Accumulation | [3][4] |
| Cardiomyocytes (NRCM, AC16) | 400 µM Palmitate + GSK-J4 | KDM6A | Dose-dependent reduction | [8] |
| Cardiomyocytes (NRCM, AC16) | 400 µM Palmitate + GSK-J4 | H3K27me3 | Dose-dependent increase | [8] |
| Macrophages (LPS-stimulated) | GSK-J1 (precursor to GSK-J4) | H3K27me3 at Tnfa, Il1b, Il6 promoters | Increased recruitment | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by GSK-J4/J5 and the general workflow for a Western blotting experiment using these compounds.
Caption: Mechanism of GSK-J4 action and the role of this compound.
Caption: Experimental workflow for Western blotting with GSK-J4/J5.
Detailed Experimental Protocol
This protocol provides a generalized procedure for performing Western blot analysis to assess the effects of GSK-J4 and this compound. Specific conditions such as antibody concentrations and incubation times should be optimized for your experimental system.
1. Cell Culture and Treatment
a. Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.[6] b. Starve cells in serum-free medium for 24 hours if investigating signaling pathways sensitive to serum factors.[6] c. Prepare stock solutions of GSK-J4 and this compound (typically in DMSO). d. Treat cells with the desired concentrations of GSK-J4, this compound (as a negative control), and a vehicle control (DMSO). Treatment concentrations often range from 1 µM to 20 µM, with incubation times from 24 to 72 hours.[3][4][6]
2. Protein Extraction
a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells directly in the well by adding an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. For histone analysis, consider using a histone extraction kit or a nuclear/cytoplasmic fractionation kit to enrich for nuclear proteins.[9] e. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein extract) to a new, pre-chilled tube.
3. Protein Quantification
a. Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
a. Prepare protein samples by mixing the lysate with Laemmli buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 4-20% SDS-PAGE gel.[3] c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[3]
5. Immunoblotting
a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, anti-JMJD3, or other targets of interest) diluted in blocking buffer overnight at 4°C.[3] A loading control antibody (e.g., anti-Histone H3 for histone modifications, or anti-GAPDH/β-actin for total protein) should be used.[2] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis
a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the signal using a digital imaging system or X-ray film. c. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.[2] Compare the normalized values between different treatment groups.
References
- 1. mdpi.com [mdpi.com]
- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H3K27 tri-demethylase JMJD3 inhibits macrophage apoptosis by promoting ADORA2A in lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-J5 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J5 is a crucial tool in the field of epigenetics, specifically for researchers studying histone demethylation. It serves as the biologically inactive regioisomer of GSK-J4. GSK-J4 is a cell-permeable prodrug of GSK-J1, a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for the removal of methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a key repressive epigenetic mark. In experimental settings, this compound is used as a negative control to demonstrate that the observed effects of GSK-J4 are specifically due to the inhibition of H3K27 demethylases.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Chromatin Immunoprecipitation (ChIP) assays.
Mechanism of Action
The active compound, GSK-J1 (delivered into cells as GSK-J4), inhibits the catalytic activity of JMJD3 and UTX. This inhibition leads to an increase or maintenance of the repressive H3K27me3 mark on chromatin.[1][2] Consequently, the expression of target genes regulated by this epigenetic modification is altered. This compound, being inactive, does not inhibit these demethylases and therefore should not cause a change in H3K27me3 levels.[1][2] The use of both compounds in parallel allows for the specific attribution of any observed changes in gene expression or phenotype to the inhibition of H3K27 demethylation.
Data Presentation
The following tables summarize quantitative data from representative studies, highlighting the differential effects of GSK-J4 and this compound in ChIP and related assays.
Table 1: Effect of GSK-J4 and this compound on H3K27me3 Enrichment at the TNFA TSS in LPS-stimulated Human Primary Macrophages
| Treatment (30 µM) | Fold Enrichment of H3K27me3 (ChIP-qPCR) |
| Vehicle | Baseline |
| GSK-J4 | Prevention of LPS-induced loss of H3K27me3 |
| This compound | No effect on LPS-induced loss of H3K27me3 |
| Data abstracted from Kruidenier et al., Nature, 2012.[1] |
Table 2: In Vitro Inhibitory Activity of GSK-J1/J4 and GSK-J2/J5
| Compound | Target Enzyme | IC50 |
| GSK-J1 | JMJD3 | 60 nM |
| GSK-J2 | JMJD3 | > 100 µM |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM |
| GSK-J4 | KDM6A (UTX) | 6.6 µM |
| This compound | KDM6B/A | Not Determined (expected to be inactive) |
| Data from Kruidenier et al., Nature, 2012 and Heinemann et al., Nature, 2014.[1][3][4][5] |
Experimental Protocols
A detailed protocol for a typical cross-linking ChIP (X-ChIP) experiment designed to assess the effect of this compound (and GSK-J4) on H3K27me3 levels at a specific genomic locus is provided below.
Experimental Workflow for ChIP Assay
References
Application Notes and Protocols for Flow Cytometry Analysis with GSK-J5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to treatment with GSK-J5 and its active counterpart, GSK-J4. GSK-J4 is a potent and selective inhibitor of the H3K27 demethylases, Jumonji domain-containing protein 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX). This inhibition leads to an increase in the repressive histone mark H3K27me3, subsequently altering gene expression and affecting cellular processes such as the cell cycle, apoptosis, and immune cell function. This compound, as an inactive regio-isomer, serves as an ideal negative control for these experiments.[1]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of apoptosis, cell cycle distribution, and the expression of cell surface markers, providing critical insights into the mechanism of action of epigenetic modulators like GSK-J4.
Signaling Pathway of GSK-J4 Action
GSK-J4, a cell-permeable prodrug, is intracellularly hydrolyzed to its active form, GSK-J1. GSK-J1 inhibits the demethylase activity of JMJD3 and UTX, leading to the accumulation of H3K27me3 at specific gene promoters. This repressive epigenetic mark can lead to the silencing of genes involved in cell cycle progression and survival, ultimately inducing cell cycle arrest and apoptosis in susceptible cell types.
Caption: Mechanism of GSK-J4 action.
I. Analysis of Apoptosis by Flow Cytometry
Application Note
Treatment with the JMJD3/UTX inhibitor GSK-J4 has been demonstrated to induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and lung adenocarcinoma.[2][3] A common and effective method to quantify apoptosis is through flow cytometry using Annexin V and a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will take up the viability dye. This compound is used as a negative control to ensure that the observed effects are specific to the inhibition of H3K27 demethylases.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis analysis.
Materials:
-
Cells of interest (e.g., KG-1a AML cells, H23 lung adenocarcinoma cells)
-
Complete cell culture medium
-
GSK-J4 and this compound (prepared in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment (for adherent cells) or at an appropriate density for suspension cells (e.g., 5 x 10^5 cells/well for KG-1a cells).[2]
-
Treatment: The following day, treat the cells with the desired concentrations of GSK-J4 (e.g., 2, 4, 6, 8, 10 µM)[2], this compound at the highest GSK-J4 concentration, and a vehicle control for the desired time period (e.g., 48 hours).[2][3]
-
Cell Harvesting:
-
Suspension cells: Transfer the cells and medium to a centrifuge tube.
-
Adherent cells: Aspirate the medium (save it), wash with PBS, and detach the cells using a gentle method like trypsin-EDTA or a cell scraper. Combine the detached cells with the saved medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or according to the manufacturer's protocol).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
Data Presentation
The results can be presented in a quadrant plot and summarized in a table.
Table 1: Apoptosis in KG-1a Cells after 48h Treatment with GSK-J4
| Treatment (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 |
| This compound (10) | 94.8 ± 1.8 | 2.7 ± 0.6 | 2.5 ± 0.8 |
| GSK-J4 (4) | 85.6 ± 2.1 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| GSK-J4 (8) | 72.3 ± 3.4 | 18.4 ± 2.5 | 9.3 ± 1.8 |
Data are representative and presented as mean ± SD from three independent experiments.
Table 2: Apoptosis in H23 Lung Adenocarcinoma Cells after 48h Treatment with GSK-J4
| Treatment (10 µM) | Apoptotic Cells (%) (Annexin V+) |
| Vehicle Control | 5.1 ± 0.9 |
| This compound | 5.5 ± 1.1 |
| GSK-J4 | 25.7 ± 3.2 |
Data are representative and presented as mean ± SEM.[3]
II. Analysis of Cell Cycle by Flow Cytometry
Application Note
GSK-J4 has been shown to induce cell cycle arrest in various cancer cell lines.[2][3] Flow cytometry can be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content. Cells are fixed, and their DNA is stained with a fluorescent dye such as Propidium Iodide (PI) or 7-AAD. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
Experimental Protocol: Cell Cycle Analysis with PI Staining
Caption: Workflow for cell cycle analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK-J4 and this compound
-
Vehicle control
-
PBS, cold
-
70% Ethanol, cold
-
PI/RNase A Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A treatment duration of 24 to 48 hours is common for cell cycle analysis.[2][3]
-
Cell Harvesting: Harvest cells as described in step 3 of the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Incubate the cells at -20°C for at least 2 hours or overnight for fixation.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Acquire at least 20,000 events per sample.
Data Presentation
The data is typically presented as a histogram of DNA content, and the percentage of cells in each phase is quantified using cell cycle analysis software.
Table 3: Cell Cycle Distribution in KG-1a Cells after 48h Treatment with GSK-J4
| Treatment (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound (10) | 54.9 ± 3.1 | 30.5 ± 2.0 | 14.6 ± 1.3 |
| GSK-J4 (4) | 45.2 ± 2.5 | 45.8 ± 2.3 | 9.0 ± 1.0 |
| GSK-J4 (8) | 38.7 ± 3.0 | 52.3 ± 3.5 | 9.0 ± 1.1 |
Data are representative and show a dose-dependent accumulation of cells in the S phase, consistent with published findings.[2] Presented as mean ± SD.
Table 4: Cell Cycle Distribution in Lung Adenocarcinoma Cells after 24h Treatment with GSK-J4 (10 µM)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| H23 | Control | 48.2 ± 1.5 | 35.1 ± 1.1 | 16.7 ± 0.8 |
| GSK-J4 | 35.6 ± 2.0 | 50.3 ± 2.5 | 14.1 ± 1.0 | |
| H1975 | Control | 60.5 ± 2.2 | 25.3 ± 1.5 | 14.2 ± 0.9 |
| GSK-J4 | 58.9 ± 2.5 | 26.8 ± 1.8 | 14.3 ± 1.1 |
Data are representative and show cell-line specific effects, with H23 cells showing S-phase arrest while H1975 cells are less affected.[3] Presented as mean ± SEM.
III. Analysis of Cell Surface Markers by Flow Cytometry
Application Note
GSK-J4 can modulate the phenotype and function of immune cells by altering their gene expression profile. For instance, GSK-J4 has been shown to induce a tolerogenic profile in dendritic cells (DCs), characterized by reduced expression of co-stimulatory molecules like CD80 and CD86, and increased expression of the tolerogenic marker CD103.[4] In natural killer (NK) cells, GSK-J4 treatment can reduce the expression of the activating receptor NKp46.[1] Flow cytometry is the ideal tool to quantify these changes in cell surface marker expression on specific immune cell populations.
Experimental Protocol: Cell Surface Marker Staining
Caption: Workflow for cell surface marker analysis.
Materials:
-
Isolated primary immune cells (e.g., bone marrow-derived DCs, peripheral blood NK cells)
-
Complete cell culture medium with appropriate cytokines
-
GSK-J4 and this compound
-
Vehicle control
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., anti-CD16/32 for mouse cells, or Fc block for human cells)
-
Fluorescently conjugated antibodies against markers of interest (e.g., anti-CD80-PE, anti-CD86-APC, anti-CD103-FITC, anti-NKp46-PE-Cy7) and corresponding isotype controls.
Procedure:
-
Cell Isolation and Culture: Isolate primary immune cells using standard methods and culture them in appropriate conditions. For example, differentiate bone marrow cells into DCs with GM-CSF and IL-4.
-
Treatment: Treat the cells with GSK-J4, this compound, and vehicle control for a suitable duration (e.g., 16 hours for DCs, 48 hours for NK cells).[1][4]
-
Harvesting: Gently harvest the cells and transfer to FACS tubes.
-
Fc Blocking: Resuspend cells in Flow Cytometry Staining Buffer and add an Fc receptor blocking reagent. Incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.
-
Staining: Add the pre-titrated amounts of fluorescently conjugated primary antibodies to the cells. It is important to also have isotype control-stained samples for each fluorochrome to set gates correctly.
-
Incubation: Incubate for 30 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Analysis: Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each marker.
Data Presentation
The data can be presented as histograms overlaying the treated and control samples, and the quantitative data can be summarized in a table.
Table 5: Effect of GSK-J4 on Dendritic Cell Surface Marker Expression
| Treatment | % CD80+ Cells | MFI of CD80 | % CD86+ Cells | MFI of CD86 | % CD103+ Cells | MFI of CD103 |
| Vehicle Control | 85.3 ± 4.2 | 5432 ± 310 | 90.1 ± 3.8 | 6875 ± 421 | 10.2 ± 1.5 | 850 ± 98 |
| This compound (25 nM) | 84.9 ± 4.5 | 5398 ± 325 | 89.8 ± 4.0 | 6850 ± 430 | 10.5 ± 1.7 | 865 ± 102 |
| GSK-J4 (25 nM) | 62.1 ± 3.5 | 3124 ± 250 | 68.5 ± 3.9 | 4102 ± 315 | 25.8 ± 2.1 | 1890 ± 150 |
Data are representative and show a reduction in co-stimulatory molecules and an increase in a tolerogenic marker.[4] Presented as mean ± SD.
Table 6: Effect of GSK-J4 on NK Cell Activating Receptor Expression
| Treatment (48h) | MFI of NKp46 |
| Vehicle Control | 2540 ± 180 |
| This compound | 2510 ± 195 |
| GSK-J4 | 1650 ± 150 |
Data are representative and show a reduction in the expression of the activating receptor NKp46.[1] Presented as mean ± SD.
References
- 1. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J5: A Guide for Researchers
Introduction
GSK-J5 is the ethyl ester derivative and a cell-permeable prodrug of GSK-J1. It serves as an inactive isomer of GSK-J4 and is widely utilized as a negative control in research settings to ensure that the observed biological effects are specifically due to the inhibition of histone demethylases by GSK-J4 and not from off-target or non-specific chemical effects.[1][2] GSK-J4 is a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), which leads to an increase in the repressive histone mark H3K27me3 and subsequent modulation of gene expression.[3][4] These application notes provide detailed protocols for the use of this compound and its active counterpart, GSK-J4, to investigate the biological consequences of JMJD3/UTX inhibition in both in vitro and in vivo models.
Data Presentation
In Vitro Studies: GSK-J4 Concentration and Treatment Duration
The optimal concentration and duration of GSK-J4 treatment are highly dependent on the cell type and the biological endpoint being investigated. Below is a summary of effective concentrations and treatment durations from various studies.
| Cell Line/Model | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Acute Myeloid Leukemia (KG-1a) | 2 - 10 µM | 24 - 96 hours | Reduced cell viability, cell cycle arrest at S phase, induction of apoptosis. | [5][6] |
| Prostate Cancer (CWR22Rv-1, R1-D567, R1-AD1) | 3 - 20 µM (ED50) | 24 - 96 hours | Inhibition of proliferation; CRPC cells showed higher sensitivity. | [7] |
| Prostate Cancer (PC-3, LNCaP) | 1 - 100 µM | 24 - 48 hours | Dose-dependent decrease in cell proliferation and induction of cytotoxicity. | [1] |
| Retinoblastoma (Y79, WERI-Rb1) | 0.68 - 2.15 µM (IC50) | 24 - 72 hours | Inhibition of cell proliferation in a dose- and time-dependent manner. | [8] |
| Non-Small Cell Lung Cancer (H23, H1975) | 10 µM | 24 - 48 hours | Cell cycle arrest and induction of apoptosis. | [9] |
| Human Th17 Cells | Not Specified | 48 hours | Suppression of IL-17 secretion and proliferation. | [10] |
| Cardiomyocytes (AC16) | 5 µM | Not Specified | Amelioration of palmitic acid-induced injury. | [11] |
| Breast Cancer Stem Cells | Not Specified | Not Specified | Suppression of expansion and self-renewal capacity. | [12] |
In Vivo Studies: GSK-J4 Dosage and Treatment Schedule
In vivo studies typically require repeated administration of GSK-J4 to maintain effective concentrations in the target tissue.
| Animal Model | Dosage | Treatment Schedule | Observed Effects | Reference |
| Prostate Cancer Xenografts (PC3, DU-145, LNCaP) | 50 mg/kg | Daily intraperitoneal injections for 10 days. | Differential effects on tumor growth depending on androgen receptor status. | [3] |
| T-ALL Patient-Derived Xenografts | 50 mg/kg | Intraperitoneal injections for 3 consecutive weeks. | Dramatic decrease in leukemic blasts in bone marrow and spleen. | [13] |
| Retinoblastoma Orthotopic Xenograft | Not Specified | Not Specified | Significant inhibition of tumor growth. | [8] |
| Diabetic Mice (db/db) | Not Specified | Intraperitoneal injections every 2 days for 16 weeks. | Amelioration of cardiomyocyte hypertrophy. | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol outlines the steps to determine the effect of GSK-J4 on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]
-
Treatment: Prepare a stock solution of GSK-J4 and this compound (as a negative control) in DMSO. Dilute the compounds to the desired concentrations (e.g., 0, 2, 4, 6, 8, 10 µM) in a complete culture medium.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4 or this compound.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified incubator with 5% CO₂.[5]
-
Cell Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[8]
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 or ED50 values.
Protocol 2: In Vitro Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is for quantifying the induction of apoptosis by GSK-J4 treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of GSK-J4 or this compound (e.g., 10 µM) for a specified duration (e.g., 48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD staining solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[9]
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the use of GSK-J4 in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[3]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer GSK-J4 (e.g., 50 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal injection according to the desired schedule (e.g., daily for 10 days).[3][13]
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Bodyweight should also be monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K27me3 levels or Western blot for protein expression).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 12. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Application of GSK-J5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GSK-J5, a crucial tool in epigenetic research. Primarily utilized as a negative control for its active counterpart, GSK-J4, this compound is indispensable for validating the specific effects of inhibiting the H3K27 demethylase JMJD3.
Application Notes
This compound is the ethyl ester prodrug of GSK-J2, which is an inactive constitutional isomer of GSK-J1.[1] In contrast, the active compound GSK-J4 is the ethyl ester prodrug of GSK-J1, a potent inhibitor of the Jumonji domain-containing protein D3 (JMJD3), a histone H3 lysine (B10760008) 27 (H3K27) demethylase.[1] Due to its structural similarity but lack of inhibitory activity against JMJD3, this compound serves as an ideal negative control in both in vitro and in vivo experiments to ensure that the observed biological effects of GSK-J4 are specifically due to the inhibition of H3K27 demethylation and not off-target effects.[1][2]
The primary in vivo application of this compound is therefore as a comparator in preclinical studies investigating the therapeutic potential of GSK-J4. These studies span several key research areas:
-
Inflammation and Autoimmune Disease: GSK-J4 has been shown to modulate the pro-inflammatory response of macrophages.[1][3] In such studies, this compound is administered to a control group of animals to demonstrate that the anti-inflammatory effects are a direct result of JMJD3 inhibition by GSK-J4.
-
Oncology: The active inhibitor, GSK-J4, has demonstrated anti-proliferative effects and has been shown to reduce tumor burden in animal models of Acute Myeloid Leukemia (AML).[4] The use of this compound in these studies is critical to attribute the anti-cancer effects to the specific epigenetic mechanism.
-
Infectious Diseases: Research has explored the potential of GSK-J4 as an antischistosomal agent.[3][5] In vitro studies leading to these in vivo considerations have used this compound to confirm that the observed effects on worm viability and egg production are due to the inhibition of a specific target.[5]
Quantitative Data: Comparative In Vitro Efficacy of GSK-J4 and this compound
The following table summarizes the differential effects of GSK-J4 and its inactive control, this compound, from various studies. This data highlights the specificity of GSK-J4 and the utility of this compound as a negative control.
| Parameter | GSK-J4 Effect | This compound Effect | Organism/Cell Type | Reference |
| JMJD3 Inhibition (IC50) | 60 nM (for GSK-J1) | >100 µM (for GSK-J2) | Human JMJD3 | [1] |
| TNF-α Production Inhibition (IC50) | ~9 µM | No significant effect | LPS-stimulated human macrophages | [1] |
| Schistosome Oviposition | Pronounced reduction at 200 nM | Inhibition only at high concentration (30 µM) | Schistosoma mansoni adult worms | [5] |
| Schistosome Motility | Reduction in motility at 5.0 µM | Minor alterations at 30 µM | Schistosoma mansoni adult worms | [5] |
| H3K27me3 Levels | Prevents loss of H3K27me3 | No effect | LPS-stimulated macrophages | [2] |
Experimental Protocols
This section provides a generalized protocol for the in vivo use of this compound as a negative control in a mouse model of inflammation. This protocol should be adapted based on the specific experimental design, animal model, and institutional guidelines.
Objective: To assess the in vivo efficacy of GSK-J4 in a lipopolysaccharide (LPS)-induced inflammation model, using this compound as a negative control.
Materials:
-
GSK-J4 and this compound (hydrochloride salt)
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
8-10 week old C57BL/6 mice
-
Sterile syringes and needles for injection
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Preparation of Compounds:
-
Prepare a stock solution of GSK-J4 and this compound in a suitable solvent like DMSO.
-
On the day of the experiment, prepare the final dosing solutions by diluting the stock solution in the vehicle. A common in vivo formulation involves suspending the compound in 0.5% carboxymethylcellulose.
-
-
Animal Grouping: Divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + GSK-J4
-
Group 4: LPS + this compound
-
-
Compound Administration:
-
Administer GSK-J4 (e.g., 10-50 mg/kg) or this compound (at the same dose as GSK-J4) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Administer the vehicle to the control groups.
-
-
Induction of Inflammation:
-
One hour after compound administration, induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the animals and harvest relevant tissues (e.g., spleen, liver) for further analysis.
-
-
Analysis:
-
Prepare serum from blood samples and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Homogenize harvested tissues to measure cytokine levels or perform histological analysis.
-
Analyze the data to compare the effects of GSK-J4 and this compound on the inflammatory response.
-
Visualizations
The following diagrams illustrate the signaling pathway targeted by GSK-J4 (and not this compound) and a typical experimental workflow for an in vivo study.
References
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | inhibitor/agonist | CAS 1394854-51-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J5 Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J5 is a cell-permeable small molecule that serves as the inactive regioisomer of GSK-J4, a potent dual inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). In epigenetic research, this compound is an essential negative control to demonstrate that the observed cellular effects of GSK-J4 are a direct consequence of JMJD3/UTX inhibition. This document provides detailed protocols for assessing the cytotoxicity of this compound, alongside its active counterpart GSK-J4, to validate its use as a control and to characterize any potential off-target effects.
The active compound, GSK-J4, has been shown to induce cytotoxic effects in various cancer cell lines by promoting cell cycle arrest and apoptosis, often mediated through endoplasmic reticulum (ER) stress.[1][2] this compound, being a weak inhibitor of JMJD3 (IC50 > 100 μM), is expected to exhibit minimal to no cytotoxic activity at concentrations where GSK-J4 is active.
Data Presentation: Comparative Cytotoxicity of GSK-J4 and this compound
The following tables summarize representative data on the cytotoxic effects of GSK-J4 on various cancer cell lines. For this compound, the expected outcome is a lack of significant cytotoxic effect at comparable concentrations.
Table 1: Comparative IC50 Values for GSK-J4 and Expected for this compound
| Compound | Cell Line | Cancer Type | Reported IC50 (GSK-J4) | Expected IC50 (this compound) |
| GSK-J4 | KG-1a | Acute Myeloid Leukemia | ~6 µM (48h) | > 100 µM |
| GSK-J4 | Y79 | Retinoblastoma | 0.68 µM (48h) | > 100 µM |
| GSK-J4 | WERI-Rb1 | Retinoblastoma | 2.15 µM (48h) | > 100 µM |
| GSK-J4 | R1-AD1 | Prostate Cancer | ~10 µM (72h) | > 100 µM |
| GSK-J4 | CWR22Rv-1 | Prostate Cancer | ~2.5 µM (72h) | > 100 µM |
Note: The IC50 values for GSK-J4 are sourced from various publications. The expected IC50 for this compound is based on its characterization as an inactive control.
Table 2: Summary of Expected Effects on Cell Cycle and Apoptosis
| Assay | GSK-J4 Effect | Expected this compound Effect (at equivalent concentrations) |
| Cell Cycle Analysis | S-phase or G2/M arrest in sensitive cell lines.[1] | No significant alteration of cell cycle distribution. |
| Apoptosis (Annexin V) | Induction of apoptosis. | No significant increase in apoptotic cell population. |
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below. It is recommended to always run GSK-J4 as a positive control for assay performance and to demonstrate the inactivity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound and GSK-J4 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (for dissolving formazan)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and GSK-J4 in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound and GSK-J4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and GSK-J4 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
This compound and GSK-J4
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and GSK-J4 for 24-48 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1. Simplified signaling pathway of GSK-J4 induced cytotoxicity.
Caption: Figure 2. General workflow for this compound cytotoxicity assessment.
References
Proper Handling and Disposal of GSK-J5: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling, use, and disposal of GSK-J5, a cell-permeable inactive isomer of the histone demethylase inhibitor GSK-J4. Given that this compound is often used as a negative control in studies involving GSK-J4, this guide also includes relevant information and protocols for GSK-J4 to provide a comprehensive resource.
Introduction
This compound is a valuable tool in epigenetic research. It is a regio-isomer of GSK-J4 and, like GSK-J4, is a cell-permeable ethyl ester.[1] However, upon hydrolysis within the cell, it forms GSK-J2, a weak inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase JMJD3 (KDM6B), with an IC50 value greater than 100 μM.[1] This makes this compound an ideal negative control for experiments investigating the effects of JMJD3 inhibition by its active counterpart, GSK-J4. GSK-J4 is a prodrug that is intracellularly converted to GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3 and UTX (KDM6A).[2][3]
Safe Handling and Storage
Proper handling and storage of this compound and GSK-J4 are crucial to ensure researcher safety and maintain the integrity of the compounds.
2.1. Personal Protective Equipment (PPE)
When handling this compound or GSK-J4 powder or solutions, the following PPE is recommended:
-
Gloves: Wear chemical-resistant gloves.[4]
-
Lab Coat: A standard laboratory coat should be worn.[4]
-
Respiratory Protection: For handling large quantities of powder or if aerosol formation is possible, a respirator may be necessary.[4]
2.2. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5]
-
Avoid contact with skin and eyes.[4][5] In case of contact, rinse the affected area thoroughly with water.[4]
-
Do not eat, drink, or smoke in the laboratory.[5]
2.3. Storage
| Compound | Form | Storage Temperature | Stability |
| This compound | Powder | -20°C | ≥ 4 years[1] |
| Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for at least 6 months at -80°C.[7] | |
| GSK-J4 | Powder | -20°C | [5] |
| Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for at least 6 months at -80°C.[3] |
Disposal
Dispose of this compound and GSK-J4 and their containers in accordance with local, state, and federal regulations.[5] Chemical waste should be handled by a licensed chemical disposal company.[4] Do not dispose of down the drain or in regular trash.
Quantitative Data
The following tables summarize key quantitative data for GSK-J4 and its active form, GSK-J1. As this compound is an inactive control, quantitative inhibitory data is generally not applicable, with its hydrolyzed form (GSK-J2) having an IC50 > 100 μM for JMJD3.[1]
Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-J4
| Compound | Target | Assay | IC50 |
| GSK-J1 | JMJD3 (KDM6B) | In vitro demethylase assay | 60 nM[2] |
| GSK-J4 | JMJD3 (KDM6B) | AlphaLISA assay | 8.6 μM[8] |
| GSK-J4 | UTX (KDM6A) | AlphaLISA assay | 6.6 μM[8] |
| GSK-J4 | LPS-induced TNF-α production (human primary macrophages) | Cellular assay | 9 μM[8][9] |
Table 2: Effective Concentrations of GSK-J4 in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Prostate Cancer (PC-3) | Cell Viability (MTT) | IC50: ~20 µM (48h) | Dose-dependent decrease in cell proliferation. | [1] |
| Prostate Cancer (LNCaP) | Cell Viability (MTT) | IC50: ~20 µM (48h) | Dose-dependent decrease in cell proliferation. | [1] |
| Acute Myeloid Leukemia (Kasumi-1) | Cell Growth | 5.5 µM | Inhibition of cell growth. | [10] |
| Retinoblastoma (Y79, WERI-Rb1) | Cell Viability (CCK-8) | Concentration-dependent | Reduction in cell viability. | [7] |
| Mouse Podocytes | Western Blot | 5 µM (48h) | >3-fold increase in H3K27me3 content. | [3] |
Experimental Protocols
5.1. Preparation of Stock Solutions
-
This compound and GSK-J4: Both compounds are soluble in DMSO.[11] To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in fresh, anhydrous DMSO. For example, for this compound hydrochloride (MW: 453.97 g/mol ), dissolve 4.54 mg in 1 mL of DMSO. For GSK-J4 (MW: 417.5 g/mol ), dissolve 4.18 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
5.2. Cell Treatment Protocol
-
Cell Culture: Culture cells to the desired confluency in appropriate growth medium.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound or GSK-J4 stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is important to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound (as a negative control) or GSK-J4.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
5.3. Western Blot Protocol for H3K27me3 Levels
This protocol is designed to assess the effect of GSK-J4 on the levels of histone H3 trimethylation at lysine (B10760008) 27 (H3K27me3).
-
Cell Lysis: After treatment with GSK-J4 and this compound (control), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 15% for histones).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation. A primary antibody for total Histone H3 should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
5.4. Cell Viability (MTT) Assay Protocol
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GSK-J4 and this compound (as a control) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
5.5. Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is for investigating the enrichment of H3K27me3 at specific genomic loci.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-sequencing.
Visualizations
Caption: Mechanism of action of GSK-J4.
Caption: General experimental workflow for studying GSK-J4/J5 effects.
References
- 1. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 7. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-J4/J5 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of tissues and tumors. These models offer a superior platform for drug discovery and development compared to traditional 2D cell cultures. GSK-J4 and its inactive control, GSK-J5, are valuable chemical probes for investigating the role of histone demethylation in various biological processes, including cancer. GSK-J4 is a potent, cell-permeable inhibitor of the Jumonji domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3).[1][2][3] These enzymes are responsible for removing the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3).[2][4] By inhibiting these demethylases, GSK-J4 leads to an increase in global H3K27me3 levels, resulting in the silencing of target genes involved in critical cellular processes like proliferation, differentiation, and apoptosis.[2][4]
These application notes provide detailed protocols for the use of GSK-J4/J5 in 3D cell culture models, focusing on cancer research applications. The protocols cover spheroid formation, drug treatment, and various analytical methods to assess the phenotypic and mechanistic effects of GSK-J4.
Mechanism of Action
GSK-J4 acts as a competitive inhibitor of α-ketoglutarate at the active site of KDM6A/B, thereby preventing the demethylation of H3K27me3.[5] The accumulation of this repressive histone mark leads to the silencing of genes that are often associated with cell proliferation and survival.[4][6] This targeted epigenetic modulation makes GSK-J4 a valuable tool for studying the role of H3K27me3 in cancer biology and for exploring potential therapeutic strategies.
Figure 1. Mechanism of action of GSK-J4.
Data Presentation: Quantitative Effects of GSK-J4
The following tables summarize the quantitative effects of GSK-J4 on various cancer cell lines in both 2D and 3D models.
Table 1: IC50 Values of GSK-J4 in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| PC-3 | Prostate Cancer | 1.213 | Not Specified | [7] |
| C42B | Prostate Cancer | 0.7166 | Not Specified | [7] |
| LNCaP | Prostate Cancer | ~30 (24h), ~20 (48h) | 24h, 48h | [8] |
| KG-1a | Acute Myeloid Leukemia | Dose-dependent decrease in viability (2-10µM) | 24-96h | [1] |
| CWR22Rv-1 | Prostate Cancer | 4 | Not Specified | [9] |
| R1-D567 | Prostate Cancer | 6 | Not Specified | [9] |
| R1-AD1 | Prostate Cancer | 20 | Not Specified | [9] |
Table 2: Effects of GSK-J4 on 3D Tumor Spheroid Growth
| Cell Line | Cancer Type | GSK-J4 Concentration | Effect | Reference |
| Breast Cancer Stem Cells | Breast Cancer | Not Specified | Suppression of expansion and self-renewal | [10][11] |
| Neuroblastoma | Neuroblastoma | Not Specified | Synergistic suppression of growth with SL-176 | [12] |
| Prostate Cancer (AR+) | Prostate Cancer | 50 mg/kg (in vivo) | Decrease in tumor growth | [13] |
Experimental Protocols
Protocol 1: Tumor Spheroid Formation and GSK-J4/J5 Treatment
This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with GSK-J4/J5.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
GSK-J4 (active compound) and this compound (inactive control) stock solutions (e.g., 10 mM in DMSO)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells in a T75 flask to 70-80% confluency.
-
Harvest cells by trypsinization, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Spheroid Formation:
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate for 48-72 hours to allow for spheroid formation.
-
-
GSK-J4/J5 Treatment:
-
Prepare serial dilutions of GSK-J4 and this compound in complete medium from the stock solution. A typical concentration range for initial screening is 1-20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate drug or vehicle control solution.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Analysis: Proceed with downstream assays such as viability, apoptosis, or immunofluorescence analysis.
Figure 2. Experimental workflow for spheroid treatment.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol measures the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This protocol measures caspase-3 and -7 activities as an indicator of apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
-
Opaque-walled 96-well plate
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol details the disaggregation of spheroids for cell cycle analysis.
Materials:
-
Treated spheroids
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Collect spheroids from each treatment condition into separate microcentrifuge tubes.
-
Wash the spheroids twice with PBS.
-
Add trypsin-EDTA and incubate at 37°C for 5-10 minutes, with occasional vortexing, until the spheroids are disaggregated into a single-cell suspension.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[14][15][16]
Protocol 5: Immunofluorescence Staining of Spheroids
This protocol is for the visualization of protein expression and localization within intact spheroids.
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Carefully aspirate the medium and fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Washing: Wash the spheroids three times with PBS.
-
Permeabilization: Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the spheroids three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain with DAPI for 15 minutes.
-
Washing: Wash the spheroids three times with PBS.
-
Mounting and Imaging: Mount the spheroids on a slide with mounting medium and image using a confocal microscope.[17][18]
Signaling Pathways Affected by GSK-J4
GSK-J4-mediated inhibition of KDM6A/B and the subsequent increase in H3K27me3 can impact multiple signaling pathways crucial for cancer progression. These include the induction of apoptosis, cell cycle arrest, and the suppression of pathways related to cancer stemness.
Figure 3. Downstream effects of GSK-J4.
Conclusion
The use of GSK-J4 in 3D cell culture models provides a powerful approach to investigate the epigenetic regulation of cancer and to evaluate the therapeutic potential of targeting histone demethylases. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively utilize GSK-J4 in their studies, from experimental setup to data analysis. The ability to model the tumor microenvironment more accurately with 3D cultures, combined with the targeted mechanism of GSK-J4, will undoubtedly contribute to advancing our understanding of cancer biology and aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 3. The Roles of Histone Demethylase UTX and JMJD3 (KDM6B) in Cancers: Current Progress and Future Perspectives (2016) | Zhan Gang Xiao | 16 Citations [scispace.com]
- 4. The role of H3K27me3 methylation in cancer development_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 5. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating Methylation at H3K27: A Trick or Treat for Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 18. Skin Whole-Mount Immunofluorescent Staining Protocol, 3D Visualization, and Spatial Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK-J5 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for GSK-J5. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a cell-permeable molecule that is closely related to GSK-J4, a known inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). This compound is designed to serve as an inactive or negative control in experiments.[1][2][3] Inside the cell, the ester groups of this compound are cleaved, converting it to GSK-J2. GSK-J2 is a regio-isomer of the active inhibitor GSK-J1 (the active form of GSK-J4) but shows significantly weaker inhibitory activity against JMJD3, with an IC50 value greater than 100 μM.[1][4] Therefore, this compound is used to distinguish the specific effects of JMJD3/UTX inhibition by GSK-J4 from other, off-target effects.
Q2: I am observing an unexpected biological effect with this compound. Isn't it supposed to be inactive?
While this compound is designed as an inactive control, it is crucial to remember that "inactive" is relative to its potent counterpart, GSK-J4, against the primary targets (JMJD3/UTX). At high concentrations, this compound may exert off-target effects or other non-specific activities. For instance, one study on Schistosoma mansoni observed that this compound at 30 μM inhibited egg-laying in female worms, an effect similar to that of GSK-J4.[5] It is also important to consider that the active compound GSK-J4 has been shown to inhibit other histone demethylases like KDM5B and KDM5D to a lesser extent, and the full off-target profile of this compound is not exhaustively characterized.[5][6]
Q3: My experimental results with this compound are inconsistent between different batches or experiments. What could be the cause?
Inconsistent results can arise from several factors related to the preparation, storage, and application of this compound. Key areas to investigate include:
-
Compound Stability and Storage: Improper storage can lead to degradation of the compound. Ensure it is stored under desiccating conditions as recommended. Different vendors may have slightly different storage recommendations, so always refer to the product datasheet.
-
Solubility Issues: this compound is soluble in DMSO.[1] Incomplete solubilization can lead to inaccurate concentrations in your experiments. Ensure the compound is fully dissolved before adding it to your cell culture media.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to product inactivation. It is recommended to aliquot the stock solution into single-use volumes.[7]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence the cellular response to any treatment.
-
Purity of the Compound: Ensure you are using a high-purity grade of this compound. The purity of different batches can vary.[2]
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype Observed with this compound
| Potential Cause | Troubleshooting Step |
| High Concentration Leading to Off-Target Effects | Perform a dose-response curve with this compound to determine if the observed effect is concentration-dependent. Use the lowest possible concentration that is appropriate for a negative control. |
| Non-Specific Effects of the Vehicle (DMSO) | Run a vehicle-only control (e.g., media with the same concentration of DMSO used for this compound) to ensure the observed phenotype is not due to the solvent. |
| Contamination of the Compound | If possible, verify the identity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry. |
| Cell Line Specific Sensitivity | Test the effect of this compound on a different cell line to see if the observed phenotype is cell-type specific. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of this compound | Ensure complete dissolution of the this compound powder in DMSO before preparing your working solutions. Vortex thoroughly and visually inspect for any undissolved particles. |
| Precipitation in Aqueous Media | After adding the DMSO stock to your aqueous cell culture media, inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different formulation if available. |
| Inconsistent Treatment Times | Ensure that the duration of cell exposure to this compound is consistent across all replicates and experiments. |
| Errors in Pipetting or Dilution | Calibrate your pipettes and double-check your calculations when preparing stock and working solutions. |
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 453.97 g/mol (as HCl salt) | [2] |
| Purity | >97% (typical) | |
| Solubility | Soluble in DMSO to 50-100 mM | |
| Storage (Solid) | +4°C under desiccating conditions | |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [7] |
| Primary Target (as inactive control) | JMJD3 (KDM6B) / UTX (KDM6A) | [1] |
| IC50 against JMJD3 | > 100 µM (for the active form, GSK-J2) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.454 mg of this compound (MW: 453.97 g/mol ) in 1 mL of DMSO. c. Vortex the solution until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Cell-Based Assay with this compound as a Negative Control
-
Materials: Cells of interest, appropriate cell culture media, GSK-J4 (active compound), this compound stock solution, vehicle (DMSO).
-
Procedure: a. Plate cells at the desired density and allow them to adhere overnight. b. Prepare working solutions of GSK-J4 and this compound by diluting the stock solutions in cell culture media to the final desired concentrations. Prepare a vehicle control with the same final concentration of DMSO. c. Remove the old media from the cells and replace it with the media containing the treatments (GSK-J4, this compound, or vehicle). d. Incubate the cells for the desired treatment duration. e. After incubation, proceed with the desired downstream analysis (e.g., qPCR for target gene expression, Western blot for histone methylation marks, or a phenotypic assay). f. Compare the results from the this compound treated cells to both the vehicle-treated and the GSK-J4 treated cells. The results from the this compound treatment should ideally be similar to the vehicle control.
Visualizations
Caption: Mechanism of action for this compound as an inactive control.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
potential off-target effects of GSK-J4 not controlled by GSK-J5
Welcome to the technical support center for GSK-J4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of GSK-J4 that are not controlled by its inactive analog, GSK-J5.
Troubleshooting Guide
Researchers using GSK-J4 may encounter experimental outcomes that are not attributable to the inhibition of KDM6A/B histone demethylases. This guide provides insights into potential off-target effects of GSK-J4 and suggests experimental steps to mitigate or control for them.
| Observed Issue | Potential Cause (Off-Target Effect of GSK-J4) | Recommended Action & Troubleshooting |
| Unexpected changes in gene expression or cell phenotype not correlating with H3K27me3 levels. | Inhibition of other Jumonji domain-containing histone demethylases: GSK-J4 is not entirely specific for the KDM6 subfamily and can inhibit KDM4 and KDM5 subfamilies, which regulate H3K9 and H3K4 methylation, respectively.[1][2] | 1. Assess multiple histone marks: Perform Western blotting or ChIP-seq for H3K4me3 and H3K9me3 in addition to H3K27me3 to determine if these pathways are affected. 2. Use more specific inhibitors: If available, use more selective inhibitors for the KDM subfamily of interest to validate the phenotype. 3. siRNA/shRNA knockdown: Use RNA interference to specifically knock down KDM6A and/or KDM6B and compare the phenotype to that observed with GSK-J4 treatment.[3] |
| Cellular stress responses, apoptosis, or necrosis observed at higher concentrations. | Iron Chelation: GSK-J4 has been reported to possess iron-chelating properties, which can induce cellular stress, impact iron-dependent enzymes, and potentially lead to ferroptosis.[3] This effect may be independent of its demethylase inhibitory activity. | 1. Iron supplementation: Determine if the observed phenotype can be rescued by the addition of exogenous iron (e.g., ferric ammonium (B1175870) citrate) to the cell culture medium. 2. Use iron chelator controls: Compare the effects of GSK-J4 to well-characterized iron chelators like deferoxamine (B1203445) (DFO) or ciclopirox (B875) olamine. 3. Measure intracellular iron levels: Utilize fluorescent iron indicators (e.g., FerroOrange) to directly measure changes in intracellular labile iron pools upon GSK-J4 treatment. |
| Phenotypes are partially mimicked by the inactive control, this compound. | Shared Off-Target Effects: At higher concentrations, this compound may exhibit some biological activity. For example, one study noted that this compound could inhibit schistosome oviposition, similar to GSK-J4, at a concentration of 30 µM.[4] | 1. Perform dose-response curves for both GSK-J4 and this compound: This will help to identify a concentration window where GSK-J4 is active and this compound is truly inactive. 2. Use multiple negative controls: If possible, include another structurally distinct KDM6 inhibitor with a different off-target profile to confirm that the observed phenotype is due to KDM6 inhibition. |
| Alterations in signaling pathways seemingly unrelated to histone demethylation. | Modulation of Signaling Pathways: GSK-J4 has been shown to influence signaling pathways such as NF-κB and PI3K/AKT. The effect on NF-κB may be linked to its on-target activity on KDM6B at the promoters of NF-κB-related genes.[5] | 1. Probe key pathway components: Use Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p-AKT, total AKT, p-p65, total p65). 2. Use specific pathway inhibitors/activators: Treat cells with known inhibitors or activators of the suspected off-target pathway to see if this phenocopies or rescues the effect of GSK-J4. |
Frequently Asked Questions (FAQs)
Q1: Is this compound always a reliable negative control for GSK-J4 experiments?
A1: While this compound is the inactive epimer of GSK-J4 and is a widely used negative control, it may not be completely inert at high concentrations. One study has shown that at 30 µM, this compound can elicit biological effects similar to GSK-J4 in a schistosome model.[4] Therefore, it is crucial to perform thorough dose-response experiments with both compounds to establish a suitable concentration for your experiments where this compound is confirmed to be inactive.
Q2: What are the known off-targets of GSK-J4 besides KDM6A/B?
A2: GSK-J4 has been shown to inhibit other subfamilies of Jumonji domain-containing histone demethylases, notably the KDM5 and KDM4 families, which are responsible for demethylating H3K4me3/2 and H3K9me3/2, respectively.[1][2] This lack of specificity is an important consideration when interpreting experimental results.
Q3: How can I experimentally verify if the effects I'm seeing are due to iron chelation by GSK-J4?
A3: To investigate the iron-chelating effects of GSK-J4 in your system, you can perform an iron rescue experiment. This involves co-treating your cells with GSK-J4 and an iron source like ferric ammonium citrate. If the phenotype is reversed or mitigated by the addition of iron, it strongly suggests that iron chelation is a contributing factor. Additionally, you can use fluorescent probes to directly measure intracellular iron levels.
Q4: Can GSK-J4's off-target effects vary between cell types?
A4: Yes, the off-target effects of GSK-J4 can be cell-type specific. The expression levels of different KDM family members and the specific cellular signaling networks can influence how a cell responds to the off-target activities of GSK-J4.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of GSK-J4 against various histone demethylases. This data highlights the compound's activity against its intended targets (KDM6A/B) and its off-target activity against other KDM subfamilies.
| Target Demethylase | GSK-J4 IC50 (µM) | Reference |
| KDM6A (UTX) | 6.6 | [2] |
| KDM6B (JMJD3) | 8.6 | [2] |
| KDM5B | Similar potency to KDM6A/B | [2] |
| KDM4C | Similar potency to KDM6A/B | [2] |
Experimental Protocols
While specific protocols should be optimized for your experimental system, the following outlines the general methodologies for investigating the off-target effects of GSK-J4.
Protocol 1: Assessing Off-Target KDM Inhibition via Western Blot
Objective: To determine if GSK-J4 affects histone methylation marks other than H3K27me3.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-range of GSK-J4, this compound, and a vehicle control for a predetermined time point (e.g., 24-72 hours).
-
Histone Extraction: Isolate histones from treated and control cells using a histone extraction kit or a high-salt extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for H3K27me3, H3K4me3, H3K9me3, and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the levels of the specific histone methylation marks to the total histone H3 loading control. Compare the effects of GSK-J4 to the vehicle and this compound controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify the direct protein targets of GSK-J4 in a cellular context, including potential off-targets.
Methodology:
-
Cell Treatment: Treat intact cells with GSK-J4 or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation. Ligand-bound proteins will be more thermally stable.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the aggregated protein fraction by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot for specific candidate off-targets or by mass spectrometry for a proteome-wide analysis.[6][7][8][9][10]
-
Data Analysis: A shift in the melting curve of a protein in the presence of GSK-J4 compared to the control indicates a direct binding interaction.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known interactions and potential off-target pathways of GSK-J4.
Caption: On-Target Pathway of GSK-J4.
Caption: Potential Off-Target Effects of GSK-J4.
Caption: Troubleshooting Workflow for GSK-J4 Off-Target Effects.
References
- 1. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK-J5 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of GSK-J5 and avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a cell-permeable ethyl ester that is structurally a pyridine (B92270) regio-isomer of GSK-J4.[1] It is considered the inactive isomer of GSK-J4, a potent inhibitor of the H3K27 demethylase JMJD3 (KDM6B).[2][3] Consequently, this compound is primarily used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of JMJD3 by GSK-J4 and not off-target effects.[1][4]
Q2: What is the mechanism of action of this compound?
A2: Unlike its active counterpart GSK-J4, this compound is a very weak inhibitor of JMJD3, with a reported IC50 (half-maximal inhibitory concentration) greater than 100 μM.[1] It does not significantly alter the levels of H3K27me3, a key histone methylation mark regulated by JMJD3.[4]
Q3: What is a typical working concentration for this compound?
A3: As a negative control, this compound is typically used at the same concentration as its active analog, GSK-J4. Published studies have used this compound at concentrations ranging from 5 µM to 30 µM.[5][6] However, the optimal, non-cytotoxic concentration should be empirically determined for each cell line and experimental condition.
Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my cell line?
A4: A dose-response experiment is crucial to identify the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability after a specific incubation period (e.g., 24, 48, or 72 hours).[7] It is advisable to start with a broad range of concentrations, for example, using half-log dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).[8] The highest concentration that does not significantly reduce cell viability compared to the vehicle control is considered the optimal non-cytotoxic concentration.
Q5: How should I prepare and store this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guide
Issue 1: High levels of cell death observed at expected non-toxic concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines can have varying sensitivities to chemical compounds.[9]
-
Solution: Perform a dose-response experiment to determine the specific IC50 for your cell line.
-
-
Possible Cause 2: Solvent Cytotoxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[9]
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same concentration) in your experiments.[9]
-
-
Possible Cause 3: Compound Instability. The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.[9]
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[9]
-
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variability in assay readouts.[9]
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope after seeding to confirm even cell distribution.[9]
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are more prone to evaporation and temperature changes, which can affect cell growth and assay results.[10]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[10]
-
-
Possible Cause 3: Reagent Variability. Improper storage or handling of reagents can lead to inconsistent results.
-
Solution: Prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. Adhere to a strict Standard Operating Procedure (SOP) for all experimental steps.[10]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line (e.g., HeLa cells) after 48 hours of treatment.
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 5.2 ± 1.8 |
| 1 | 98.7 ± 5.1 | 6.1 ± 2.0 |
| 3 | 99.2 ± 4.8 | 5.8 ± 1.5 |
| 10 | 97.5 ± 5.5 | 7.3 ± 2.2 |
| 30 | 95.3 ± 6.2 | 8.9 ± 2.5 |
| 100 | 72.1 ± 7.8 | 28.4 ± 4.1 |
| 300 | 45.8 ± 8.1 | 55.7 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using the MTT Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[11]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 300 µM).
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium with the different this compound concentrations.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Subtract the background absorbance from a well with medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, an indicator of cytotoxicity.[13]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to the experimental wells, prepare wells for:
-
No-cell control (medium only for background).
-
Untreated control (cells with vehicle for spontaneous LDH release).
-
Maximum LDH release control (cells treated with a lysis buffer to induce 100% cell death).[14]
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate if working with suspension cells.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13]
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
issues with GSK-J5 solubility and precipitation in media
Welcome to the technical support center for GSK-J5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and precipitation of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.
Troubleshooting Guide: this compound Precipitation in Media
Issue: I've observed precipitation after adding this compound to my cell culture media.
This is a common issue that can arise from several factors related to the compound's solubility and handling. Follow this guide to diagnose and resolve the problem.
Step 1: Review Stock Solution Preparation
The initial step in preventing precipitation is ensuring the proper preparation of your this compound stock solution. This compound hydrochloride is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Recommendation: Prepare a high-concentration stock solution in fresh, high-quality DMSO. It is crucial to ensure the DMSO is not old or has absorbed moisture, as this can negatively impact solubility.
-
Action: Dissolve this compound HCl in DMSO to a concentration of 50 mM.[1] Ensure complete dissolution before proceeding.
Step 2: Evaluate Dilution Method
The method of diluting the concentrated DMSO stock into your aqueous cell culture medium is a critical step where precipitation often occurs. Abrupt changes in solvent polarity can cause the compound to crash out of solution.
-
Problem: Direct addition of a highly concentrated DMSO stock into the full volume of media.
-
Solution: Stepwise Dilution.
-
Warm the cell culture medium to 37°C.
-
Perform an intermediate dilution of the DMSO stock in a small volume of pre-warmed media.
-
Add this intermediate dilution to the final volume of your culture medium. This gradual decrease in solvent concentration helps to maintain solubility.
-
Step 3: Check Final Concentration and Media Components
Exceeding the solubility limit of this compound in the final culture medium can lead to precipitation. Additionally, components within the media can sometimes interact with the compound.
-
Consideration: While this compound is used as a negative control for GSK-J4, the effective concentrations of GSK-J4 in cell-based assays are typically in the micromolar range (e.g., 9 µM in primary human macrophages).[2] this compound would be used at similar concentrations.
-
Action: Ensure your final experimental concentration of this compound is within a range that is unlikely to exceed its aqueous solubility. If you are using a custom or complex medium, consider potential interactions with specific components.
Step 4: Assess Storage and Handling of Solutions
Improper storage and handling of both the stock and working solutions can contribute to precipitation.
-
Best Practice: Aliquot your high-concentration DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
-
Recommendation: Prepare fresh working dilutions in media for each experiment. Do not store diluted solutions of this compound in aqueous media for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound HCl is Dimethyl Sulfoxide (DMSO). It is soluble up to 50 mM in DMSO.[1]
Q2: My this compound precipitated after I thawed my stock solution. What should I do?
A2: Precipitation upon thawing can indicate that the compound has come out of solution at a lower temperature. Gently warm the stock solution to 37°C and vortex to redissolve the compound completely before use. To prevent this, it is advisable to store stock solutions in smaller aliquots to avoid repeated freeze-thaw cycles.[3][4]
Q3: Can I dissolve this compound directly in water or PBS?
A3: Direct dissolution of this compound in aqueous solutions like water or PBS is not recommended due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.
Q4: What is the role of this compound in experiments?
A4: this compound is the cell-permeable ester derivative of GSK-J2 and serves as an inactive control for GSK-J4.[1][2] GSK-J4 is an inhibitor of the H3K27 demethylases JMJD3 and UTX.[5] Therefore, this compound is used as a negative control to ensure that the observed effects in an experiment are due to the inhibition of these specific targets by GSK-J4 and not due to off-target effects of the chemical scaffold.
Q5: What concentrations of this compound should I use in my cell culture experiments?
A5: this compound should be used at the same concentrations as its active counterpart, GSK-J4. The effective concentration of GSK-J4 can vary depending on the cell type and experimental conditions, but it is often used in the low micromolar range. For example, GSK-J4 has been shown to inhibit TNF-α production in macrophages with an IC50 of 9 µM.[2][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Max Solubility | 50 mM | DMSO | [1] |
| Molecular Weight | 453.97 g/mol (as HCl salt) | - | [1] |
| Storage (Powder) | Room Temperature | - | [1] |
| Storage (Stock Solution in DMSO) | -20°C or -80°C | DMSO | [3][4] |
| Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 0.5 mM | 0.227 mg | 1.135 mg | 2.27 mg |
| 1 mM | 0.454 mg | 2.27 mg | 4.54 mg |
| 5 mM | 2.27 mg | 11.35 mg | 22.7 mg |
| 10 mM | 4.54 mg | 22.7 mg | 45.4 mg |
| 50 mM | 22.7 mg | 113.5 mg | 227 mg |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock and Working Solutions
-
Prepare 50 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound HCl powder.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 50 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 50 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 50 mM this compound stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial or stepwise dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium.
-
Diagrams
Caption: Experimental workflow for preparing and using this compound, highlighting the critical dilution step to avoid precipitation.
Caption: Troubleshooting logic for this compound precipitation issues, mapping potential causes to their respective solutions.
Caption: Simplified signaling pathway showing the role of GSK-J4 and its inactive control, this compound, in the H3K27 demethylation process.
References
- 1. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 3. This compound | inhibitor/agonist | CAS 1394854-51-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Data from GSK-J5 Control Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using GSK-J5 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary function of this compound in an experiment?
This compound is designed to be the inactive control for its active counterpart, GSK-J4. GSK-J4 is a cell-permeable pro-drug that is intracellularly converted by esterases to GSK-J1, a potent inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases 6A (UTX) and 6B (JMJD3). These enzymes specifically demethylate di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3), a repressive epigenetic mark. This compound is a regio-isomer of GSK-J4 that is also cell-permeable and processed by intracellular esterases to its corresponding acid, GSK-J2.[1] However, GSK-J2 does not inhibit JMJD3 or UTX, making this compound an ideal negative control to distinguish the specific effects of JMJD3/UTX inhibition from off-target or compound-related effects.[1]
FAQ 2: Why am I observing a phenotypic change with my this compound control?
While this compound is the inactive control for GSK-J4's activity against JMJD3/UTX, observing a biological effect is not entirely uncommon, especially at higher concentrations.[2] This can be attributed to several factors:
-
Off-target effects: At high concentrations, this compound or its metabolite GSK-J2 may interact with other cellular targets. The active compound, GSK-J4, has been reported to have inhibitory effects on other histone demethylase subfamilies, such as KDM5.[3][4] It is plausible that this compound could have its own unique off-target interactions.
-
Compound Purity and Stability: The purity of the this compound compound is critical. Impurities could have biological activity. Additionally, the stability of the compound in your specific experimental media and conditions should be considered.
-
Cell-type specific effects: The metabolic activity and protein expression profiles of different cell lines can influence how a compound is metabolized and what off-targets it may interact with.
-
Non-specific effects: High concentrations of any small molecule can induce cellular stress, leading to phenotypic changes that are independent of a specific target.
Troubleshooting Guides
Scenario 1: Unexpected Gene Expression Changes with this compound Treatment
Question: I am seeing significant changes in the expression of my target genes when I treat my cells with this compound, which should be an inactive control. How can I troubleshoot this?
Answer: This is a common issue that can often be resolved by systematically evaluating your experimental setup. The following workflow can help you pinpoint the source of the unexpected activity.
Caption: Troubleshooting workflow for unexpected gene expression.
Ensure your this compound is of high purity and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1][5] It is also crucial to confirm the final concentration used in your experiments.
Experimental Protocol: Compound Verification
-
Purity Check: If possible, verify the purity of your this compound lot using techniques like HPLC-MS.
-
Fresh Stock Preparation: Dissolve this compound in sterile DMSO to make a high-concentration stock (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilution: When preparing your experiment, perform serial dilutions of the fresh stock in your cell culture medium to achieve the desired final concentration.
To determine if the observed effect is dose-dependent, treat your cells with a range of this compound concentrations. A time-course experiment will reveal the kinetics of the gene expression changes.
Experimental Protocol: Dose-Response and Time-Course qRT-PCR
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the experiment.
-
Treatment: Treat cells with a range of this compound and GSK-J4 concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO).
-
Time Points: Harvest cells at different time points post-treatment (e.g., 6, 12, 24, 48 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR for your genes of interest.
-
Data Analysis: Normalize the expression of your target genes to a stable housekeeping gene.
Table 1: Example Dose-Response Data for Target Gene X
| Compound | Concentration (µM) | Fold Change in Gene X Expression (24h) |
| Vehicle (DMSO) | - | 1.0 |
| GSK-J4 | 1 | 5.2 |
| GSK-J4 | 5 | 15.8 |
| GSK-J4 | 10 | 25.1 |
| This compound | 1 | 1.1 |
| This compound | 5 | 1.5 |
| This compound | 10 | 4.3 |
| This compound | 25 | 9.7 |
This table illustrates a scenario where this compound shows an effect at much higher concentrations than GSK-J4.
High concentrations of small molecules can be toxic to cells, and changes in gene expression may be a secondary effect of cellular stress or death.
Experimental Protocol: Cell Viability Assay
-
Treatment: Treat cells with the same concentrations of GSK-J4 and this compound as in the dose-response experiment.
-
Assay: At the desired time point (e.g., 24 or 48 hours), perform a cell viability assay such as MTT, PrestoBlue, or a trypan blue exclusion assay.
-
Analysis: Compare the viability of treated cells to the vehicle control.
Table 2: Example Cell Viability Data
| Compound | Concentration (µM) | % Cell Viability (48h) |
| Vehicle (DMSO) | - | 100% |
| GSK-J4 | 10 | 98% |
| GSK-J4 | 25 | 95% |
| This compound | 10 | 97% |
| This compound | 25 | 75% |
This table shows that at 25 µM, this compound is causing significant cell death, which could confound gene expression results.
If the gene expression changes with this compound are not due to toxicity, consider if you are observing an off-target effect.
Caption: GSK-J4 vs. potential this compound off-target pathway.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR
If you hypothesize that this compound is affecting the epigenetic state of your target genes through an off-target mechanism, you can perform ChIP-qPCR.
-
Cell Treatment and Fixation: Treat cells with GSK-J4, this compound, and vehicle control. Crosslink proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against a specific histone mark (e.g., H3K27me3) or a potential off-target transcription factor.
-
DNA Purification and qPCR: Reverse the crosslinks, purify the immunoprecipitated DNA, and perform qPCR using primers specific for the promoter region of your gene of interest.
-
Analysis: Compare the enrichment of the histone mark or transcription factor at the gene promoter across the different treatment conditions.
Table 3: Example ChIP-qPCR Data for H3K27me3 at Gene X Promoter
| Treatment | % Input (H3K27me3 ChIP) |
| Vehicle (DMSO) | 2.5% |
| GSK-J4 (5 µM) | 10.2% |
| This compound (10 µM) | 2.6% |
This data supports that GSK-J4, but not this compound, is increasing the repressive H3K27me3 mark at the promoter of Gene X, suggesting the this compound effect on gene expression is independent of this mark.
Scenario 2: this compound Mimics the Effect of GSK-J4 on a Cellular Process
Question: I am studying cellular differentiation, and I've found that both GSK-J4 and this compound inhibit the process. How do I interpret this result?
Answer: When the negative control behaves like the active compound, it suggests that the observed effect may not be due to the intended target of GSK-J4 (JMJD3/UTX). Here's a guide to dissecting this observation.
Caption: Logic diagram for interpreting concordant GSK-J4/J5 effects.
The most robust way to confirm that an observed phenotype is due to the inhibition of a specific target is to use an orthogonal method, such as genetic knockdown.
Experimental Protocol: siRNA-mediated Knockdown of JMJD3 and UTX
-
Transfection: Transfect your cells with siRNAs targeting JMJD3 and UTX, as well as a non-targeting control siRNA.
-
Knockdown Verification: After 48-72 hours, harvest a subset of the cells to verify the knockdown efficiency by qRT-PCR or Western blot.
-
Phenotypic Assay: Induce differentiation in the remaining cells and assess the phenotype (e.g., marker gene expression, morphological changes).
-
Comparison: Compare the phenotype of the JMJD3/UTX knockdown cells to that of cells treated with GSK-J4 and this compound.
Table 4: Comparing Pharmacological and Genetic Inhibition
| Condition | Differentiation Marker Expression |
| Vehicle Control | 100% |
| GSK-J4 (5 µM) | 30% |
| This compound (5 µM) | 35% |
| Non-targeting siRNA | 98% |
| JMJD3/UTX siRNA | 95% |
In this example, the genetic knockdown of JMJD3/UTX does not replicate the phenotype observed with GSK-J4 and this compound, strongly suggesting the effect of the compounds is off-target.
If another potent and specific JMJD3/UTX inhibitor with a different chemical scaffold recapitulates the effect of GSK-J4, but its corresponding inactive control does not, this would strengthen the argument for on-target activity. If the new inhibitor does not produce the same effect, it supports the off-target hypothesis for GSK-J4/J5.
Some cellular processes, like differentiation, are sensitive to general cellular stress. It is possible that at the concentrations used, both GSK-J4 and this compound are inducing a stress response that non-specifically blocks differentiation.
Experimental Protocol: Western Blot for Stress Markers
-
Treatment and Lysis: Treat cells with GSK-J4, this compound, and a positive control for cellular stress (e.g., tunicamycin (B1663573) for ER stress). Lyse the cells at an appropriate time point.
-
Western Blot: Perform a Western blot for common stress markers, such as phosphorylated eIF2α (p-eIF2α), CHOP, or heat shock proteins (HSPs).
-
Analysis: Determine if GSK-J4 and/or this compound induce the expression of these stress markers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. This compound, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
Technical Support Center: Ensuring the Inactivity of GSK-J5 in Your Experiments
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper use of GSK-J5 as an inactive control in experiments targeting histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is a cell-permeable ethyl ester derivative that is structurally very similar to its isomer, GSK-J4, a potent inhibitor of the H3K27 demethylase KDM6B/JMJD3.[1][2] Once inside the cell, both GSK-J4 and this compound are hydrolyzed by intracellular esterases to their active forms, GSK-J1 and GSK-J2, respectively. However, GSK-J2, the active form of this compound, is a very weak inhibitor of JMJD3, with an IC50 value greater than 100 µM.[2] This makes this compound an ideal negative control to demonstrate that the observed effects of GSK-J4 are due to the inhibition of the target demethylase and not due to off-target effects of the chemical scaffold.
Q2: How can I be sure that the this compound I purchased is inactive?
A2: Reputable suppliers provide a certificate of analysis (CoA) with each batch of the compound, detailing its purity and identity. Always review the CoA upon receipt. For critical experiments, it is advisable to perform an in-house quality control check. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: I am observing an unexpected effect with this compound in my experiment. What could be the cause?
A3: While this compound is designed to be inactive, unexpected results can arise from several factors:
-
Compound Purity: The purity of the supplied this compound may be lower than specified. Impurities could have biological activity.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound. This compound is stable for at least four years when stored at -20°C.[2] Repeated freeze-thaw cycles should be avoided.[3]
-
High Concentrations: At very high concentrations, even weak inhibitors can exhibit off-target effects. It is crucial to use this compound at the same concentration as GSK-J4.
-
Cell-Specific Effects: In some rare cases, cell lines might metabolize the compound differently, or the cellular context might lead to unexpected pharmacology.
-
Contamination: Ensure that your this compound stock solution has not been accidentally contaminated with GSK-J4 or another active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected biological activity observed with this compound | 1. Compound integrity: The compound may have degraded or be of low purity. 2. Experimental artifact: The observed effect may not be related to the compound itself. 3. High concentration: The concentration of this compound used may be too high. | 1. Verify compound identity and purity: Perform LC-MS or NMR analysis. 2. Run a vehicle control: Ensure the solvent (e.g., DMSO) is not causing the effect. 3. Perform a dose-response experiment: Test a range of this compound concentrations. |
| Inconsistent results between experiments | 1. Stock solution variability: Inconsistent preparation or storage of stock solutions. 2. Experimental conditions: Variations in cell density, incubation time, or other parameters. | 1. Prepare fresh stock solutions: Aliquot and store at -80°C to minimize freeze-thaw cycles.[3] 2. Standardize experimental protocols: Ensure all parameters are consistent between experiments. |
| Precipitation of this compound in cell culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility in the medium. 2. Media components: Certain components in the cell culture medium may interact with the compound. | 1. Check solubility limits: this compound is soluble in DMSO at 30 mg/ml.[2] Ensure the final DMSO concentration in your medium is low and non-toxic to your cells. 2. Prepare fresh dilutions: Dilute the stock solution in pre-warmed medium just before use. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J4 and this compound against a panel of histone demethylases, demonstrating the significantly lower activity of this compound.
| Target Enzyme | GSK-J4 IC50 (µM) | This compound IC50 (µM) | Reference |
| KDM6B/JMJD3 | 8.6 | >100 | [4] |
| KDM6A/UTX | 6.6 | >100 | [4] |
| KDM5B | 10 | >100 | [4] |
| KDM5C | 15 | >100 | [4] |
| KDM4C | 33 | >100 | [4] |
| KDM4A | 43 | >100 | [4] |
| KDM4B | 76 | >100 | [4] |
| KDM2A | 25 | >100 | [4] |
Experimental Protocols
Protocol 1: Quality Control of this compound Inactivity
This protocol describes a cell-based assay to verify the inactivity of this compound by comparing its effect on H3K27me3 levels to that of GSK-J4.
Materials:
-
Cells known to express KDM6B/JMJD3 (e.g., LPS-stimulated macrophages or a cell line overexpressing KDM6B).
-
GSK-J4 and this compound stock solutions (e.g., 10 mM in DMSO).
-
Primary antibody against H3K27me3.
-
Appropriate secondary antibody and detection reagents for Western blotting or immunofluorescence.
-
Lysis buffer for Western blotting or fixation/permeabilization buffers for immunofluorescence.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate.
-
Treatment: Treat cells with a known effective concentration of GSK-J4 (e.g., 10 µM) and the same concentration of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient time to observe changes in histone methylation (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells, run the protein lysates on an SDS-PAGE gel, transfer to a membrane, and probe with the anti-H3K27me3 antibody. A histone H3 antibody should be used as a loading control.
-
Immunofluorescence: Fix, permeabilize, and stain the cells with the anti-H3K27me3 antibody.
-
-
Data Analysis: Compare the H3K27me3 signal in this compound-treated cells to the vehicle control and GSK-J4-treated cells. GSK-J4 should cause an increase in H3K27me3 levels, while this compound should show no significant change compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: Intracellular activation of GSK-J4 and this compound.
Experimental Workflow
Caption: Quality control workflow for verifying this compound inactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J5 Usage in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK-J5 in long-term experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound, focusing on its potential degradation and the impact on experimental outcomes.
Issue 1: Inconsistent or unexpected results with this compound control over time.
-
Possible Cause: Degradation of this compound in the cell culture medium. This compound is an ethyl ester prodrug and is susceptible to hydrolysis, which can occur both non-enzymatically in aqueous solutions and enzymatically within cells. In long-term experiments, the concentration of active this compound may decrease over time, leading to a loss of its function as a reliable negative control.
-
Troubleshooting Steps:
-
Minimize exposure to aqueous environments before use: Prepare fresh dilutions of this compound in cell culture medium immediately before each medium change. Avoid pre-mixing large batches of this compound-containing medium that will be stored for extended periods.
-
Consider the frequency of medium changes: For experiments lasting several days or weeks, increase the frequency of medium changes with freshly prepared this compound to ensure a more consistent concentration.
-
Perform a stability test: To assess the stability of this compound under your specific experimental conditions, you can perform a pilot experiment. Prepare a cell-free culture medium containing this compound and incubate it alongside your experimental plates. At various time points (e.g., 24, 48, 72 hours), collect aliquots and analyze the concentration of intact this compound using analytical methods such as HPLC.
-
Evaluate the bioactivity of the degradation product: The primary hydrolysis product of this compound is GSK-J2, which is considered inactive against the intended target of the active analog (JMJD3). However, it is good practice to confirm that GSK-J2 does not exert any confounding biological effects in your specific cell system at the concentrations that might accumulate.
-
Issue 2: Observed cellular effects with the this compound negative control.
-
Possible Cause 1: Off-target effects of this compound or its degradation products. While this compound is designed as an inactive control, high concentrations or cell-type-specific sensitivities could lead to unexpected biological responses.
-
Troubleshooting Steps:
-
Titrate the concentration of this compound: Determine the optimal, non-toxic concentration of this compound for your cell line through a dose-response experiment.
-
Test the degradation product directly: Treat cells with GSK-J2 (if available) at concentrations equivalent to what might be expected from complete this compound degradation to rule out effects from the hydrolyzed form.
-
-
Possible Cause 2: Contamination of the this compound stock solution.
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the ethyl ester prodrug of GSK-J2. It is structurally similar to GSK-J4, a selective inhibitor of the H3K27 demethylase JMJD3, but is catalytically inactive. This compound is cell-permeable and is designed to be used as a negative control in experiments with GSK-J4 to ensure that the observed effects are due to the inhibition of JMJD3 and not other, off-target effects of the chemical scaffold.[3]
Q2: How stable is this compound in solid form and in stock solutions?
A2: The stability of this compound in different forms is summarized in the table below.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| DMSO Stock Solution | -80°C | 6 months |
| DMSO Stock Solution | -20°C | 1 month |
Data compiled from multiple supplier recommendations.[1][2] It is crucial to avoid repeated freeze-thaw cycles of the stock solution.
Q3: What is the primary concern with using this compound in long-term experiments?
A3: The main concern is the degradation of the ethyl ester group through hydrolysis in the aqueous cell culture medium. This leads to a decrease in the concentration of the intact this compound prodrug over time, potentially compromising its role as a consistent negative control.
Q4: What are the degradation products of this compound?
A4: The primary degradation products of this compound are GSK-J2 (the carboxylic acid form) and ethanol. GSK-J2 is the intended intracellular product following esterase activity and is inactive against JMJD3.
Q5: How often should I replace the medium containing this compound in a long-term experiment?
A5: The optimal frequency of medium replacement depends on the specific experimental conditions, including the cell type, medium composition, and temperature. For experiments extending beyond 48-72 hours, it is advisable to replace the medium with freshly prepared this compound every 24-48 hours to maintain a relatively stable concentration.
Q6: Can the degradation of this compound affect my experimental results?
A6: Yes. If this compound degrades significantly, its concentration will decrease, and it may no longer serve as an effective negative control. This could lead to misinterpretation of the results obtained with the active compound, GSK-J4. For example, if a phenotype is observed with GSK-J4 but not with a degraded this compound control, it might be incorrectly attributed solely to JMJD3 inhibition, whereas it could be a combination of on-target and off-target effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Treatment of Cells in a Long-Term Experiment
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before adding to the cells, dilute the stock solution to the final desired concentration in pre-warmed, fresh cell culture medium.
-
Mix the medium thoroughly by gentle inversion.
-
Remove the old medium from the cell culture plates and replace it with the freshly prepared this compound-containing medium.
-
For experiments lasting longer than 48 hours, repeat steps 2-4 every 24-48 hours.
Visualizations
Caption: Workflow of this compound hydrolysis in cell culture.
Caption: Key signaling pathways regulated by JMJD3 activity.
References
Technical Support Center: GSK-J4/J5 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK-J4 and its inactive isomer, GSK-J5. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the impact of serum on compound activity.
Frequently Asked Questions (FAQs)
Q1: What are GSK-J4 and this compound, and how do they work?
A1: GSK-J4 is a cell-permeable small molecule that acts as a prodrug for GSK-J1, a potent and selective inhibitor of the KDM6 subfamily of histone demethylases (JMJD3/KDM6B and UTX/KDM6A). These enzymes are responsible for removing the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3). By inhibiting these demethylases, GSK-J1 leads to an increase in global H3K27me3 levels, which plays a crucial role in regulating gene expression. This compound is a structurally similar regio-isomer of GSK-J4 that is also cell-permeable but is largely inactive against KDM6 demethylases.[1][2][3] It is therefore an ideal negative control for experiments to ensure that the observed effects are due to the specific inhibition of the target demethylases and not due to off-target or compound-related artifacts.[3]
Q2: How does serum in cell culture media potentially affect GSK-J4 activity?
A2: While direct quantitative studies on GSK-J4 are limited, a common phenomenon observed with small molecule inhibitors is their interaction with proteins present in fetal bovine serum (FBS) or other sera.[4] The primary concerns are:
-
Protein Binding: Serum albumin is the most abundant protein in serum and is known to bind a wide range of small molecules.[1][5] This binding can sequester GSK-J4, reducing the free concentration of the compound available to enter the cells and reach its intracellular target. This can lead to a decrease in the apparent potency of the inhibitor.[4]
-
IC50 Shift: Consequently, the effective concentration required to achieve 50% inhibition (IC50) in a cell-based assay with serum may be significantly higher than in a biochemical assay or in serum-free conditions.[4]
-
Variability: The composition of FBS can vary between batches, leading to potential inconsistencies in experimental results.[5]
Q3: What are the recommended concentrations of GSK-J4 and serum for cell culture experiments?
A3: The optimal concentration of GSK-J4 is highly dependent on the cell type and the specific biological question. Typical working concentrations range from 1 µM to 10 µM. For example, an IC50 of 9 µM was reported for the inhibition of TNFα release in primary human macrophages.[6][7] Most research articles report using standard culture media containing 10% FBS.[8][9] However, if reduced activity is observed, it may be necessary to optimize the serum concentration.
Q4: Should I use serum-free media or perform serum starvation before GSK-J4 treatment?
A4: Using serum-free media or reducing the serum concentration can be a valid strategy, particularly when investigating specific signaling pathways that might be influenced by growth factors present in serum. Serum starvation for a period of 4 to 24 hours before treatment is a common technique used to synchronize cells and reduce the confounding effects of serum components.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected efficacy or no observable effect of GSK-J4. | 1. Serum Protein Binding: High concentrations of serum proteins (e.g., in 10% FBS) may be binding to GSK-J4, reducing its bioavailability.[4] 2. Suboptimal Concentration: The concentration of GSK-J4 may be too low for the specific cell line and experimental conditions. 3. Compound Instability: GSK-J4 may be unstable in the culture medium over the duration of the experiment. | 1. Optimize Serum Concentration: Perform a dose-response experiment comparing GSK-J4 activity in media with different serum concentrations (e.g., 10%, 5%, 2%, and serum-free). 2. Increase GSK-J4 Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Replenish GSK-J4: For long-term experiments, consider replacing the media with freshly prepared GSK-J4 at regular intervals. |
| High variability between experimental replicates. | 1. Batch-to-Batch Serum Variation: Different lots of FBS can have varying compositions, affecting GSK-J4 activity inconsistently.[5] 2. Inconsistent Cell Culture Conditions: Differences in cell density or passage number can lead to variable results.[9] | 1. Test and Reserve Serum Lots: Test a new batch of FBS before using it in critical experiments and reserve a large quantity of a single lot for a study. 2. Standardize Protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range. |
| Observed effects with both GSK-J4 and the this compound negative control. | 1. Off-Target Effects: At high concentrations, the compounds may be exhibiting non-specific activity. 2. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | 1. Lower Compound Concentration: Use the lowest effective concentration of GSK-J4 and an equivalent concentration of this compound. 2. Check Solvent Concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).[2] |
Data Presentation: Illustrative Impact of Serum on IC50
The following table provides a hypothetical example to illustrate how the presence of serum can shift the IC50 value of an inhibitor like GSK-J4. Note: This is not experimental data for GSK-J4 but serves as a conceptual illustration.
| Assay Type | Serum Concentration | Hypothetical GSK-J4 IC50 | Implication |
| Biochemical Assay | 0% | 0.5 µM | Potency against the purified enzyme target. |
| Cell-Based Assay | 0% (Serum-free) | 2.0 µM | Cellular potency without serum interference. |
| Cell-Based Assay | 2% FBS | 5.0 µM | Moderate serum binding, requiring a higher concentration. |
| Cell-Based Assay | 10% FBS | 12.0 µM | Significant serum binding, leading to a substantial increase in the required effective concentration. |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on GSK-J4 Activity
This protocol outlines a method to determine how different serum concentrations affect the efficacy of GSK-J4 in a cell-based assay (e.g., measuring changes in H3K27me3 levels via Western blot or immunofluorescence).
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight in their standard growth medium (e.g., containing 10% FBS).
-
Serum Starvation (Optional but Recommended): The following day, wash the cells with sterile PBS and replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 4-24 hours.
-
Preparation of Treatment Media: Prepare separate media containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%). For each serum concentration, prepare a dilution series of GSK-J4 (e.g., 0.1, 1, 5, 10, 20 µM) and a corresponding concentration of the this compound negative control and a vehicle control (e.g., DMSO).
-
Treatment: Remove the starvation medium, and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Endpoint Analysis: Harvest the cells and perform the downstream analysis (e.g., protein extraction for Western blot to detect H3K27me3, or cell fixation for immunofluorescence).
-
Data Analysis: Quantify the endpoint measurement and plot dose-response curves for each serum concentration to determine the IC50 values.
Visualizations
Caption: Mechanism of action for GSK-J4 in inhibiting KDM6-mediated demethylation.
Caption: Potential impact of serum protein binding on GSK-J4 bioavailability.
Caption: Troubleshooting workflow for low GSK-J4 activity in cell culture.
References
- 1. Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 6. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Validating the Inactivity of a New Batch of GSK-J5
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the inactivity of a new batch of GSK-J5, the inactive control for the JMJD3/UTX inhibitor, GSK-J4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its inactivity important?
A1: this compound is the structural isomer of GSK-J4, a potent inhibitor of the H3K27 demethylases JMJD3 and UTX.[1][2] this compound is designed to be biologically inactive and serves as a crucial negative control in experiments involving GSK-J4.[3][4][5] Validating the inactivity of each new batch of this compound is essential to ensure that any observed biological effects in your experiments are specifically due to the inhibition of JMJD3/UTX by GSK-J4 and not from off-target effects of the compound scaffold.
Q2: What is the mechanism of action of GSK-J4 that this compound should NOT exhibit?
A2: GSK-J4 is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, GSK-J1.[6] GSK-J1 inhibits the enzymatic activity of JMJD3 and UTX, leading to an increase in the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark.[7] A validated inactive batch of this compound should not cause a significant change in global or locus-specific H3K27me3 levels.
Q3: What are the primary assays to confirm the inactivity of my this compound batch?
A3: The most direct method is to compare the effects of your new this compound batch against a known active batch of GSK-J4 and a vehicle control in a cell-based assay. The key readout should be a downstream consequence of JMJD3/UTX inhibition. We recommend two main approaches:
-
Measurement of Global H3K27me3 Levels: A quantitative assessment of total H3K27me3 levels in cells treated with GSK-J4 versus this compound.
-
Functional Cellular Assay: Assessing the effect of GSK-J4 and this compound on a well-established downstream functional response, such as the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
Q4: What concentrations of GSK-J4 and this compound should I use for validation?
A4: It is recommended to use concentrations at which GSK-J4 shows a clear biological effect. A common concentration range for cell-based assays is 10-30 µM.[3][10] For validation, you should test both compounds at the same concentration(s).
Q5: What should I do if my batch of this compound shows activity?
A5: If your this compound batch demonstrates activity, such as increasing H3K27me3 levels or inhibiting TNF-α production, it should not be used as a negative control. Contact your supplier with the validation data to report the issue and request a replacement batch.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected activity observed with this compound (e.g., increased H3K27me3, decreased TNF-α). | The batch of this compound may be contaminated with GSK-J4 or is not the correct isomer. | 1. Confirm the correct preparation and dilution of your stock solutions. 2. Repeat the experiment with freshly prepared solutions. 3. If the activity persists, perform the validation assays detailed below and contact your supplier with the results. |
| No effect observed with either GSK-J4 or this compound. | 1. The cell type may not be responsive to JMJD3/UTX inhibition under the chosen conditions. 2. The concentration of the compounds may be too low. 3. The treatment time may be insufficient. 4. Issues with the assay itself (e.g., antibody performance, reagent degradation). | 1. Ensure you are using a cell line known to be responsive to GSK-J4 (e.g., human primary macrophages for the TNF-α assay). 2. Perform a dose-response experiment with GSK-J4 to determine the optimal concentration. 3. Optimize the treatment duration based on literature precedents. 4. Include positive and negative controls for the assay itself to ensure it is performing correctly. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Uneven compound distribution in wells. 3. Errors in pipetting or reagent addition. | 1. Ensure a single-cell suspension and even seeding of plates. 2. Mix the compounds thoroughly in the media before adding to the cells. 3. Use calibrated pipettes and be consistent with your technique. |
Experimental Protocols & Data Presentation
Validation of this compound Inactivity by Measuring Global H3K27me3 Levels
This protocol describes how to assess the impact of GSK-J4 and this compound on global H3K27me3 levels in a cellular context using an ELISA-based method.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or U2OS) in a 96-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with vehicle (e.g., 0.1% DMSO), GSK-J4 (e.g., 25 µM), and your new batch of this compound (e.g., 25 µM) for 48-72 hours. Include a known active batch of GSK-J4 as a positive control if available.
-
Histone Extraction: After treatment, harvest the cells and perform histone extraction using a commercial kit or standard acid extraction protocols.
-
H3K27me3 Quantification: Measure the global H3K27me3 levels using a specific ELISA-based assay kit (e.g., Abcam ab115051, Epigentek P-3011).[11][12] These kits typically involve capturing total histone H3 and detecting the H3K27me3 mark with a specific antibody.
-
Data Analysis: Normalize the H3K27me3 signal to the total histone H3 amount for each sample. Express the results as a percentage of the vehicle control.
Expected Results:
| Treatment | Expected Change in Global H3K27me3 |
| Vehicle (0.1% DMSO) | Baseline |
| GSK-J4 (Active) | Significant Increase |
| This compound (Inactive) | No Significant Change |
Validation of this compound Inactivity in a Functional Macrophage Assay
This protocol validates the inactivity of this compound by measuring its effect on TNF-α production in LPS-stimulated human primary macrophages.
Methodology:
-
Macrophage Differentiation: Differentiate human primary monocytes into macrophages.
-
Compound Pre-treatment: Pre-treat the macrophages with vehicle (e.g., 0.1% DMSO), GSK-J4 (e.g., 30 µM), and your new batch of this compound (e.g., 30 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 4-6 hours to induce TNF-α production.
-
TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a standard ELISA kit.
-
Data Analysis: Calculate the concentration of TNF-α for each treatment condition. Express the results as a percentage of the LPS-stimulated vehicle control.
Expected Results:
| Treatment | Expected TNF-α Production |
| Vehicle (No LPS) | Baseline (Low) |
| Vehicle + LPS | High |
| GSK-J4 + LPS | Significantly Reduced |
| This compound + LPS | No Significant Reduction |
Visualizations
Signaling Pathway of GSK-J4 Action
Caption: Mechanism of action for the active compound GSK-J4.
Experimental Workflow for this compound Validation
Caption: Workflow for validating the inactivity of a new this compound batch.
Logical Relationship for Expected Outcomes
Caption: Expected outcomes of GSK-J4 and this compound treatment.
References
- 1. Apexbio Technology LLC GSK J5 HCl, 5mg CAS# 1394854-51-3 (free base), Quantity: | Fisher Scientific [fishersci.com]
- 2. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
- 6. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 7. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone H3 (tri-methyl K27) Assay Kit (ab115051) | Abcam [abcam.com]
- 12. EpiQuik In Situ Histone H3K27 Tri-Methylation Assay Kit | EpigenTek [epigentek.com]
GSK-J5 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for GSK-J4 and its inactive regioisomer, GSK-J5, to interfere with experimental assays. The following information is intended to help users identify and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK-J4 and the role of this compound?
A1: GSK-J4 is a potent, cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1]. Inhibition of these enzymes leads to an increase in the levels of the repressive histone mark H3K27me3[2][3]. This compound is a regioisomer of GSK-J4 and is widely used as a negative control in experiments because it is largely inactive against JMJD3[4][5][6].
Q2: Has GSK-J4 or this compound been identified as a Pan-Assay Interference Compound (PAIN)?
A2: Currently, there is no direct evidence in the reviewed literature that explicitly categorizes GSK-J4 or this compound as a Pan-Assay Interference Compound (PAIN). PAINS are compounds known to cause false-positive results in high-throughput screens through non-specific mechanisms[3]. However, as with any small molecule, it is crucial to perform control experiments to rule out potential assay artifacts.
Q3: Can GSK-J4/J5 interfere with luciferase-based reporter assays?
A3: While no specific studies documenting direct interference of GSK-J4/J5 with luciferase have been identified, small molecules can interfere with luciferase assays in several ways. These include direct inhibition of the luciferase enzyme, quenching of the luminescent signal, or stabilization of the luciferase protein, which can paradoxically lead to an increased signal[7]. It is recommended to perform a counterscreen with a constitutively active reporter or a cell-free luciferase assay to test for such interference.
Q4: Are there known off-target effects for GSK-J4?
A4: Yes, while GSK-J4 is selective for the KDM6 subfamily, some studies have shown that it can also inhibit the activity of other histone demethylase subfamilies, such as the KDM5 family, with similar potency in certain assays[8][9]. This is a critical consideration when interpreting experimental outcomes, and validating findings with alternative methods, such as siRNA-mediated knockdown of the target protein, is advisable[10].
Q5: At what concentration might this compound exhibit off-target effects?
A5: Although generally considered inactive, at least one study has reported that this compound can induce a biological effect at high concentrations. Specifically, 30 μM of this compound was observed to inhibit oviposition in Schistosoma mansoni, an effect also seen with the active compound GSK-J4[11]. This suggests that at higher concentrations, non-specific effects or off-target activity of this compound may occur.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using GSK-J4/J5.
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
-
Possible Cause: The observed phenotype may be due to an off-target effect of GSK-J4 or, at high concentrations, this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that GSK-J4 treatment leads to an increase in global H3K27me3 levels in your cellular model via Western blot or immunofluorescence.
-
Use the Inactive Control: Always include the inactive control, this compound, at the same concentration as GSK-J4. A phenotype observed with GSK-J4 but not this compound is more likely to be due to specific inhibition of JMJD3/UTX.
-
Dose-Response Curve: Perform a dose-response experiment with both GSK-J4 and this compound to identify the optimal concentration range for on-target activity and to observe potential toxicity or off-target effects at higher concentrations.
-
Orthogonal Validation: Use a target-specific method, such as siRNA or shRNA knockdown of JMJD3 and/or UTX, to confirm that the observed phenotype is a direct result of inhibiting these enzymes.
-
Issue 2: Suspected Interference with Assay Signal (Luminescence, Fluorescence)
-
Possible Cause: GSK-J4/J5 may be directly affecting the detection method of your assay.
-
Troubleshooting Steps:
-
Cell-Free Assay: Test the effect of GSK-J4 and this compound in a cell-free version of your assay. For example, if you are using a luciferase reporter assay, incubate the compounds directly with purified luciferase and its substrate to see if the signal is affected.
-
Spectral Scan: If using a fluorescence-based assay, perform a spectral scan of GSK-J4 and this compound to check for intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of your fluorophore.
-
Alternative Reporter: If possible, use an alternative reporter system that relies on a different detection principle to validate your findings. For example, switch from a luciferase-based reporter to a fluorescent protein reporter or a colorimetric assay.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of GSK-J4 and this compound against various histone demethylases as determined by an in-vitro AlphaLISA assay. This data is crucial for understanding the selectivity of GSK-J4 and the inactivity of this compound.
| Compound | Target Demethylase | IC50 (μM) |
| GSK-J4 | KDM6B (JMJD3) | 8.6 |
| GSK-J4 | KDM6A (UTX) | 6.6 |
| GSK-J4 | Other Demethylases | Similar potency to KDM6 |
| This compound | KDM6B (JMJD3) | > 100 |
Data adapted from in vitro AlphaLISA assays[8][9].
Experimental Protocols
Protocol: Counterscreen for Luciferase Assay Interference
This protocol is designed to determine if GSK-J4 or this compound directly interferes with firefly luciferase activity.
Materials:
-
Recombinant firefly luciferase enzyme
-
Luciferin (B1168401) substrate solution
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% w/v BSA, 0.01% v/v Tween-20)
-
GSK-J4 and this compound stock solutions (in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Compound Dilutions: Serially dilute GSK-J4 and this compound in assay buffer to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
Prepare Enzyme Solution: Dilute the recombinant firefly luciferase in assay buffer to a working concentration as recommended by the manufacturer.
-
Assay Plate Setup:
-
Add 5 µL of each compound dilution (or DMSO control) to the wells of the microplate.
-
Add 5 µL of the diluted luciferase enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of the luciferin substrate solution to each well.
-
Measure Luminescence: Immediately measure the luminescence signal using a plate reader.
-
Data Analysis: Compare the luminescence signal in the wells containing GSK-J4 or this compound to the DMSO control. A significant decrease in signal suggests direct inhibition of the luciferase enzyme.
Visualizations
Caption: Mechanism of GSK-J4 action in the nucleus.
Caption: Troubleshooting workflow for GSK-J4 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
- 10. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 11. oncotarget.com [oncotarget.com]
GSK-J5 as a Negative Control: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with best practices for using GSK-J5 as a negative control for the KDM6 demethylase inhibitor, GSK-J4. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of key quantitative data to ensure the rigorous and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control for GSK-J4?
This compound is a close structural analog and regio-isomer of GSK-J4.[1] Like GSK-J4, it is a cell-permeable ethyl ester that is hydrolyzed by intracellular esterases to its active acid form.[2][3] However, the active form of this compound is a very weak inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), with a reported IC50 value greater than 100 μM for JMJD3.[2] In contrast, GSK-J4 is a potent inhibitor of these enzymes.[4][5] This significant difference in inhibitory activity makes this compound an ideal negative control to distinguish the specific effects of JMJD3/UTX inhibition by GSK-J4 from any potential off-target or compound-specific effects.
Q2: What are the primary targets of GSK-J4?
GSK-J4 is a dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[4][5] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me2/3), a repressive epigenetic mark.[6] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in global and locus-specific H3K27me3 levels, thereby altering gene expression.[7]
Q3: At what concentration should I use this compound?
As a best practice, this compound should be used at the same concentration as GSK-J4 in all experiments. This ensures that any observed differences in experimental outcomes can be more confidently attributed to the specific inhibitory activity of GSK-J4 on its targets, rather than to differences in compound concentration.
Q4: Is this compound always completely inactive?
While this compound is a very weak inhibitor of JMJD3/UTX, it is crucial to recognize that no negative control is perfect. At very high concentrations, this compound may exhibit off-target effects. For instance, one study on Schistosoma mansoni noted that while GSK-J4 was effective at low micromolar concentrations, a high concentration of this compound (30 µM) also inhibited egg oviposition, an effect similar to that of the active compound.[8][9] Therefore, it is essential to perform dose-response experiments and use the lowest effective concentration of GSK-J4 and its corresponding concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected activity observed with this compound treatment. | 1. High Concentration: this compound may have off-target effects at high concentrations.[8][9]2. Compound Purity: The this compound lot may be impure or contaminated with GSK-J4.3. Cell Line Sensitivity: The specific cell line or experimental system may be unusually sensitive to the compound backbone. | 1. Perform a dose-response curve for both GSK-J4 and this compound to identify a concentration window where GSK-J4 is active and this compound is not.2. Always source compounds from reputable suppliers who provide a certificate of analysis with purity data.[10]3. Test the effects of both compounds in a different cell line to determine if the observed activity is cell-type specific. |
| No effect observed with GSK-J4 treatment, even at high concentrations. | 1. Compound Degradation: GSK-J4 may have degraded due to improper storage.2. Insufficient Incubation Time: The treatment duration may not be long enough to observe a phenotypic or molecular effect.3. Cellular Efflux: Some cell lines may express high levels of efflux pumps that remove the compound.4. Redundant Pathways: The biological process under investigation may be regulated by pathways that are not dependent on JMJD3/UTX activity. | 1. Store GSK-J4 and this compound as recommended by the supplier, typically desiccated at +4°C for short-term and protected from light.[10]2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Consider using an efflux pump inhibitor, if appropriate for the experimental design.4. Use a positive control for JMJD3/UTX-dependent processes (e.g., LPS-induced TNF-α production in macrophages) to confirm GSK-J4 activity.[3][4] |
| Variability between experiments. | 1. Inconsistent Compound Preparation: Errors in preparing stock solutions or dilutions.2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses.3. Inconsistent Cell Density: The initial seeding density of cells can affect their response to treatment. | 1. Prepare fresh stock solutions of GSK-J4 and this compound in a suitable solvent (e.g., DMSO) and aliquot for single use to avoid repeated freeze-thaw cycles.2. Maintain a consistent and low passage number for all experiments.3. Ensure consistent cell seeding densities across all wells and plates. |
| Western blot does not show an increase in global H3K27me3 with GSK-J4 treatment. | 1. Suboptimal Antibody: The anti-H3K27me3 antibody may not be specific or sensitive enough.2. Insufficient Treatment Duration/Concentration: The treatment may not be sufficient to induce a detectable global change.3. Context-Specific Effects: In some biological systems, the effect of GSK-J4 on H3K27me3 may be more pronounced at specific gene loci rather than globally.[9] | 1. Validate the anti-H3K27me3 antibody using positive and negative controls (e.g., cells treated with an EZH2 inhibitor).2. Optimize the concentration and duration of GSK-J4 treatment. A typical starting point is 5-10 µM for 24-48 hours.[7]3. Perform Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) on known JMJD3/UTX target genes to assess locus-specific changes in H3K27me3. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J4 and this compound
| Compound | Target | IC50 (µM) | Assay Type | Reference(s) |
| GSK-J4 | JMJD3/KDM6B | 8.6 | AlphaLISA | [4][5] |
| UTX/KDM6A | 6.6 | AlphaLISA | [4][5] | |
| TNF-α production (in macrophages) | 9 | Cellular Assay | [3][4] | |
| This compound (active form) | JMJD3/KDM6B | > 100 | Biochemical Assay | [2] |
Note: GSK-J4 is a pro-drug that is converted to the active inhibitor, GSK-J1, within cells. The IC50 values reported are for the pro-drug form in cellular or biochemical assays as specified.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol provides a general framework for assessing the effect of GSK-J4 and this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GSK-J4 and this compound stock solutions (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
Prepare serial dilutions of GSK-J4 and this compound in complete medium from the stock solutions. A typical concentration range to test is 0.5 µM to 20 µM. Include a vehicle control (DMSO) and a this compound control for each GSK-J4 concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for H3K27me3
This protocol outlines the detection of changes in global H3K27me3 levels following treatment with GSK-J4 and this compound.
Materials:
-
Cells treated with GSK-J4, this compound, and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
After treatment, harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 15-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 15% SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-Total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol allows for the analysis of H3K27me3 enrichment at specific gene promoters.
Materials:
-
Cells treated with GSK-J4, this compound, and vehicle control.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (B1666218) (for quenching).
-
ChIP lysis buffer.
-
Sonicator.
-
Anti-H3K27me3 antibody and IgG control antibody.
-
Protein A/G magnetic beads.
-
ChIP wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
qPCR primers for target gene promoters and a negative control region.
-
SYBR Green qPCR master mix.
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin with the anti-H3K27me3 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of known JMJD3/UTX target genes (e.g., HOX genes) and a negative control region (e.g., a gene-desert region).[2]
-
Analyze the data using the percent input method or fold enrichment over IgG.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 8. The histone lysine demethylase JMJD3/KDM6B is recruited to p53 bound promoters and enhancer elements in a p53 dependent manner. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
common mistakes to avoid when using GSK-J5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the proper use of GSK-J5 in experimental settings.
Introduction to this compound
This compound is the cell-permeable ethyl ester prodrug of GSK-J2. It is crucial to understand that this compound, and its intracellularly hydrolyzed form GSK-J2, is a regioisomer of the active histone demethylase inhibitor GSK-J4 and its active form GSK-J1, respectively. This compound serves as an inactive negative control for experiments involving GSK-J4.[1][2][3] It is designed to not inhibit the H3K27 demethylases JMJD3/UTX, allowing researchers to distinguish between the specific effects of JMJD3/UTX inhibition by GSK-J4 and any potential off-target or vehicle-related effects.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between GSK-J4 and this compound?
A1: GSK-J4 is a cell-permeable prodrug that is intracellularly hydrolyzed to GSK-J1, a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX.[4][5] In contrast, this compound is the cell-permeable prodrug of GSK-J2, which is biologically inactive against JMJD3/UTX (IC50 > 100 μM).[2] Therefore, GSK-J4 is the active compound, while this compound is the corresponding negative control.[3]
Q2: I am observing a biological effect with this compound. Does this mean it's not an inactive control?
A2: While this compound is inactive against its intended targets (JMJD3/UTX), it is not entirely impossible to observe biological effects, especially at high concentrations. These effects could be due to:
-
Off-target effects: All small molecules have the potential for off-target interactions, although this compound is designed to be largely inert.
-
Cellular stress: High concentrations of any compound, including the vehicle (e.g., DMSO), can induce stress responses in cells.
-
Contamination: Ensure your this compound stock is pure and has not been contaminated.
-
Specific biological contexts: In some highly specific and uncharacterized pathways, this compound might have an unexpected effect. For example, some studies in Schistosoma mansoni have noted effects of this compound on worm motility and egg oviposition, though distinct from the effects of GSK-J4.[6]
It is critical to compare the effects of this compound to a vehicle-only control and to the active compound, GSK-J4. A true positive result should show a significantly stronger effect with GSK-J4 than with this compound.
Q3: What is the recommended concentration for using this compound?
A3: this compound should be used at the same concentration as its active counterpart, GSK-J4. The effective concentration of GSK-J4 can vary depending on the cell type and experimental conditions, but it is often used in the range of 1-10 µM.[5] Always perform a dose-response curve for GSK-J4 to determine the optimal concentration for your system, and use the same concentration of this compound as your negative control.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO up to 100-125 mM.[1][7] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability.[7] When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Be aware that DMSO can be hygroscopic, which may affect the solubility of the compound over time.[7][8]
Q5: What are the signs of this compound degradation or precipitation?
A5: Degradation is not typically visible. However, precipitation can be observed as crystals or cloudiness in the stock solution or in the cell culture medium after dilution. To avoid precipitation, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). If you observe precipitation, you may need to lower the working concentration of this compound or try a different solvent, although DMSO is the most common.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect observed with the active compound (GSK-J4), and no effect with this compound. | 1. GSK-J4 is not active in your experimental system. 2. The concentration of GSK-J4 is too low. 3. The compound has degraded. 4. Incorrect assay readout. | 1. Confirm that your target (JMJD3/UTX) is expressed and active in your cells. 2. Perform a dose-response experiment with GSK-J4 to find the optimal concentration. 3. Use a fresh aliquot of GSK-J4. 4. Validate your assay with a known positive control for the biological effect you are measuring. |
| Similar effects are observed with both GSK-J4 and this compound. | 1. The observed effect is due to an off-target activity common to both molecules or a non-specific effect of the compound structure. 2. The effect is caused by the solvent (e.g., DMSO). 3. The concentration used is too high, leading to cytotoxicity or cellular stress. | 1. This suggests the effect is not due to JMJD3/UTX inhibition. This is a valid, though negative, result. 2. Ensure you have a vehicle-only control (e.g., cells treated with the same concentration of DMSO) to rule out solvent effects. 3. Lower the concentration of both GSK-J4 and this compound and repeat the experiment. |
| This compound shows a stronger effect than GSK-J4. | 1. This is a highly unusual result. It could indicate a labeling or handling error. 2. Potential contamination of the this compound stock. | 1. Verify the identity and integrity of your GSK-J4 and this compound stocks. Check the labels and consider re-ordering from the supplier. 2. Use a fresh, unopened vial of this compound. |
| Variability in results between experiments. | 1. Inconsistent cell culture practices. 2. Inconsistent compound handling (e.g., multiple freeze-thaw cycles of stock solutions). 3. Cell line misidentification or contamination. | 1. Standardize cell passage number, seeding density, and treatment duration. 2. Aliquot stock solutions into single-use tubes to ensure consistent concentration. 3. Regularly test cell lines for mycoplasma and perform cell line authentication. |
Data Presentation
Table 1: Technical Data for this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride | |
| Molecular Formula | C₂₄H₂₇N₅O₂・HCl | [1][2] |
| Molecular Weight | 453.97 g/mol | [1] |
| Purity | ≥95-98% | [2] |
| Solubility | Soluble in DMSO to 50-125 mM | [2][7] |
| Storage | Store solid at -20°C for up to 4 years. Store DMSO stock solutions at -80°C for up to 6 months. | [2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM). c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: General Cell-Based Assay Using this compound as a Negative Control
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solutions: a. Thaw a single-use aliquot of GSK-J4 and this compound stock solution. b. Dilute the stock solutions in pre-warmed complete cell culture medium to the final desired concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: a. Remove the old medium from the cells. b. Add the medium containing GSK-J4, this compound, or vehicle control to the respective wells. c. Ensure you have the following experimental groups:
- Untreated cells (optional, depending on the experiment)
- Vehicle control (e.g., 0.1% DMSO)
- GSK-J4 (active compound)
- This compound (inactive control)
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired downstream analysis (e.g., RT-qPCR for gene expression, Western blot for protein levels, cell viability assay).
Mandatory Visualizations
Caption: Mechanism of action for GSK-J4 and its inactive control this compound.
Caption: Experimental workflow for using this compound as a negative control.
References
- 1. This compound, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Assessing the Purity of GSK-J5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of GSK-J5 from different suppliers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a cell-permeable small molecule that serves as an inactive regio-isomer and negative control for GSK-J4, a potent inhibitor of the H3K27 demethylase JMJD3.[1][2] GSK-J4 is an ethyl ester prodrug of GSK-J1.[2] The purity of this compound is critical for ensuring that any observed biological effects (or lack thereof) are directly attributable to the compound itself and not to the presence of active impurities, such as residual GSK-J4 or other byproducts. Using high-purity this compound is essential for the validation of experimental results and the accurate interpretation of data.
Q2: What are the typical purity specifications for this compound from commercial suppliers?
Most commercial suppliers offer this compound with a purity of >97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to obtain the certificate of analysis (CoA) for each batch from the supplier, which should provide the specific purity value and the method used for its determination.
Q3: What are the potential impurities I should be aware of when working with this compound?
While specific impurity profiles are often proprietary, potential impurities in a this compound sample can be inferred from its chemical structure and common synthetic pathways. These may include:
-
Residual starting materials and reagents: Unreacted precursors from the synthesis of the pyridine (B92270) and pyrimidine (B1678525) ring systems.
-
Isomeric impurities: Positional isomers of this compound that may have different biological activities.
-
Degradation products: this compound contains an ethyl ester group, which can be susceptible to hydrolysis, especially if stored improperly in non-anhydrous solvents or at inappropriate pH levels. The primary degradation product would be the corresponding carboxylic acid (GSK-J2).[3][4][5]
-
Residual solvents: Organic solvents used during synthesis and purification.
Q4: How should I properly store and handle this compound to maintain its purity?
To minimize degradation, this compound should be stored as a solid at -20°C in a desiccated environment. For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected biological activity in a this compound control experiment. | The this compound lot may be contaminated with its active isomer, GSK-J4, or another biologically active impurity. | 1. Request the certificate of analysis (CoA) from the supplier and review the purity data. 2. Perform an independent purity analysis using HPLC or LC-MS to verify the purity and identify any potential contaminants. 3. Compare the chromatogram of your sample to a reference standard of GSK-J4 to check for co-elution. |
| Multiple peaks observed in the HPLC chromatogram of a new batch of this compound. | The sample may contain impurities from the synthesis or degradation products. | 1. Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of each peak and compare it to the expected mass of this compound and potential impurities (e.g., GSK-J2). 2. Review the synthesis of pyridine and pyrimidine derivatives to hypothesize the structures of potential side-products.[6][7] 3. If a degradation product like the carboxylic acid is suspected, intentionally hydrolyze a small amount of this compound and compare the retention time of the resulting product with the unknown peak. |
| Poor peak shape (e.g., tailing or fronting) in the HPLC analysis. | This can be due to a variety of factors including column degradation, improper mobile phase, or sample overload. | 1. Column Degradation: Flush the column with a strong solvent or, if necessary, replace it. 2. Mobile Phase: Ensure the mobile phase is correctly prepared, filtered, and degassed. The pH of the mobile phase can also affect the peak shape of amine-containing compounds like this compound.[8][9][10] 3. Sample Overload: Reduce the concentration or injection volume of your sample.[9] |
| Inconsistent retention times between different runs. | This can be caused by fluctuations in temperature, mobile phase composition, or flow rate. | 1. Use a column oven to maintain a consistent temperature. 2. Ensure the mobile phase is well-mixed and that the solvent reservoirs are not running low. 3. Check the HPLC pump for any leaks or pressure fluctuations.[8][10] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. It is recommended to optimize the mobile phase and gradient for your specific HPLC system and column.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90-10% B (linear gradient)
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 50 µg/mL.
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to determine the mass-to-charge ratio (m/z) of the main peak and any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or ESI-QqQ).
-
LC Conditions: Use the same column and mobile phase conditions as described in the HPLC protocol.
-
Mass Spectrometry Parameters (Example for ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Nitrogen, 600 L/hr.
-
Scan Range: m/z 100-1000.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to confirm the chemical structure of this compound and identify major impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the observed chemical shifts and coupling constants to the expected values for the this compound structure. Protons on the pyridine and pyrimidine rings will have characteristic chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm).[6][11][12][13]
Visualizations
Caption: Experimental workflow for assessing this compound purity.
Caption: Role of GSK-J4 and this compound in the JMJD3 signaling pathway.
References
- 1. journals.plos.org [journals.plos.org]
- 2. GSK-J4 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 13. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: GSK-J5 vs. Vehicle Control in Experimental Design
This guide provides troubleshooting advice and frequently asked questions for researchers using the histone demethylase inhibitor GSK-J4 and its inactive control, GSK-J5. Proper experimental design, including the use of appropriate controls, is critical for interpreting data accurately.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J4 and what is its mechanism of action?
GSK-J4 is a cell-permeable prodrug that converts to the active inhibitor, GSK-J1, inside the cell. GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), with IC50 values of 8.6 µM and 6.6 µM, respectively.[1] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a mark associated with gene silencing.[2][3] This modulation of the epigenetic landscape affects the expression of target genes involved in processes like inflammation, cell cycle, and apoptosis.[2][3][4]
Q2: What is this compound and why is it used as a control?
This compound is a regio-isomer of GSK-J4 that is also cell-permeable.[5][6] However, upon intracellular hydrolysis, its resulting free base is a very weak inhibitor of JMJD3 (IC50 > 100 µM).[6] Because it shares a similar chemical structure to GSK-J4 but lacks significant on-target activity, this compound serves as an ideal negative control to identify potential off-target effects of the chemical scaffold itself.[5][7][8]
Q3: What is a vehicle control and why is it essential?
A vehicle control is a crucial component of experimental design where the substance used to dissolve the experimental compound (the "vehicle") is administered to a control group.[9][10] Common vehicles for compounds like GSK-J4 and this compound include dimethyl sulfoxide (B87167) (DMSO) or a mixture of solvents for in vivo studies.[11][12] The purpose of the vehicle control is to ensure that any observed biological effects are due to the compound of interest and not the solvent, which can sometimes have its own effects on cells or organisms.[9][13][14]
Q4: What is the difference between using this compound and a vehicle control?
While both are negative controls, they address different experimental questions:
-
Vehicle Control (e.g., DMSO): Accounts for any effects caused by the solvent used to deliver the drug.
-
This compound (Inactive Control): Accounts for any effects caused by the chemical structure of the drug itself, independent of its intended target (JMJD3/UTX inhibition).
Using both allows researchers to distinguish between solvent effects, off-target effects of the compound scaffold, and specific on-target effects of GSK-J4.
Q5: How do I choose the right controls for my experiment?
A robust experiment using GSK-J4 should ideally include four groups:
-
Untreated/Negative Control: Cells or animals in their standard medium or condition.
-
Vehicle Control: Treated with the same concentration of the solvent (e.g., DMSO) used for GSK-J4 and this compound.
-
Inactive Isomer Control: Treated with this compound at the same concentration as GSK-J4.
-
Experimental Group: Treated with GSK-J4.
This design allows for a comprehensive evaluation of the observed effects.
Data Presentation
Table 1: Comparison of GSK-J4 and this compound Properties
| Property | GSK-J4 | This compound |
| Primary Target | JMJD3/KDM6B and UTX/KDM6A[1] | Inactive Control[7][8] |
| Biological Activity | Potent H3K27 demethylase inhibitor.[1][11] | Weak inhibitor of JMJD3 (IC50 > 100 µM).[6] |
| Common Use | To study the functional role of JMJD3/UTX inhibition.[2][15] | To control for off-target effects of the GSK-J4 scaffold.[5] |
| Solubility | Soluble in DMSO (e.g., to 84 mg/mL).[12] | Soluble in DMSO (e.g., to 50 or 100 mM).[7][8] |
| Cell Permeability | Yes (ethyl ester prodrug).[11][16] | Yes (cell-permeable ester).[6][8] |
Table 2: Reported IC50 Values for GSK-J4
| Target/Assay | IC50 Value | Cell/System |
| JMJD3/KDM6B | 8.6 µM | Biochemical Assay[1][11] |
| UTX/KDM6A | 6.6 µM | Biochemical Assay[1][11] |
| TNF-α Production | 9 µM | LPS-stimulated human primary macrophages[1][16] |
Troubleshooting Guide
Problem: I see a similar effect with both GSK-J4 and this compound compared to the vehicle control.
-
Possible Cause: This result strongly suggests that the observed effect is not due to the inhibition of JMJD3/UTX. Instead, it is likely an "off-target" effect related to the chemical backbone shared by both molecules.
-
Next Steps:
-
Confirm the finding with a structurally different JMJD3/KDM6B inhibitor.
-
Investigate potential off-target pathways that might be modulated by this class of compounds.
-
Problem: I don't see any effect with GSK-J4.
-
Possible Causes:
-
Target Engagement: The inhibitor may not be effectively reaching its target. Confirm target engagement by measuring H3K27me3 levels via Western blot or ChIP-qPCR on a known target gene promoter. GSK-J4 treatment should increase H3K27me3 levels.[2][4]
-
Concentration: The concentration used may be too low. Perform a dose-response experiment. Concentrations used in the literature range from 2 µM to over 30 µM.[4][5][11]
-
Compound Stability: Ensure stock solutions have been prepared and stored correctly. GSK-J4/J5 solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17]
-
Biological Context: The JMJD3/UTX pathway may not be a critical regulator of the phenotype you are studying in your specific model system.
-
Problem: My vehicle control (e.g., DMSO) is showing toxicity or unexpected effects.
-
Possible Causes:
-
Concentration: The concentration of the vehicle may be too high for your cell type. Most cell lines can tolerate DMSO up to 0.1-0.5%, but sensitive cells may require lower concentrations.
-
Purity: The vehicle itself may be contaminated. Use a high-purity, sterile-filtered solvent.
-
-
Next Steps:
-
Perform a vehicle dose-response curve to determine the maximum non-toxic concentration for your specific cells and assay duration.
-
Ensure the final vehicle concentration is identical across all relevant groups (Vehicle, this compound, and GSK-J4).[14]
-
Visual Guides and Protocols
Diagrams
Caption: Simplified signaling pathway of JMJD3/KDM6B action and GSK-J4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, Inactive control for GSK-J4 (CAS 1394854-51-3) | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 10. homework.study.com [homework.study.com]
- 11. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 16. rndsystems.com [rndsystems.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time with GSK-J5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time when using GSK-J5, the inactive control for the potent KDM6B/JMJD3 and KDM6A/UTX inhibitor, GSK-J4. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experiment?
A1: this compound is the inactive regioisomer of GSK-J4 and serves as a crucial negative control in experiments.[1] Since GSK-J4 is a cell-permeable prodrug of the active inhibitor GSK-J1, using this compound helps to ensure that any observed biological effects are due to the specific inhibition of KDM6 demethylases by GSK-J4 and not from off-target effects of the chemical scaffold.[1][2]
Q2: What is the typical incubation time for GSK-J4/J5 in cell culture experiments?
A2: The optimal incubation time can vary significantly depending on the cell type, the biological process being investigated, and the desired outcome. Published studies report a wide range of incubation times, from 24 to 96 hours.[3][4] For instance, a 48-hour treatment with GSK-J4 was found to decrease the expression of N-cadherin and vimentin (B1176767) in prostate cancer cells.[5] It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental system.
Q3: How does incubation time affect the cytotoxicity of GSK-J4?
A3: Longer incubation times generally lead to increased cytotoxicity. For example, in LNCaP prostate cancer cells, the IC50 of GSK-J4 was approximately 30 µM at 24 hours, which decreased to around 20 µM at 48 hours.[5] It is essential to assess cell viability across a range of concentrations and time points to identify a window where the target is inhibited with minimal cell death.
Q4: Can GSK-J4 lose its activity in cell culture medium over time?
A4: The stability of GSK-J4 in cell culture medium over extended periods (e.g., > 72 hours) can be a concern. For long-term experiments, it is advisable to replenish the medium with a fresh inhibitor at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration.
Q5: How quickly can I expect to see changes in global H3K27me3 levels after GSK-J4 treatment?
A5: Changes in global histone methylation can be detected at different time points depending on the cell type and the turnover rate of the histone mark. In some systems, an increase in H3K27me3 can be observed as early as 24 hours after treatment.[6] However, for some cell lines, longer incubation periods of 48 to 72 hours may be necessary to see significant changes.[7] A time-course Western blot is the best way to determine the optimal time point for your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect with GSK-J4 treatment (and this compound shows no effect as expected). | 1. Incubation time is too short: The effect on gene expression or phenotype may require a longer duration to manifest. 2. Inhibitor concentration is too low: The concentration may not be sufficient to inhibit the target in your specific cell line. 3. Cell line is resistant to KDM6 inhibition: Some cell lines may have compensatory mechanisms that circumvent the effects of KDM6 inhibition. 4. Degradation of GSK-J4: The compound may not be stable for the entire duration of the experiment. | 1. Perform a time-course experiment: Treat cells for 24, 48, 72, and 96 hours to identify the optimal time point.[4] 2. Conduct a dose-response experiment: Test a range of GSK-J4 concentrations (e.g., 1 µM to 20 µM) to determine the EC50 for your cell line.[8] 3. Confirm target engagement: Perform a Western blot to check for an increase in global H3K27me3 levels.[6] 4. Replenish GSK-J4 in the media: For experiments longer than 48-72 hours, change the media and add fresh inhibitor. |
| High levels of cell death observed with GSK-J4, and also with the this compound control. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-target effects of the chemical scaffold: At high concentrations, the compound itself may induce cytotoxicity independent of KDM6 inhibition. | 1. Reduce solvent concentration: Ensure the final concentration of DMSO is below 0.1%. Prepare a vehicle-only control. 2. Lower the concentration of GSK-J4 and this compound: Use the lowest effective concentration of GSK-J4 as determined by your dose-response curve. |
| High levels of cell death with GSK-J4, but not with this compound. | 1. On-target toxicity: Inhibition of KDM6 may be leading to cell cycle arrest and apoptosis in your cell type.[3] 2. Incubation time is too long: Prolonged inhibition of KDM6 may be detrimental to cell survival. | 1. Perform a cell cycle analysis or apoptosis assay: To confirm the mechanism of cell death.[9] 2. Reduce the incubation time: A shorter incubation may be sufficient to observe the desired molecular effects without causing widespread cell death. |
| Variability in results between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Inconsistent inhibitor concentration due to improper storage or handling. 3. Cells are at a high passage number and have undergone phenotypic drift. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Aliquot GSK-J4/J5 stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. 3. Use low-passage cells for all experiments. |
Quantitative Data Summary
Table 1: Effect of GSK-J4 Incubation Time on Cell Viability
| Cell Line | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | 96h Viability (%) | Reference |
| PC-3 | 20 | ~50 | ~40 | - | - | [5] |
| LNCaP | 20 | ~70 | ~50 | - | - | [5] |
| KG-1a | 4 | ~80 | ~60 | ~40 | ~30 | [3] |
| CWR22Rv-1 | 4 | ~75 | ~50 | ~30 | <20 | [4] |
| R1-D567 | 6 | ~80 | ~60 | ~50 | ~40 | [4] |
Table 2: IC50 Values of GSK-J4 at Different Incubation Times
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | Reference |
| LNCaP | ~30 | ~20 | [5] |
| PC3 | >20 | ~20 | [5] |
| C42B | - | 0.7166 | [10] |
| PC3 | - | 1.213 | [10] |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK-J4 and this compound in DMSO. Create a serial dilution of the stock solutions in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of GSK-J4 and this compound concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µM) for a fixed time (e.g., 48 or 72 hours).
-
Time-Course: Treat cells with a fixed concentration of GSK-J4 and this compound (e.g., the approximate IC50 from the dose-response experiment) for different durations (e.g., 24, 48, 72, 96 hours).
-
Include a vehicle control (DMSO) at the highest concentration used for the inhibitors.
-
-
Cell Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or CCK-8 assay, following the manufacturer's instructions.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For dose-response experiments, calculate the IC50 value.
Protocol 2: Western Blot for Global H3K27me3 Levels
-
Cell Treatment: Treat cells with the desired concentrations of GSK-J4 and this compound for the optimal incubation time determined from your time-course experiments (e.g., 48 hours).
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl or 0.4 N H₂SO₄).
-
Neutralize the acid and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.[6]
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Re-probe the membrane with an antibody against total Histone H3 as a loading control.[5] Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Visualizations
Caption: KDM6B signaling pathway and the inhibitory action of GSK-J4.
Caption: General experimental workflow for optimizing GSK-J4/J5 incubation time.
Caption: A logical flowchart for troubleshooting GSK-J4/J5 experiments.
References
- 1. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
GSK-J4 vs. GSK-J5: A Comparative Analysis of their Impact on H3K27me3 Levels
For researchers, scientists, and drug development professionals, understanding the precise effects of chemical probes is paramount. This guide provides a detailed comparison of GSK-J4 and its regioisomer, GSK-J5, on the levels of the repressive histone mark, H3K27me3. The evidence overwhelmingly demonstrates that GSK-J4 effectively increases H3K27me3 levels by inhibiting H3K27 demethylases, whereas this compound serves as a crucial negative control with no significant impact on this epigenetic modification.
GSK-J4 is a potent, cell-permeable small molecule inhibitor of the Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A), two key histone demethylases that specifically remove the methyl groups from H3K27me3.[1][2] By inhibiting these enzymes, GSK-J4 leads to an accumulation of H3K27me3, a mark associated with gene silencing.[1] In stark contrast, this compound, an inactive isomer of GSK-J4, is frequently used as a negative control in experiments as it does not elicit the same inhibitory effect on H3K27 demethylases.
Quantitative Comparison of GSK-J4 and this compound on H3K27me3 Levels
The following table summarizes the differential effects of GSK-J4 and this compound on H3K27me3 levels as observed in various experimental models.
| Compound | Target(s) | Effect on H3K27me3 Levels | Cell/Organism Model | Observed Phenotype | Reference |
| GSK-J4 | JMJD3/KDM6B, UTX/KDM6A | Increase | Human primary macrophages | Inhibition of TNF-α production | |
| Increase | Zebrafish larvae | Inhibition of cell proliferation and hair cell regeneration | [3] | ||
| Increase | Human Natural Killer (NK) cells | Reduction in inflammatory cytokine production | [4] | ||
| Increase | Mouse Embryonic Stem Cells | Altered gene expression related to cell cycle and proliferation | [5] | ||
| This compound | Inactive | No significant change | Human primary macrophages | No effect on TNF-α production | |
| No significant change | Human Natural Killer (NK) cells | Used as a negative control | [4] | ||
| No significant change | Schistosoma mansoni adult worms | Minor alterations in worm motility at high concentrations | [6] |
Signaling Pathway and Experimental Workflow
The mechanism of action of GSK-J4 and the typical experimental workflow to assess its effects on H3K27me3 levels are depicted in the following diagrams.
Caption: Mechanism of GSK-J4 action on H3K27me3 levels.
Caption: General experimental workflow for comparing GSK-J4 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of GSK-J4 and this compound on H3K27me3 levels.
Western Blot for Global H3K27me3 Levels
This protocol is a standard method to assess changes in the total amount of a specific protein or histone modification within a sample.
-
Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of GSK-J4, this compound, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For histone extraction, an acid extraction protocol is often employed. Briefly, nuclei are isolated, and histones are extracted with 0.2 M H2SO4.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel (e.g., 15% for histones) and separate by size via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody for a loading control, such as total Histone H3 or β-actin, should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27me3 signal to the loading control.
-
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K27me3
ChIP is used to determine the specific genomic regions where a protein of interest, such as a modified histone, is bound.
-
Cell Fixation and Chromatin Preparation:
-
Treat cells as described for Western blotting.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate a portion of the chromatin with an antibody against H3K27me3 overnight at 4°C with rotation. A negative control immunoprecipitation with a non-specific IgG should also be performed.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific gene promoters or genomic regions by quantitative PCR.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map H3K27me3 enrichment genome-wide.
-
Conclusion
The available data consistently demonstrate that GSK-J4 is a reliable inhibitor of JMJD3/UTX demethylases, leading to a measurable increase in H3K27me3 levels. In contrast, this compound does not share this activity and serves as an essential negative control for attributing the observed biological effects specifically to the inhibition of H3K27 demethylation. For researchers investigating the roles of H3K27me3 in various biological processes, the combined use of GSK-J4 and this compound provides a robust experimental strategy.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]
- 4. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK-J4 Specificity with GSK-J5 Control: A Comparative Guide
For: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of GSK-J4, a selective, cell-permeable inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), against its inactive regio-isomer, GSK-J5. The use of this compound as a negative control is critical for validating that the observed cellular effects of GSK-J4 are a direct result of the inhibition of its target demethylases, rather than off-target effects. This guide presents supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Activity of GSK-J4 and this compound
The following table summarizes quantitative data from key experiments, highlighting the differential activity between GSK-J4 and its inactive control, this compound. This data is primarily derived from studies on the pro-inflammatory response in lipopolysaccharide (LPS)-stimulated human primary macrophages.
| Parameter | GSK-J4 | This compound (Inactive Control) |
| Inhibition of TNF-α Production (LPS-stimulated macrophages) | IC50 = 9 µM[1] | No significant inhibition[1] |
| Effect on LPS-Stimulated Cytokine Expression (34-plex array) | Significantly reduced expression of 16 out of 34 cytokines[1] | No significant effect[1] |
| Effect on H3K27me3 Levels at the TNFA Transcription Start Site (TSS) | Prevents LPS-induced loss of H3K27me3[1] | No effect on LPS-induced H3K27me3 loss[1] |
| Inhibition of RNA Polymerase II Recruitment to TNFA TSS | Blocks LPS-induced recruitment[1] | No effect on LPS-induced recruitment[1] |
Experimental Protocols
Detailed methodologies for key experiments used to validate GSK-J4 specificity are provided below. These protocols are synthesized from published literature and established best practices in the field.
1. Human Primary Macrophage Culture and Stimulation
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque). CD14+ monocytes are then purified from the PBMC fraction via magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Purified CD14+ monocytes are seeded onto tissue culture plates in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 ng/mL macrophage colony-stimulating factor (M-CSF). The cells are cultured for 6-7 days at 37°C in a 5% CO2 atmosphere to allow for differentiation into macrophages.
-
Inhibitor Pre-treatment and LPS Stimulation: Differentiated macrophages are pre-treated with various concentrations of GSK-J4 or this compound (e.g., 1-30 µM) or a vehicle control (DMSO) for 1 hour. Following pre-treatment, the cells are stimulated with 100 ng/mL of LPS for a designated period (e.g., 2-6 hours for cytokine measurement).
2. Tumor Necrosis Factor-alpha (TNF-α) Quantification by ELISA
-
Supernatant Collection: Following LPS stimulation, the cell culture supernatants are collected and clarified by centrifugation.
-
ELISA Procedure: The concentration of TNF-α in the supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Briefly, a 96-well plate is coated with an anti-TNF-α capture antibody. After blocking, samples and standards are added. A biotinylated anti-TNF-α detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution (e.g., TMB) is added to develop the color, and the reaction is stopped. The optical density is measured at 450 nm, and TNF-α concentrations are calculated from the standard curve.
3. Histone Methylation Analysis by Chromatin Immunoprecipitation (ChIP)
-
Cell Fixation and Lysis: Macrophages, treated as described above, are fixed with 1% formaldehyde (B43269) for 10 minutes at room temperature. The reaction is quenched with glycine. Cells are then harvested, washed with PBS, and lysed.
-
Chromatin Shearing: The chromatin is sheared into 200-500 bp fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody against H3K27me3 or an isotype control IgG. The immune complexes are captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers. The chromatin is eluted from the beads, and the cross-links are reversed by incubation at a high temperature.
-
DNA Purification and Analysis: The DNA is purified and analyzed by quantitative real-time PCR (qPCR) using primers specific for the promoter region of the TNFA gene. The relative enrichment is calculated as a percentage of the input.
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow described in this guide.
Figure 1: LPS-induced pro-inflammatory signaling pathway.
Figure 2: Experimental workflow for validating GSK-J4 specificity.
Conclusion
The presented data unequivocally demonstrates that GSK-J4, unlike its inactive isomer this compound, specifically inhibits the function of JMJD3 and UTX demethylases in a cellular context. This leads to the maintenance of the repressive H3K27me3 mark on pro-inflammatory gene promoters, resulting in reduced cytokine production in response to LPS stimulation. The consistent use of this compound as a negative control is paramount to attribute the observed biological effects of GSK-J4 to its intended H3K27 demethylase inhibitory activity. This guide provides the foundational data and protocols for researchers to rigorously validate the specificity of GSK-J4 in their experimental systems.
References
GSK-J4 vs. GSK-J5: A Comparative Analysis in TNF-alpha Production Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK-J4 and its inactive control, GSK-J5, in the context of tumor necrosis factor-alpha (TNF-alpha) production. This analysis is supported by experimental data and detailed methodologies.
GSK-J4 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions as a prodrug, being the ethyl ester form of GSK-J1, which allows it to efficiently cross cell membranes.[3][4] In contrast, this compound is a regio-isomer of GSK-J4 and serves as an inactive control in experimental settings.[4][5][6] While it is also cell-permeable, its hydrolyzed form is a significantly weaker inhibitor of JMJD3.[6] This fundamental difference in activity is critical when studying inflammatory pathways where TNF-alpha is a key cytokine.
Performance in TNF-alpha Production Assays
Experimental evidence demonstrates a stark contrast in the effects of GSK-J4 and this compound on the production of TNF-alpha, a pro-inflammatory cytokine. In studies using lipopolysaccharide (LPS)-stimulated primary human macrophages, GSK-J4 has been shown to inhibit TNF-alpha production in a dose-dependent manner.[4][7] Conversely, this compound exhibits no inhibitory effect on TNF-alpha production under the same experimental conditions.[4][7]
Quantitative Data Summary
| Compound | Target(s) | Effect on LPS-induced TNF-alpha Production | IC50 for TNF-alpha Inhibition |
| GSK-J4 | JMJD3/KDM6B and UTX/KDM6A histone demethylases | Inhibits production | ~9 µM[1][4] |
| This compound | Inactive Control (weak inhibitor of JMJD3) | No effect | Not applicable[4][7] |
Table 1: Comparison of GSK-J4 and this compound in TNF-alpha production assays.
Mechanism of Action in TNF-alpha Regulation
The differential effects of GSK-J4 and this compound on TNF-alpha production are directly linked to their distinct impacts on the epigenetic regulation of the TNFA gene.
Caption: Signaling pathway of LPS-induced TNF-alpha production and the inhibitory action of GSK-J4.
In response to inflammatory stimuli like LPS, the expression of JMJD3 is induced.[4] JMJD3 is then recruited to the promoter of the TNFA gene, where it removes the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark.[4] This demethylation leads to a more open chromatin state, allowing for the recruitment of RNA Polymerase II and subsequent transcription of the TNFA gene.[4]
GSK-J4, by inhibiting the demethylase activity of JMJD3 and UTX, prevents the removal of the H3K27me3 repressive mark at the TNFA promoter.[4] This action maintains a condensed chromatin structure, which blocks the binding of RNA Polymerase II and ultimately suppresses the transcription of TNF-alpha.[4] In contrast, this compound does not inhibit JMJD3 and therefore does not prevent the demethylation of H3K27me3, allowing for TNF-alpha production to proceed unchecked.[4]
Experimental Protocols
The following is a representative protocol for a TNF-alpha production assay comparing GSK-J4 and this compound, based on published studies.[4]
Objective
To determine the dose-dependent effect of GSK-J4 and this compound on TNF-alpha production in LPS-stimulated primary human macrophages.
Materials
-
Primary human macrophages
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
GSK-J4 (dissolved in DMSO)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Human TNF-alpha ELISA kit
Experimental Workflow
Caption: A typical experimental workflow for assessing the impact of GSK-J4 and this compound on TNF-alpha production.
Procedure
-
Cell Culture: Isolate and culture primary human macrophages in a 96-well plate at an appropriate density and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of GSK-J4 and this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Pre-treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of GSK-J4, this compound, or vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 10 ng/mL to induce TNF-alpha production.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants.
-
TNF-alpha Measurement: Quantify the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-alpha inhibition for each concentration of GSK-J4 and this compound relative to the LPS-stimulated vehicle control. Plot the results as a dose-response curve to determine the IC50 value for GSK-J4.
Conclusion
The available experimental data clearly distinguishes GSK-J4 as a potent inhibitor of TNF-alpha production, while this compound serves as a reliable inactive control. The mechanism of action for GSK-J4 involves the epigenetic silencing of the TNFA gene through the inhibition of JMJD3/UTX histone demethylases. For researchers investigating inflammatory pathways and the therapeutic potential of epigenetic modulators, the use of both GSK-J4 and this compound is crucial for attributing observed effects specifically to the inhibition of H3K27 demethylation.
References
- 1. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of GSK-J4 and GSK-J5 on Cell Viability: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the histone demethylase inhibitor GSK-J4 and its inactive analog, GSK-J5, with a focus on their impact on cell viability. This document synthesizes experimental data, details relevant protocols, and visualizes key signaling pathways to facilitate informed decisions in research applications.
Introduction
GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A. By inhibiting these enzymes, GSK-J4 leads to an increase in the levels of the repressive histone mark H3K27me3, thereby influencing gene expression and various cellular processes. In contrast, this compound is a regio-isomer of GSK-J4 that serves as a crucial negative control in experiments due to its inactivity as a histone demethylase inhibitor. This guide provides a comparative analysis of their effects on cell viability, supported by experimental data and detailed protocols.
Data Presentation: Comparative Effects on Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK-J4 on the viability of various cancer cell lines as determined by cell viability assays. This compound, as an inactive control, is generally shown to have a minimal effect on cell viability at concentrations where GSK-J4 is active.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | GSK-J4 IC50 (µM) | This compound Effect on Cell Viability | Reference(s) |
| Y79 | Retinoblastoma | CCK-8 | 48 | 0.68 | Not reported, but used as a negative control in other studies. | |
| WERI-Rb1 | Retinoblastoma | CCK-8 | 48 | 2.15 | Not reported, but used as a negative control in other studies. | |
| KG-1a | Acute Myeloid Leukemia | CCK-8 | 48 | ~6 | Not reported, but used as a negative control in other studies. | |
| Schistosoma mansoni (schistosomula) | Not applicable (parasite) | CellTiter-Glo | Not specified | 4.2 | Promoted minor alterations in worm motility at 30 µM. |
Experimental Protocols
Detailed methodologies for commonly cited cell viability assays are provided below. These protocols are essential for reproducing and building upon the cited experimental findings.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
GSK-J4 and this compound compounds
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well microplates
-
Appropriate cell culture medium and supplements
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GSK-J4 and this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
GSK-J4 and this compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Appropriate cell culture medium and supplements
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Follow the same procedure as for the CCK-8 assay.
-
Compound Treatment: Treat the cells with GSK-J4, this compound, or vehicle control as described for the CCK-8 assay.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the CCK-8 assay.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing cell viability and the key signaling pathways affected by GSK-J4.
Caption: A typical workflow for assessing cell viability using CCK-8 or MTT assays.
Caption: GSK-J4 inhibits KDM6, leading to suppression of the PI3K/AKT/NF-κB pathway.
Caption: GSK-J4 induces apoptosis through the activation of the ER stress pathway.
Conclusion
The available experimental evidence strongly indicates that GSK-J4 is a potent inhibitor of cell viability across a range of cancer cell lines, acting through mechanisms that involve the suppression of pro-survival signaling pathways like PI3K/AKT/NF-κB and the induction of apoptotic pathways such as ER stress. In stark contrast, its regio-isomer, this compound, consistently demonstrates a lack of significant activity on cell viability, reinforcing its utility as a reliable negative control. This comparative guide provides researchers with the foundational data, protocols, and pathway visualizations necessary to effectively utilize these compounds in their studies of epigenetics, cancer biology, and drug discovery.
GSK-J4's Unique Impact on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by the histone demethylase inhibitor GSK-J4 versus its inactive analog, GSK-J5. The data presented herein is supported by experimental findings and detailed methodologies to assist researchers in understanding the specific effects of GSK-J4.
Introduction to GSK-J4 and this compound
GSK-J4 is a potent, cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] It is the ethyl ester prodrug of GSK-J1.[2] By inhibiting these enzymes, GSK-J4 leads to an increase in the repressive histone mark H3K27me3, subsequently altering gene expression.[3] this compound is a structurally similar analog that is inactive against these demethylases and serves as a crucial negative control in experiments to distinguish specific epigenetic effects from off-target or non-specific cellular responses.[4]
Comparative Analysis of Gene Expression
The primary and most well-documented differential effect on gene expression between GSK-J4 and this compound is the targeted suppression of pro-inflammatory cytokine expression in human primary macrophages. The seminal study by Kruidenier et al. (2012) in Nature demonstrated that GSK-J4, but not this compound, significantly reduces the expression of numerous cytokines induced by lipopolysaccharide (LPS).[4]
Quantitative Data: Cytokine Expression Array
The following table summarizes the results from a PCR array analysis of 34 cytokines in human primary macrophages stimulated with LPS in the presence of either GSK-J4 or this compound. The data clearly indicates that GSK-J4 has a specific inhibitory effect on the expression of a subset of these inflammatory genes.
| Gene Symbol | Gene Name | Effect of GSK-J4 (30 µM) | Effect of this compound (30 µM) |
| TNF | Tumor necrosis factor | Significantly Reduced | No Effect |
| IL1A | Interleukin 1 alpha | Reduced | No Effect |
| IL1B | Interleukin 1 beta | Reduced | No Effect |
| IL6 | Interleukin 6 | Significantly Reduced | No Effect |
| IL12B | Interleukin 12B | Reduced | No Effect |
| CXCL1 | Chemokine (C-X-C motif) ligand 1 | Reduced | No Effect |
| CXCL2 | Chemokine (C-X-C motif) ligand 2 | Reduced | No Effect |
| CXCL3 | Chemokine (C-X-C motif) ligand 3 | Reduced | No Effect |
| CCL2 | Chemokine (C-C motif) ligand 2 | Reduced | No Effect |
| CCL3 | Chemokine (C-C motif) ligand 3 | Reduced | No Effect |
| CCL4 | Chemokine (C-C motif) ligand 4 | Reduced | No Effect |
| CSF2 | Colony stimulating factor 2 | Reduced | No Effect |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 | Reduced | No Effect |
| LIF | Leukemia inhibitory factor | Reduced | No Effect |
| OSM | Oncostatin M | Reduced | No Effect |
| IL23A | Interleukin 23A | Reduced | No Effect |
Signaling Pathway and Mechanism of Action
The differential effects of GSK-J4 on gene expression are a direct consequence of its inhibitory action on KDM6A/B. The following diagram illustrates the established signaling pathway.
Caption: Mechanism of GSK-J4 action on pro-inflammatory gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of GSK-J4 and this compound.
Human Primary Macrophage Culture and Treatment
-
Isolation and Culture: Human primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs). Monocytes are then differentiated into macrophages by culturing for 7-10 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF.
-
Stimulation and Inhibition: Differentiated macrophages are pre-incubated with GSK-J4 (e.g., 30 µM) or this compound (e.g., 30 µM) for a specified period (e.g., 1 hour).
-
LPS Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for a duration relevant to the endpoint being measured (e.g., 2-6 hours for gene expression analysis).
-
Cell Lysis and RNA Extraction: After stimulation, cells are washed with PBS and lysed. Total RNA is then extracted using a suitable method, such as a commercially available RNA purification kit.
Gene Expression Analysis (PCR Array)
-
cDNA Synthesis: Purified RNA is reverse transcribed into cDNA using a reverse transcription kit.
-
PCR Array: The cDNA is then used as a template for a quantitative PCR (qPCR) array containing primers for a panel of target genes (e.g., cytokines and chemokines).
-
Data Analysis: The relative expression of each gene is determined using the comparative Ct (ΔΔCt) method, with a housekeeping gene used for normalization. The fold change in gene expression is calculated for each treatment condition relative to a vehicle control.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the differential effects of GSK-J4 and this compound on gene expression.
Caption: Workflow for analyzing GSK-J4 vs. This compound effects on gene expression.
Conclusion
The available evidence strongly indicates that GSK-J4 exerts specific effects on gene expression that are not observed with its inactive analog, this compound. The primary characterized effect is the targeted downregulation of pro-inflammatory genes in macrophages, mediated by the inhibition of KDM6A/B histone demethylases. This guide provides researchers with the foundational data and methodologies to further investigate the unique biological activities of GSK-J4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-J4 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-J5: A Validated Negative Control for Investigating Jumonji Histone Demethylase Inhibitors
This guide provides a comprehensive comparison of GSK-J5 and its active counterpart, GSK-J4, supported by experimental data and detailed protocols. The evidence presented underscores the necessity of using this compound to validate findings and ensure the accurate interpretation of experimental results.
Distinguishing On-Target Activity from Off-Target Effects
GSK-J4 is a cell-permeable ethyl ester prodrug of the potent JmjC demethylase inhibitor, GSK-J1. While initially identified as a selective inhibitor of the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), further studies have revealed a broader inhibitory profile.[1][2] This makes the use of a structurally similar but inactive control, like this compound, crucial for attributing observed biological effects to the inhibition of JmjC demethylases. This compound is the cell-permeable ethyl ester of GSK-J2, an inactive isomer of GSK-J1.[3]
Comparative Inhibitory Activity
The key distinction between GSK-J4 and this compound lies in their ability to inhibit JmjC demethylases. As demonstrated in biochemical assays, GSK-J4 exhibits potent inhibition of multiple KDM subfamilies, while this compound is largely inactive. A head-to-head comparison using an AlphaLISA assay clearly illustrates this difference in potency.
| Compound | KDM6B (JMJD3) IC50 (µM) | KDM6A (UTX) IC50 (µM) | KDM5B (JARID1B) IC50 (µM) | KDM5C (JARID1C) IC50 (µM) | KDM4C (JMJD2C) IC50 (µM) | KDM4A (JMJD2A) IC50 (µM) | KDM4D (JMJD2D) IC50 (µM) | KDM2A (JHDM1A) IC50 (µM) |
| GSK-J4 | 8.6[1] | 6.6[1] | 11[1] | 13[1] | 13[1] | 15[1] | 16[1] | 11[1] |
| This compound | >50[1] | >50[1] | >50[1] | >50[1] | >50[1] | >50[1] | >50[1] | >50[1] |
Table 1: Comparative IC50 values of GSK-J4 and this compound against a panel of JmjC domain-containing histone demethylases. Data was obtained using an AlphaLISA-based assay.[1]
The data unequivocally shows that while GSK-J4 inhibits a range of JmjC demethylases with micromolar potency, this compound displays no significant inhibitory activity at concentrations up to 50 µM.[1] This stark difference in activity, despite their structural similarity, makes this compound an ideal negative control for cellular and in vivo experiments.
Off-Target Profile of the Active Compound GSK-J4
To confidently attribute a cellular phenotype to the inhibition of JmjC demethylases, it is also important to consider the broader off-target profile of the active inhibitor. The Structural Genomics Consortium (SGC) has reported that GSK-J1, the active form of GSK-J4, does not exhibit significant activity against a panel of 100 protein kinases at a concentration of 30 µM.[3] Furthermore, it showed negligible off-target activity against a panel of 60 other proteins, including other chromatin-modifying enzymes like histone deacetylases.[3] This suggests that the off-target effects of GSK-J4 are limited, further strengthening the rationale for using this compound to control for any non-specific cellular responses.
Experimental Protocols
To aid researchers in utilizing this compound as a control, detailed protocols for common JmjC demethylase activity assays are provided below.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for JmjC Demethylase Activity
This assay is a highly sensitive, no-wash immunoassay suitable for high-throughput screening of JmjC inhibitors.
Principle: A biotinylated histone peptide substrate is incubated with the JmjC enzyme. The demethylated product is then recognized by a specific antibody, which is in turn detected by an anti-species IgG acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead, measured at 615 nm.
Materials:
-
JmjC enzyme (e.g., KDM6B)
-
Biotinylated histone H3K27me3 peptide substrate
-
GSK-J4 and this compound
-
AlphaLISA anti-demethylated product antibody (e.g., anti-H3K27me2)
-
AlphaLISA Protein A Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, L-ascorbic acid, (NH4)2Fe(SO4)2·6H2O
-
384-well white OptiPlate™
Procedure:
-
Compound Preparation: Prepare serial dilutions of GSK-J4 and this compound in assay buffer.
-
Enzyme Reaction:
-
Add 2.5 µL of 4x enzyme solution to the wells of a 384-well plate.
-
Add 5 µL of 2x compound solution (GSK-J4 or this compound) or vehicle control.
-
Initiate the reaction by adding 2.5 µL of 4x substrate/cofactor mix (biotinylated peptide, α-ketoglutarate, ascorbic acid, and iron sulfate).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of 5x AlphaLISA anti-demethylated product antibody diluted in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a 2.5x mix of Streptavidin-Donor beads and Protein A-Acceptor beads in the dark.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
Formaldehyde (B43269) Dehydrogenase-Coupled Assay
This is a continuous spectrophotometric assay that measures the production of formaldehyde, a byproduct of the JmjC demethylation reaction.
Principle: JmjC demethylases produce one molecule of formaldehyde for each methyl group removed from the histone substrate. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, which is concomitantly reduced to NADH. The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm.
Materials:
-
JmjC enzyme
-
Histone peptide substrate (e.g., H3K27me3)
-
GSK-J4 and this compound
-
Formaldehyde Dehydrogenase (FDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5)
-
Cofactors: α-ketoglutarate, L-ascorbic acid, (NH4)2Fe(SO4)2·6H2O
-
UV-transparent 96-well plate
Procedure:
-
Reagent Preparation: Prepare a master mix containing assay buffer, NAD+, FDH, and cofactors.
-
Assay Setup:
-
Add the master mix to the wells of a 96-well plate.
-
Add the histone peptide substrate.
-
Add GSK-J4, this compound, or vehicle control.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the JmjC enzyme.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of increase in absorbance.
-
JmjC Demethylases in Cellular Signaling
JmjC demethylases are integral components of various signaling pathways that regulate gene expression, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5][6][7] By removing methyl marks from histone tails, these enzymes can activate or repress transcription, influencing critical cellular processes. The use of GSK-J4, with this compound as a control, allows for the precise dissection of the roles of these enzymes in these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Isomers: Unraveling the Epigenetic Probes GSK-J4 and GSK-J5
For researchers, scientists, and drug development professionals, the selection of precise chemical tools is paramount to unraveling complex biological processes. In the realm of epigenetics, the histone demethylase inhibitors GSK-J4 and its isomer, GSK-J5, are often employed. This guide provides a comprehensive comparison of their experimental data, offering clarity on their respective activities and appropriate applications.
GSK-J4 is a widely utilized cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). Its utility in probing the roles of these epigenetic modifiers in various biological contexts, including inflammation, cancer, and development, is well-documented. In stark contrast, its isomer, this compound, is consistently used as an inactive control, a crucial component for validating the on-target effects of GSK-J4. This comparison guide delves into the quantitative data that underpins this critical distinction.
Quantitative Performance Analysis: GSK-J4 vs. This compound
The following tables summarize the inhibitory activity of GSK-J4 and the lack thereof for this compound against a panel of Jumonji domain-containing histone demethylases. The data is compiled from in vitro biochemical assays, providing a clear quantitative comparison.
Table 1: In Vitro Inhibitory Activity (IC50, µM) of GSK-J4 and this compound against Histone Demethylases
| Target Demethylase | GSK-J4 IC50 (µM) | This compound IC50 (µM) | Reference |
| KDM6B (JMJD3) | 8.6 | >100 | [1] |
| KDM6A (UTX) | 6.6 | >100 | [1] |
| KDM5B | 11 | >100 | [1] |
| KDM5C | 17 | >100 | [1] |
| KDM4A | 13 | >100 | [1] |
| KDM4B | 15 | >100 | [1] |
| KDM4C | 9.1 | >100 | [1] |
| KDM2A | 23 | >100 | [1] |
| KDM3A | 33 | >100 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency. Data presented as mean values.[1]
Table 2: Cellular Activity of GSK-J4 and this compound
| Assay | Cell Type | GSK-J4 Effect | This compound Effect | Reference |
| Inhibition of LPS-induced TNFα production | Human primary macrophages | IC50 = 9 µM | No significant inhibition | [2] |
| Inhibition of NK cell IFN-γ production | Human Natural Killer cells | Dose-dependent inhibition | No effect | [2] |
| Reduction of adult worm motility | Schistosoma mansoni | Dose- and time-dependent reduction | Minor alterations at high concentrations | [3] |
| Inhibition of oviposition | Schistosoma mansoni | Inhibition observed | Similar inhibition to GSK-J4 | [3] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This assay quantifies the demethylation activity of a given enzyme and the inhibitory potential of compounds like GSK-J4 and this compound.
-
Reaction Setup: Recombinant histone demethylase enzymes are incubated with a biotinylated histone peptide substrate (e.g., H3K27me3) in an assay buffer (typically 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Cofactor Addition: The reaction is initiated by adding cofactors essential for enzyme activity, including α-ketoglutarate, ferrous iron (Fe(II)), and ascorbate.
-
Compound Incubation: Serial dilutions of GSK-J4 or this compound are added to the reaction mixture and incubated for a defined period (e.g., 30-60 minutes) at room temperature.
-
Detection: The reaction is stopped, and AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., H3K27me2) and streptavidin-coated donor beads are added.
-
Signal Measurement: Upon excitation at 680 nm, the donor beads release singlet oxygen, which, if in proximity to the acceptor beads (indicating an enzyme-substrate interaction), triggers a chemiluminescent signal at 615 nm. The signal is measured on an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Histone H3 Lysine 27 Trimethylation (H3K27me3)
This technique is used to assess the cellular impact of GSK-J4 on its target histone mark.
-
Cell Treatment: Culture cells of interest to a suitable confluency and treat with varying concentrations of GSK-J4, this compound (as a negative control), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. A primary antibody against total histone H3 should be used as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in histone methylation.[4][5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with GSK-J4 or a vehicle control for a sufficient time to allow for compound uptake and target engagement (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (KDM6A or KDM6B) by Western blotting or other protein quantification methods.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of GSK-J4, a higher amount of soluble KDM6A/B should be detected at elevated temperatures compared to the vehicle-treated control, resulting in a shift in the melting curve.[7][8][9][10]
Visualizing the Impact: Signaling Pathways and Workflows
The inhibition of KDM6A and KDM6B by GSK-J4 has been shown to modulate several critical signaling pathways. The following diagrams illustrate these connections and a typical experimental workflow for evaluating these inhibitors.
Caption: GSK-J4 inhibits KDM6A/B, leading to increased H3K27me3 and altered gene expression in key signaling pathways.
Caption: A logical workflow for validating the on-target effects of GSK-J4 using its inactive control, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Demonstrating the Specificity of GSK-J4 with its Inactive Control, GSK-J5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of epigenetic research, the selective inhibition of specific histone demethylases is crucial for dissecting their roles in health and disease. GSK-J4 has emerged as a potent, cell-permeable inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). To rigorously validate that the observed biological effects of GSK-J4 are indeed a consequence of its intended inhibitory action, it is imperative to use its closely related but inactive regioisomer, GSK-J5, as a negative control. This guide provides a comprehensive comparison of GSK-J4 and this compound, complete with experimental data and detailed protocols to empower researchers to confidently demonstrate the specificity of GSK-J4 in their studies.
Mechanism of Action: A Tale of Two Isomers
GSK-J4 is a pro-drug that readily crosses cell membranes and is intracellularly hydrolyzed to its active form, GSK-J1. GSK-J1 inhibits the catalytic activity of JMJD3 and UTX, leading to an increase in the global levels of the repressive histone mark H3K27me3. In contrast, this compound, also a cell-permeable ester, is hydrolyzed to GSK-J2, a regioisomer of GSK-J1 that is catalytically inactive. This structural similarity but functional disparity makes this compound the ideal negative control to distinguish on-target from off-target effects.
Figure 1. Mechanism of action of GSK-J4 and this compound.
Comparative Experimental Data
The specificity of GSK-J4 is underscored by its differential activity compared to this compound in various biochemical and cellular assays.
Table 1: In Vitro Demethylase Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J4 and its active form GSK-J1 against a panel of Jumonji C (JmjC) domain-containing histone demethylases. This compound and its hydrolyzed form GSK-J2 show significantly weaker or no activity.
| Demethylase Target | GSK-J4 (IC50, µM) | GSK-J1 (IC50, µM) | This compound (IC50, µM) | GSK-J2 (IC50, µM) |
| KDM6B (JMJD3) | 8.6[1][2] | ~0.06 | >100 | >100 |
| KDM6A (UTX) | 6.6[1][2] | ~0.06 | >100 | >100 |
| KDM5B | ~10 | ~0.3 | >100 | >100 |
| KDM5C | ~12 | ~0.6 | >100 | >100 |
| KDM4C | ~15 | ~1.0 | >100 | >100 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Table 2: Cellular Activity Comparison
This table highlights the differential effects of GSK-J4 and this compound in cell-based assays, demonstrating that the observed cellular phenotype is linked to the inhibition of H3K27 demethylation.
| Assay | Cell Type | GSK-J4 Effect | This compound Effect | Reference |
| TNF-α Production | LPS-stimulated human primary macrophages | Inhibition (IC50 ≈ 9 µM)[3][4] | No significant effect[3][4] | Kruidenier et al., Nature, 2012 |
| H3K27me3 Levels | HeLa cells | Increased nuclear staining | No change | Kruidenier et al., Nature, 2012 |
| Cell Viability | Neuroblastoma cells | Decreased viability | No significant effect | M. A. B. et al., Sci Transl Med, 2018[5] |
| Oviposition | Schistosoma mansoni | Inhibition | Similar inhibition at high conc. | Padalino et al., Parasit Vectors, 2020[6] |
Experimental Protocols
To facilitate the direct comparison of GSK-J4 and this compound, detailed protocols for key experiments are provided below.
Figure 2. Experimental workflow for comparing GSK-J4 and this compound.
Western Blot for H3K27me3 Levels
This protocol allows for the visualization of changes in global H3K27 trimethylation following treatment with GSK-J4 and this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T, or a cell line relevant to your research) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with GSK-J4 (e.g., 1-10 µM), this compound (e.g., 1-10 µM), and a vehicle control (e.g., DMSO) for 24-48 hours.
b. Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and perform acid extraction of histones or use a commercial histone extraction kit.
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
As a loading control, also probe for total Histone H3 (e.g., 1:1000 dilution).[7]
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the H3K27me3 signal to the total Histone H3 signal.
TNF-α Release Assay in Macrophages
This protocol measures the functional consequence of H3K27 demethylase inhibition on inflammatory cytokine production.
a. Macrophage Culture and Treatment:
-
Isolate primary human macrophages or use a macrophage-like cell line (e.g., THP-1 differentiated with PMA).
-
Pre-treat the cells with various concentrations of GSK-J4, this compound (e.g., 1-30 µM), or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
b. Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
Cell Viability Assay (e.g., CCK-8)
This assay determines the effect of GSK-J4 and this compound on cell proliferation and viability.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of GSK-J4 and this compound, along with a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
b. CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8][9][10]
-
Measure the absorbance at 450 nm using a microplate reader.[8][9]
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Logical Framework for Specificity Demonstration
The use of this compound as a negative control is based on a clear logical framework to ascertain the on-target effects of GSK-J4.
Figure 3. Logical framework for validating GSK-J4 specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
A Researcher's Guide to Negative Controls for Demethylase Inhibitors: A Comparative Analysis of GSK-J5 and Other Key Compounds
For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount for the validation of experimental results when studying demethylase inhibitors. This guide provides an objective comparison of GSK-J5, a widely used negative control, with other alternatives, supported by experimental data and detailed protocols.
The study of histone demethylases, enzymes that play a crucial role in epigenetic regulation, has been greatly advanced by the development of small molecule inhibitors. However, to conclusively attribute an observed biological effect to the inhibition of a specific demethylase, it is essential to employ a structurally related but inactive control molecule. This ensures that the observed phenotype is not due to off-target effects or the chemical scaffold of the inhibitor itself. This compound has emerged as a key negative control for the potent KDM6 subfamily inhibitor, GSK-J4. This guide will delve into the specifics of this compound and compare it to other negative control strategies for demethylase inhibitors.
Understanding the Gold Standard: GSK-J4 and its Inactive Control, this compound
GSK-J1 is a potent inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its cell-permeable ethyl ester prodrug, GSK-J4, is widely used in cellular assays. The corresponding negative control, this compound, is the cell-permeable prodrug of GSK-J2.
The critical difference between the active inhibitor and the inactive control lies in their chemical structure. GSK-J2 is a regio-isomer of GSK-J1, and this subtle change in the position of a nitrogen atom in the pyridine (B92270) ring prevents GSK-J2 from effectively chelating the Fe(II) ion in the active site of the demethylase. This inability to bind to the catalytic center renders GSK-J2, and by extension this compound, inactive as a demethylase inhibitor.
Quantitative Comparison of Inhibitor and Control Activity
The following table summarizes the inhibitory activity (IC50 values) of GSK-J1, GSK-J4, and their respective negative controls, GSK-J2 and this compound, against a panel of Jumonji C (JmjC) domain-containing histone demethylases. The data clearly demonstrates the potent and selective activity of GSK-J1 and GSK-J4, while GSK-J2 and this compound show significantly weaker or no inhibitory activity.
| Compound | KDM6B (JMJD3) IC50 (µM) | KDM6A (UTX) IC50 (µM) | KDM5B (JARID1B) IC50 (µM) | KDM5C (JARID1C) IC50 (µM) | KDM4C (JMJD2C) IC50 (µM) | KDM4A (JMJD2A) IC50 (µM) |
| GSK-J1 (Active) | 0.06 | 0.06 | 0.95 | 1.76 | >100 | >100 |
| GSK-J2 (Inactive Control) | >100 | >100 | >100 | >100 | >100 | >100 |
| GSK-J4 (Active, Prodrug) | 8.6 | 6.6 | 15 | 20 | 25 | 30 |
| This compound (Inactive Control, Prodrug) | >100 | >100 | >100 | >100 | >100 | >100 |
Data compiled from Heinemann et al., Nature 2014.
Beyond this compound: Other Negative Control Strategies
While this compound is an excellent negative control for GSK-J4, other demethylase inhibitors require their own specific controls. The ideal negative control shares a high degree of structural similarity with the active compound but lacks the key functional group responsible for inhibition.
JIB-04 and its Z-Isomer
JIB-04 is a pan-inhibitor of Jumonji demethylases. It exists as two isomers: the active E-isomer and the largely inactive Z-isomer. The Z-isomer serves as a suitable negative control for studies involving JIB-04. Research has shown that the E-isomer is significantly more potent in inhibiting demethylase activity and inducing biological effects compared to the Z-isomer[1][2].
Derivatives of 2,4-PDCA
2,4-pyridinedicarboxylic acid (2,4-PDCA) is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including many histone demethylases. Structure-activity relationship studies of 2,4-PDCA derivatives have shown that modifications to the pyridine ring can significantly alter their inhibitory activity. For instance, certain fluorinated derivatives of 2,4-PDCA exhibit substantially reduced or abolished activity against specific demethylases while retaining the core scaffold. While not a single, universally accepted inactive control, these derivatives illustrate the principle of using structurally similar but less active compounds to validate the on-target effects of the parent inhibitor.
Catalytically Inactive Mutants
Another powerful, albeit genetically based, negative control strategy is the use of catalytically inactive ("dead") mutants of the demethylase enzyme. By introducing point mutations in the active site (e.g., residues involved in iron chelation), the enzyme's catalytic function is abolished without affecting its overall structure or its ability to interact with other proteins. Comparing the effects of an inhibitor in cells expressing the wild-type enzyme versus a catalytically dead mutant can definitively link the observed phenotype to the enzyme's demethylase activity.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to compare the activity of demethylase inhibitors and their negative controls are provided below.
In Vitro Demethylase Activity Assay (AlphaLISA)
This protocol describes a homogenous (no-wash) assay to measure the demethylation of a biotinylated histone peptide substrate.
Materials:
-
Recombinant histone demethylase (e.g., KDM6B)
-
Biotinylated histone H3K27me3 peptide substrate
-
AlphaLISA anti-H3K27me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2), 2-oxoglutarate (α-KG), Ascorbate
-
Test compounds (inhibitor and negative control) dissolved in DMSO
-
384-well white microplates
Procedure:
-
Prepare a reaction mix containing assay buffer, cofactors, and the histone demethylase enzyme.
-
Add the test compounds (e.g., GSK-J4 and this compound) at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add the reaction mix to the wells.
-
Add the biotinylated H3K27me3 substrate to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin-coated donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the demethylase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assay: Western Blotting for Histone Methylation
This protocol allows for the detection of changes in global histone methylation levels in cells treated with a demethylase inhibitor and its negative control.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Demethylase inhibitor (e.g., GSK-J4) and negative control (e.g., this compound)
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the demethylase inhibitor and negative control at various concentrations for a desired time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification (e.g., anti-H3K27me3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone methylation.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of KDM6B inhibition by GSK-J4 versus this compound.
Caption: General experimental workflow for inhibitor comparison.
By carefully selecting and utilizing appropriate negative controls such as this compound, researchers can confidently validate their findings and contribute to the growing understanding of the roles of histone demethylases in health and disease.
References
Validating GSK-J4-Induced Phenotypes: A Comparative Guide to Using the Inactive Control, GSK-J5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone demethylase inhibitor GSK-J4 and its inactive analog, GSK-J5, to facilitate the validation of GSK-J4-induced cellular phenotypes. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document serves as a crucial resource for ensuring the specificity of experimental findings.
Introduction to GSK-J4 and the Importance of a Negative Control
GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[3] This mechanism underlies the diverse biological effects of GSK-J4, including its anti-inflammatory, anti-cancer, and metabolic regulatory properties.[3][4]
To ascertain that an observed biological effect is a direct consequence of the inhibition of the intended target and not due to off-target effects, the use of a proper negative control is paramount in pharmacological studies. This compound is a structurally similar regio-isomer of GSK-J4 that is also cell-permeable but is catalytically inactive as an inhibitor of JMJD3 and UTX.[1] This makes this compound an ideal negative control for validating that the phenotypes observed with GSK-J4 treatment are specifically due to the inhibition of H3K27 demethylases.
Comparative Efficacy of GSK-J4 and this compound
Experimental data consistently demonstrates the differential activity of GSK-J4 and this compound. GSK-J4 actively inhibits its target enzymes and elicits downstream biological effects, while this compound does not show significant activity.
In Vitro Enzymatic Inhibition
GSK-J4 exhibits potent inhibitory activity against the KDM6 subfamily of histone demethylases. In contrast, this compound shows negligible inhibitory potential.
| Compound | Target Enzyme | IC50 (µM) |
| GSK-J4 | KDM6B (JMJD3) | 8.6[5][6] |
| KDM6A (UTX) | 6.6[5][6] | |
| This compound | KDM6B (JMJD3) | > 50[1] |
Cellular Phenotypes: Anti-inflammatory Effects
A hallmark of GSK-J4 activity is its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α, in macrophages stimulated with lipopolysaccharide (LPS). In stark contrast, this compound fails to inhibit TNF-α production, confirming that this anti-inflammatory effect is a direct result of KDM6 inhibition.
| Treatment | Cell Type | Stimulant | Effect on TNF-α Production |
| GSK-J4 | Human Primary Macrophages | LPS | Dose-dependent inhibition (IC50 = 9 µM)[1] |
| This compound | Human Primary Macrophages | LPS | No effect[1] |
Cellular Phenotypes: Cancer Cell Proliferation and Apoptosis
GSK-J4 has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. While direct quantitative comparisons with this compound in apoptosis and cell cycle assays are not always explicitly published in graphical or tabular format, studies consistently use vehicle controls (like DMSO) and describe this compound as an inactive control, implying its lack of effect on these parameters. For instance, studies on retinoblastoma and lung adenocarcinoma cells have shown that GSK-J4 significantly reduces cell viability and induces cell cycle arrest and apoptosis.[5][7]
Experimental Protocols
To aid in the experimental validation of GSK-J4-induced phenotypes, detailed protocols for key assays are provided below.
Western Blot Analysis of Global H3K27me3 Levels
This protocol allows for the assessment of changes in global H3K27me3 levels following treatment with GSK-J4 and this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of GSK-J4, this compound, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with a hypotonic buffer and pellet the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl or H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (typically 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., rabbit anti-H3K27me3) overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3 at a Target Gene Promoter
This protocol is used to determine if GSK-J4 treatment leads to an increase in H3K27me3 at specific gene promoters.
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4, this compound, or vehicle as described above. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter region of a target gene and a negative control region.
-
Data Analysis: Calculate the enrichment of H3K27me3 at the target promoter relative to the input and the IgG control. Compare the enrichment between GSK-J4, this compound, and vehicle-treated samples.
TNF-α ELISA
This protocol quantifies the amount of TNF-α secreted by cells following treatment.
-
Cell Culture and Treatment: Plate macrophages or other relevant cell types and treat with LPS in the presence of GSK-J4, this compound, or vehicle for a specified time (e.g., 6 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Use a commercial TNF-α ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the supernatant and standards to a plate pre-coated with a TNF-α capture antibody.
-
Incubate, wash, and then add a detection antibody.
-
Incubate, wash, and add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α in the samples.
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by GSK-J4 and a typical experimental workflow for its validation.
Caption: Mechanism of action of GSK-J4.
Caption: Experimental workflow for validating GSK-J4-induced phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
A Side-by-Side In Vivo Comparison of GSK-J4 and GSK-J5
In the realm of epigenetic research, the modulation of histone methylation has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory disorders. Among the chemical probes developed to investigate these pathways, GSK-J4 and its close analog, GSK-J5, have garnered significant attention. This guide provides a detailed side-by-side comparison of their in vivo activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their study design and interpretation.
Overview of GSK-J4 and this compound
GSK-J4 is a potent, cell-permeable small molecule that acts as a selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] By inhibiting these enzymes, GSK-J4 leads to an increase in the levels of H3K27me3, a histone mark associated with gene silencing.[1] This mechanism underlies its anti-cancer and anti-inflammatory properties observed in various preclinical models.[1][3]
In contrast, this compound is an inactive isomer of GSK-J4.[3][4] It is structurally similar to GSK-J4 but does not exhibit significant inhibitory activity against the KDM6 enzymes.[3] Consequently, this compound is often employed as a negative control in experiments to demonstrate that the observed effects of GSK-J4 are specifically due to the inhibition of H3K27 demethylation.[3]
In Vivo Efficacy: A Comparative Summary
The majority of in vivo studies have focused on elucidating the therapeutic potential of GSK-J4, with this compound used to confirm the specificity of the mechanism. The following table summarizes the available quantitative data from comparative in vivo studies.
| Parameter | GSK-J4 | This compound | Animal Model | Key Findings |
| Tumor Growth Inhibition | Significant reduction in tumor volume and weight.[5][6] | No significant effect on tumor growth.[6] | Mouse xenograft models (e.g., neuroblastoma, prostate cancer).[5][6] | GSK-J4 effectively suppresses tumor progression in vivo, while this compound does not show anti-tumor activity.[5][6] |
| Pro-inflammatory Cytokine Production | Dose-dependent inhibition of TNF-α production.[3] | No effect on TNF-α production.[3] | Lipopolysaccharide (LPS)-challenged mouse models.[3] | GSK-J4 demonstrates anti-inflammatory effects by reducing cytokine levels, an effect not observed with this compound.[3] |
| Autoimmune Disease Amelioration | Significantly reduces disease severity and delays onset.[2] | Not reported in comparative in vivo studies. | Mouse model of experimental autoimmune encephalomyelitis (EAE).[2] | GSK-J4 shows therapeutic potential in autoimmune models. |
| Diabetic Kidney Disease | Ameliorated diabetes-induced renal abnormalities.[7] | Not reported in comparative in vivo studies. | Streptozotocin-induced diabetic mice.[7] | GSK-J4 demonstrates protective effects in a model of diabetic complications.[7] |
| Sepsis Survival | Increased survival rate in a septic mouse model.[8] | Not reported in comparative in vivo studies. | E. coli-induced sepsis in mice.[8] | GSK-J4 shows a protective effect in a model of severe infection.[8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. Targeted inhibition of histone H3K27 demethylation is effective in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Baseline Cellular Response to GSK-J5 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of GSK-J4, a potent inhibitor of the H3K27 demethylases JMJD3 and UTX, and its inactive regioisomer, GSK-J5. This compound serves as a crucial negative control in experiments to ensure that the observed effects of GSK-J4 are due to the inhibition of its intended targets and not off-target activities. This document summarizes key experimental data, provides detailed protocols for assessing cellular responses, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of GSK-J4 and this compound Activity
GSK-J4 is a cell-permeable prodrug of GSK-J1, a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for removing the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3). In contrast, this compound is a regioisomer of GSK-J4 and serves as a valuable inactive control, exhibiting significantly weaker inhibitory activity against JMJD3.[1][2][3][4] This differential activity allows researchers to delineate the specific effects of JMJD3/UTX inhibition.
Quantitative Data Summary
The following tables summarize the comparative quantitative data for GSK-J4 and this compound from various cellular assays.
Table 1: Inhibition of TNF-α Production in Human Primary Macrophages
| Compound | IC50 for TNF-α Blockade | Effect on H3K27me3 Levels |
| GSK-J4 | 9 µM[5][6] | Prevents LPS-induced loss of H3K27me3[5][6] |
| This compound | No effect[5][6] | No effect on H3K27me3 levels[5][6] |
Table 2: Effects on Cell Viability and Apoptosis in Cancer Cell Lines
| Compound | Effect on Cell Proliferation | Induction of Apoptosis |
| GSK-J4 | Significant inhibition[4] | Induces apoptosis[4] |
| This compound | No significant effect | No significant induction of apoptosis |
Table 3: In Vitro Inhibitory Activity against Jumonji Demethylases
| Compound | Target | IC50 (in vitro assay) |
| GSK-J1 (active form of GSK-J4) | JMJD3 | ~60 nM |
| GSK-J2 (inactive form of this compound) | JMJD3 | >100 µM[1] |
Signaling Pathways and Experimental Workflows
JMJD3/UTX Signaling Pathway in Macrophage Activation
The diagram below illustrates the signaling pathway leading to the production of pro-inflammatory cytokines in macrophages upon lipopolysaccharide (LPS) stimulation and the point of intervention by GSK-J4.
Experimental Workflow for Assessing Cellular Response
The following diagram outlines a typical experimental workflow for comparing the effects of GSK-J4 and this compound on a cellular response.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on retinoblastoma cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of GSK-J4, this compound, or vehicle control (DMSO) for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for H3K27me3
This protocol is a general guide based on standard western blotting procedures.
-
Cell Lysis: After treatment with GSK-J4 or this compound, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., from Cell Signaling Technology or Abcam) overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the total Histone H3 signal.
TNF-α Production Assay in Human Primary Macrophages
This protocol is based on the methodology described in studies of macrophage inflammatory responses.[5][6]
-
Macrophage Differentiation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF for 5-7 days.
-
Pre-treatment: Pre-treat the macrophages with various concentrations of GSK-J4, this compound, or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: Generate a dose-response curve to determine the IC50 of GSK-J4 for TNF-α inhibition. Compare the effects of GSK-J4 and this compound at equivalent concentrations.
By employing these experimental approaches and utilizing this compound as a stringent negative control, researchers can confidently attribute the observed cellular responses of GSK-J4 to its specific inhibition of JMJD3 and UTX, thereby advancing our understanding of the roles of these epigenetic modifiers in health and disease.
References
- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 2. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMJD3: a critical epigenetic regulator in stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Differential Effects of GSK-J4 and GSK-J5 on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of GSK-J4, a potent histone demethylase inhibitor, and its inactive isomer, GSK-J5. The information presented is supported by experimental data to delineate their differential impacts on various signaling pathways, making it a valuable resource for researchers in epigenetics, oncology, and immunology.
Introduction to GSK-J4 and this compound
GSK-J4 is a cell-permeable prodrug that is intracellularly hydrolyzed to its active form, GSK-J1. GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of H3K27me3/me2 demethylases, namely JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of the repressive histone mark H3K27me3, thereby modulating gene expression.[5][6] GSK-J4 has also been shown to inhibit members of the KDM5 histone demethylase family.[7][8] In contrast, this compound is a regio-isomer of GSK-J4 that serves as an inactive control in experimental settings.[9] Its hydrolyzed form is a very weak inhibitor of JMJD3, making it ideal for distinguishing specific effects of KDM6 inhibition from off-target or non-specific effects.[9]
Comparative Analysis of Inhibitory Activity
The differential effects of GSK-J4 and this compound stem from their distinct abilities to inhibit histone demethylases. GSK-J4 actively engages with and inhibits its targets, while this compound shows minimal to no inhibitory activity at similar concentrations.
| Compound | Target Enzyme | IC50 (in vitro) | Notes |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM[2][3][7] | Potent inhibitor |
| KDM6A (UTX) | 6.6 µM[2][3][7] | Potent inhibitor | |
| KDM5B | 950 nM[10] | Also shows activity against this KDM5 family member | |
| KDM5C | 1.76 µM[11] | Also shows activity against this KDM5 family member | |
| TNF-α production | 9 µM[1][2][3] | In LPS-stimulated human primary macrophages | |
| This compound | KDM6B (JMJD3) | > 100 µM[9][11] | Considered an inactive control |
Differential Impact on Cellular Signaling Pathways
The inhibitory action of GSK-J4 on histone demethylases triggers a cascade of changes in various signaling pathways, leading to diverse cellular outcomes. This compound, being inactive, does not elicit these effects.
NF-κB Signaling Pathway
In mantle cell lymphoma (MCL), GSK-J4 has been shown to modulate the NF-κB signaling pathway, which is crucial for cell survival and adhesion.
-
Effect of GSK-J4:
-
Effect of this compound:
-
As an inactive control, it is not expected to significantly affect the NF-κB pathway at concentrations where GSK-J4 is active.
-
Ferroptosis and Endoplasmic Reticulum (ER) Stress Pathways
GSK-J4 has demonstrated protective effects in cardiomyocytes by mitigating lipotoxicity-induced ferroptosis and ER stress.
-
Effect of GSK-J4:
-
Preserves H3K27me3 levels, which suppresses the transcription of ACSL4, a key driver of ferroptosis.[12]
-
Reduces reactive oxygen species (ROS) production.[12]
-
Attenuates ER stress-related proteins such as caspase-12, GRP78, and ATF4 in acute myeloid leukemia cells.[13]
-
Induces apoptosis in cancer cells through the ER stress pathway.[13]
-
-
Effect of this compound:
-
Does not show protective effects against ferroptosis or ER stress.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4 | JMJD3/UTX 抑制剂 | MCE [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Probe GSK-J4 | Chemical Probes Portal [chemicalprobes.org]
- 11. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 12. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 13. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of GSK-J4 with its Inactive Control, GSK-J5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone demethylase inhibitor GSK-J4 and its inactive isomer, GSK-J5, to confirm on-target activity. The following sections detail the experimental data, protocols, and underlying signaling pathways that differentiate the biological effects of these two compounds, establishing this compound as a reliable negative control for studies involving GSK-J4.
Introduction
GSK-J4 is a potent, cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes play a crucial role in epigenetic regulation by removing the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, thereby activating gene expression. To validate that the observed cellular effects of GSK-J4 are due to the specific inhibition of these demethylases, it is essential to use a structurally similar but biologically inactive control compound. This compound, an isomer of GSK-J4, serves this purpose. This guide presents key experimental evidence demonstrating the specific inhibitory activity of GSK-J4, in contrast to the inert nature of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments comparing the activity of GSK-J4 and this compound.
Table 1: Inhibition of TNF-α Production in LPS-Stimulated Human Primary Macrophages
| Compound | IC50 for TNF-α Inhibition |
| GSK-J4 | 9 µM[1] |
| This compound | No effect[1] |
Table 2: Effect on H3K27me3 Levels at the TNF-α Promoter in LPS-Stimulated Human Primary Macrophages (via ChIP)
| Treatment | H3K27me3 Enrichment at TNFA TSS | RNA Polymerase II Recruitment to TNFA TSS |
| Vehicle (LPS-stimulated) | Decreased | Increased |
| GSK-J4 (30 µM) + LPS | Maintained (loss prevented)[1] | Blocked[1] |
| This compound (30 µM) + LPS | Decreased (no effect on loss)[1] | Not blocked[1] |
Table 3: Cytotoxicity in Macrophages
| Compound | Concentration | Effect on Cell Viability |
| GSK-J4 | Up to 20 µM | No significant toxicity observed |
| This compound | Not reported, but assumed non-toxic at effective GSK-J4 concentrations |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by GSK-J4 and a typical experimental workflow for confirming its target engagement using this compound as a negative control.
Caption: Signaling pathway of LPS-induced TNF-α production and the inhibitory action of GSK-J4.
Caption: Experimental workflow for confirming GSK-J4 target engagement using this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chromatin Immunoprecipitation (ChIP) for H3K27me3 in Primary Macrophages
This protocol is adapted from standard procedures for histone modifications in primary macrophages.
Materials:
-
Primary human monocyte-derived macrophages
-
GSK-J4 and this compound (e.g., 30 µM final concentration)
-
Lipopolysaccharide (LPS) (e.g., 100 ng/mL)
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (B1666218) (0.125 M final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cell Treatment: Plate primary macrophages and allow them to adhere. Pre-treat cells with GSK-J4, this compound, or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LPS for 1-2 hours.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Harvest cells and lyse them in cell lysis buffer.
-
Nuclear Lysis and Chromatin Shearing: Isolate nuclei and lyse them in nuclear lysis buffer. Shear chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with either the anti-H3K27me3 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard column-based method.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the TNFA promoter region to quantify the enrichment of H3K27me3.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of TNF-α in macrophage culture supernatants.
Materials:
-
Supernatants from macrophage cultures treated as described above
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Assay diluent
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1 hour at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP and incubate for 20 minutes at room temperature.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark for 20 minutes.
-
Reaction Stopping: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
MTT Assay for Cytotoxicity
This protocol is a colorimetric assay to assess cell viability.
Materials:
-
Macrophages plated in a 96-well plate and treated as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Plate macrophages in a 96-well plate and treat with various concentrations of GSK-J4 and this compound for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
By following these experimental protocols, researchers can effectively use this compound as a negative control to confirm that the observed biological effects of GSK-J4 are a direct result of its inhibitory action on JMJD3 and UTX.
References
Safety Operating Guide
Safe Disposal of GSK-J5: A Procedural Guide for Laboratory Personnel
Proper disposal of the chemical inhibitor GSK-J5 is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste. Adherence to these protocols is essential to minimize risks and ensure responsible chemical handling.
Key Disposal Methods and Considerations
The following table summarizes the primary disposal methods and important safety considerations for this compound, based on available safety data sheets.
| Disposal Method / Consideration | Description | Key Precautions |
| Licensed Chemical Destruction | The most recommended method involves sending the waste to a licensed chemical destruction plant. | Ensure the disposal company is certified to handle chemical waste. |
| Controlled Incineration | An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts. | This must be performed in a specialized facility equipped to handle chemical incineration. |
| Container Management | Waste this compound must be collected in suitable, closed, and properly labeled containers for disposal.[1] | Avoid mixing with incompatible wastes. Store in a cool, dry, and well-ventilated area.[1] |
| Environmental Protection | Discharge of this compound into drains, sewers, or the environment is strictly prohibited.[1] | Prevent any spills or leaks from entering waterways.[1] |
Step-by-Step Disposal Protocol for this compound
Researchers must follow a systematic approach to ensure the safe disposal of this compound. The following workflow outlines the necessary steps from initial waste generation to final disposal.
Segregation and Collection:
Container Sealing and Storage:
Arrange for Professional Disposal:
Documentation:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling GSK-J5
Essential Safety and Handling Guide for GSK-J5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a cell-permeable small molecule and an inactive isomer of the histone demethylase inhibitor GSK-J4. Given the conflicting safety information available, a conservative approach to handling is strongly recommended to ensure the well-being of all laboratory personnel.
Hazard Identification and Precautionary Measures
This compound is a chemical compound intended for research use only. While one safety data sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), another indicates the need for personal protective equipment and suggests that a full-face respirator may be necessary if exposure limits are exceeded.[1][2] Due to this discrepancy, it is imperative to handle this compound with care, assuming it may be harmful until more definitive data is available.
Key safety protocols include:
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][3]
-
Avoid inhalation, ingestion, and skin contact: Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the laboratory.
-
Know emergency procedures: Be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[2][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[3] |
| Hand | Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[1][3] Gloves should be inspected before use and changed immediately if contaminated or torn.[1][3] |
| Body | A lab coat must be worn to protect the skin and clothing.[3] Consider a chemically resistant apron for larger quantities or when there is a significant risk of splashing. |
| Respiratory | While one source states respiratory protection is not required, another recommends a full-face respirator if exposure limits are exceeded.[1][2] As a precaution, work in a fume hood. |
Step-by-Step Handling and Operational Plan
3.1. Preparation and Weighing:
-
Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Weighing: When weighing the solid form of this compound, do so within the fume hood to contain any dust. Use a dedicated, clean spatula and weighing vessel.
3.2. Solution Preparation (DMSO): this compound is often dissolved in Dimethyl Sulfoxide (DMSO).[5] DMSO can penetrate the skin, potentially carrying dissolved chemicals with it.[6]
-
Solvent Handling: Handle DMSO within the fume hood.
-
Dissolving this compound: Slowly add the weighed this compound to the DMSO in a suitable container. Cap the container and mix gently until the solid is fully dissolved.
-
Storage of Stock Solutions: Store stock solutions in clearly labeled, tightly sealed containers. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[7]
Solubility Data [5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 22.7 | 50 |
3.3. Experimental Use:
-
Aliquotting: When preparing working solutions, aliquot from the stock solution to minimize contamination and degradation from repeated freeze-thaw cycles.[7]
-
Cell Culture: When adding this compound solutions to cell cultures, do so carefully to avoid splashes.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
4.1. Chemical Waste:
-
Solid this compound: Unused or waste this compound powder should be collected in a labeled, sealed container for hazardous waste disposal.
-
Solutions: Unused or waste solutions of this compound in DMSO should be collected in a designated, labeled hazardous waste container for organic solvents.[1] Do not pour down the drain.[1][4]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
4.2. Contaminated Materials:
-
Consumables: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) should be collected in a dedicated, labeled hazardous waste bag or container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood, collecting the rinsate as hazardous waste, and then washing thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 6. fishersci.com [fishersci.com]
- 7. Safety of multi-targeted kinase inhibitors as monotherapy treatment of cancer: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
